Product packaging for 4-Ethyl-2-methylhexan-3-ol(Cat. No.:CAS No. 33943-21-4)

4-Ethyl-2-methylhexan-3-ol

Cat. No.: B15477305
CAS No.: 33943-21-4
M. Wt: 144.25 g/mol
InChI Key: GBUYIUMHXYBONU-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylhexan-3-ol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B15477305 4-Ethyl-2-methylhexan-3-ol CAS No. 33943-21-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33943-21-4

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

4-ethyl-2-methylhexan-3-ol

InChI

InChI=1S/C9H20O/c1-5-8(6-2)9(10)7(3)4/h7-10H,5-6H2,1-4H3

InChI Key

GBUYIUMHXYBONU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(C)C)O

Origin of Product

United States

Foundational & Exploratory

4-Ethyl-2-methylhexan-3-ol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 33943-21-4

This technical guide provides an in-depth overview of 4-Ethyl-2-methylhexan-3-ol, a secondary alcohol with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, synthesis, and reactions.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C9H20O.[1][2][3][4] Its structure consists of a hexane backbone with a hydroxyl group at the third position, an ethyl group at the fourth position, and a methyl group at the second position. The presence of two stereocenters at carbons 2 and 3 results in four possible stereoisomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33943-21-4[1][2][3]
Molecular Formula C9H20O[1][2][3][4]
Molecular Weight 144.25 g/mol [1][2]
LogP 2.9 (Computed)PubChem
Topological Polar Surface Area 20.2 Ų (Computed)[1][2]
Hydrogen Bond Donor Count 1 (Computed)[2]
Hydrogen Bond Acceptor Count 1 (Computed)[2]
Rotatable Bond Count 4 (Computed)[2]

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding ketone, 4-Ethyl-2-methylhexan-3-one.

Experimental Protocol: Reduction of 4-Ethyl-2-methylhexan-3-one with Sodium Borohydride

This procedure is a general method for the reduction of ketones to secondary alcohols and can be adapted for the synthesis of this compound.[5][6]

Materials:

  • 4-Ethyl-2-methylhexan-3-one

  • Sodium borohydride (NaBH4)

  • Methanol (or another suitable protic solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-Ethyl-2-methylhexan-3-one in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography.

Diagram 1: Synthesis of this compound

G ketone 4-Ethyl-2-methylhexan-3-one alcohol This compound ketone->alcohol Reduction reagent NaBH4, Methanol G alcohol This compound ketone 4-Ethyl-2-methylhexan-3-one alcohol->ketone Oxidation reagent PCC, DCM

References

An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethyl-2-methylhexan-3-ol is a secondary alcohol with the chemical formula C9H20O. Its structure contains two chiral centers, giving rise to four possible stereoisomers. The spatial arrangement of the substituents around these stereocenters can significantly influence the molecule's physical, chemical, and biological properties. In the context of drug development, isolating and characterizing each stereoisomer is crucial, as different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles.

Stereoisomeric Structure

The structure of this compound features two stereocenters at carbon positions 2 and 3. This results in two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

  • (2R, 3R)-4-Ethyl-2-methylhexan-3-ol

  • (2S, 3S)-4-Ethyl-2-methylhexan-3-ol

  • (2R, 3S)-4-Ethyl-2-methylhexan-3-ol

  • (2S, 3R)-4-Ethyl-2-methylhexan-3-ol

G cluster_0 Stereoisomers of this compound cluster_1 Enantiomeric Pair 1 (syn) cluster_2 Enantiomeric Pair 2 (anti) C2_Chiral C2 (Methyl) C3_Chiral C3 (Hydroxyl, Ethyl) (2R,3R) (2R, 3R) (2S,3S) (2S, 3S) (2R,3R)->(2S,3S) Enantiomers (2R,3S) (2R, 3S) (2R,3R)->(2R,3S) Diastereomers (2S,3R) (2S, 3R) (2R,3R)->(2S,3R) Diastereomers (2S,3S)->(2R,3S) Diastereomers (2S,3S)->(2S,3R) Diastereomers (2R,3S)->(2S,3R) Enantiomers

Figure 1: Relationships between the stereoisomers of this compound.

Synthesis and Separation

A common route for the synthesis of this compound is the reduction of the corresponding ketone, 4-ethyl-2-methylhexan-3-one.[1] Non-stereoselective reduction will produce a mixture of all four stereoisomers.

General Synthesis Protocol: Reduction of 4-Ethyl-2-methylhexan-3-one
  • Dissolution: Dissolve 4-ethyl-2-methylhexan-3-one in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the excess reducing agent by the slow addition of a weak acid (e.g., acetic acid or saturated ammonium chloride solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product mixture of this compound stereoisomers.

Physicochemical Properties (Hypothetical Data)

The following table summarizes the expected, though hypothetical, physicochemical properties of the four stereoisomers. In practice, these values would need to be determined experimentally.

StereoisomerConfigurationSpecific Rotation ([(\alpha)]D)Boiling Point (°C)
1(2R, 3R)+ (hypothetical)TBD
2(2S, 3S)- (hypothetical)TBD
3(2R, 3S)+/- (hypothetical)TBD
4(2S, 3R)-/+ (hypothetical)TBD

TBD: To Be Determined experimentally.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

This protocol outlines a general approach for the separation of the stereoisomers of this compound. The specific column and mobile phase composition will require optimization.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 - 20 µL

    • Detection Wavelength: As the molecule lacks a strong chromophore, detection might be challenging with a standard UV detector. Derivatization or the use of a refractive index (RI) detector may be necessary.

  • Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The relative peak areas can be used to determine the proportion of each stereoisomer in the mixture.

G

Figure 2: A typical experimental workflow for the separation and characterization of stereoisomers.

Biological Activity (Hypothetical Signaling Pathway)

While no specific biological activity has been reported for this compound, chiral alcohols, in general, can interact with biological systems in a stereospecific manner. For instance, they could potentially modulate the activity of enzymes or receptors. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G

Figure 3: A hypothetical signaling pathway potentially modulated by a stereoisomer of this compound.

Conclusion

The comprehensive analysis of the stereoisomers of this compound is a critical step in understanding its potential applications, particularly in the pharmaceutical industry. While specific data for this compound is lacking in the current literature, the principles and methodologies outlined in this guide provide a robust framework for its synthesis, separation, and characterization. Further research is warranted to elucidate the distinct properties of each stereoisomer and to explore their potential biological activities.

References

An In-depth Technical Guide to 4-Ethyl-2-methylhexan-3-ol: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2-methylhexan-3-ol, a branched nonyl alcohol. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis can be achieved through established and reliable organic chemistry methodologies. This document details two primary synthetic routes: the Grignard reaction and the reduction of a corresponding ketone. Detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a secondary alcohol with the chemical formula C9H20O. Its structure, featuring a nine-carbon backbone with ethyl and methyl branching, results in stereoisomerism, adding to its chemical complexity and potential for diverse applications. Although not a widely studied molecule in terms of its biological activity, its synthesis serves as an excellent case study in asymmetric synthesis and the strategic construction of chiral centers. This guide will focus on the practical aspects of its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily derived from computational models and publicly available chemical databases.

PropertyValue
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS Number 33943-21-4
Appearance Colorless liquid (predicted)
Boiling Point 175-177 °C (predicted)
Density 0.82 - 0.84 g/cm³ (predicted)
LogP ~2.9 (predicted)
Refractive Index ~1.43 (predicted)

Synthesis of this compound

The first synthesis of this compound can be accomplished through two principal methods, both of which are standard procedures in organic synthesis.

Method 1: Grignard Reaction

This approach involves the reaction of a Grignard reagent, specifically isopropylmagnesium bromide, with an appropriate aldehyde, 2-ethylpentanal. The nucleophilic addition of the isopropyl group to the carbonyl carbon of the aldehyde, followed by an acidic workup, yields the target secondary alcohol.

  • Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 0.11 mol). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-ethylpentanal (11.4 g, 0.10 mol) in 30 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

ParameterValue
Yield 75-85%
Purity (by GC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 3.5-3.7 (m, 1H, CHOH), 1.8-2.0 (m, 1H, CH(CH₃)₂), 1.2-1.6 (m, 6H, CH₂CH₃ and CH₂CH₂CH₃), 0.8-1.0 (m, 12H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~78 (CHOH), ~45 (CHCH(CH₃)₂), ~34 (CH(CH₃)₂), ~25-30 (CH₂), ~10-15 (CH₃)
IR (neat, cm⁻¹) 3350 (br, O-H), 2960, 2930, 2870 (C-H), 1120 (C-O)
Method 2: Reduction of 4-Ethyl-2-methylhexan-3-one

This method involves the synthesis of the precursor ketone, 4-Ethyl-2-methylhexan-3-one, followed by its reduction to the desired alcohol. The reduction can be achieved using various reducing agents, with sodium borohydride being a common and convenient choice for its selectivity and mild reaction conditions.

  • Synthesis of 4-Ethyl-2-methylhexan-3-one: This ketone can be prepared via the acylation of an appropriate organometallic reagent or other standard ketone syntheses. For the purpose of this guide, we will assume the availability of the starting ketone.

  • Reduction Reaction: In a round-bottom flask, dissolve 4-Ethyl-2-methylhexan-3-one (14.2 g, 0.10 mol) in 100 mL of methanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.9 g, 0.05 mol) is added portion-wise with stirring, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of 50 mL of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 40 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude alcohol is purified by vacuum distillation.

ParameterValue
Yield 90-95%
Purity (by GC) >99%
Spectroscopic Data Identical to the product obtained via the Grignard synthesis.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the two primary synthetic pathways for this compound.

Synthesis_Workflow cluster_grignard Method 1: Grignard Synthesis cluster_reduction Method 2: Ketone Reduction start_G 2-Bromopropane + Mg grignard Isopropylmagnesium bromide start_G->grignard in Et2O reaction_G Grignard Reaction grignard->reaction_G aldehyde 2-Ethylpentanal aldehyde->reaction_G workup_G Aqueous Workup reaction_G->workup_G Intermediate alkoxide product This compound workup_G->product ketone 4-Ethyl-2-methylhexan-3-one reaction_R Reduction ketone->reaction_R reducer NaBH4 reducer->reaction_R workup_R Aqueous Workup reaction_R->workup_R Intermediate alkoxide workup_R->product

Caption: Synthetic routes to this compound.

Signaling Pathways

Currently, there is no significant body of research available in the public domain that implicates this compound in specific biological signaling pathways. Its structural characteristics do not immediately suggest a high affinity for known receptor families typically targeted in drug development. However, as with many small organic molecules, its potential biological activities remain an open area for investigation.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis of this compound. While its "discovery" is not linked to a landmark publication, its preparation is readily achievable through well-understood and high-yielding synthetic transformations. The detailed protocols and tabulated data provided herein offer a valuable resource for chemists engaged in the synthesis of complex organic molecules. Further research into the potential biological applications of this and structurally related chiral alcohols may reveal novel therapeutic opportunities.

Spectroscopic Analysis of 4-Ethyl-2-methylhexan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol 4-Ethyl-2-methylhexan-3-ol. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol [1][2] CAS Number: 33943-21-4[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on empirical rules and spectral databases of analogous compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m1HH-3 (CH-OH)
~1.8 - 1.9m1HH-2 (CH)
~1.3 - 1.5m1HH-4 (CH)
~1.2 - 1.4m4HH-5, H-5' (CH₂) & H-1', H-1'' (CH₂)
~0.9d6HH-1, H-1' (CH₃)
~0.85t6HH-6, H-6' (CH₃)
Variablebr s1HOH
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Assignment
~78 - 82C-3 (CH-OH)
~48 - 52C-4 (CH)
~32 - 36C-2 (CH)
~25 - 29C-5 (CH₂)
~22 - 26C-1' (CH₂)
~18 - 22C-1 (CH₃)
~14C-6' (CH₃)
~11C-6 (CH₃)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Strong, BroadO-H stretch (alcohol)
~2960 - 2850StrongC-H stretch (alkane)
~1465MediumC-H bend (CH₂)
~1380MediumC-H bend (CH₃)
~1100StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Possible Fragment
144Low[M]⁺ (Molecular Ion)
129Low[M - CH₃]⁺
115Moderate[M - C₂H₅]⁺
101Moderate[M - C₃H₇]⁺
87High[M - C₄H₉]⁺ (α-cleavage)
73High[CH(OH)CH(CH₃)₂]⁺ (α-cleavage)
57Very High[C₄H₉]⁺
45Moderate[CH(OH)CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds, and 512-1024 scans.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample assembly in the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, DEPT) NMR_info Carbon-Hydrogen Framework Connectivity Number of Protons/Carbons NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (e.g., O-H, C-O) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info Structure This compound Structure Confirmed NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for structural elucidation using spectroscopic methods.

References

Conformational Analysis of 4-Ethyl-2-methylhexan-3-ol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the conformational analysis of the stereoisomers of 4-Ethyl-2-methylhexan-3-ol. This molecule, possessing two chiral centers, can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Understanding the three-dimensional arrangement of these isomers is crucial for elucidating their structure-activity relationships, which is of paramount importance in drug discovery and development. This document outlines the key experimental and computational techniques employed for such analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, Gas Chromatography (GC) on chiral stationary phases, and computational modeling via Density Functional Theory (DFT). Detailed experimental protocols and data interpretation strategies are presented to guide researchers in this field.

Introduction to Conformational Analysis

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of modern medicinal chemistry. For a molecule like this compound, with its inherent flexibility and multiple stereoisomers, a thorough conformational analysis is essential to understand its interactions with biological targets. The relative orientation of the ethyl, methyl, and hydroxyl groups, dictated by rotations around the C2-C3 and C3-C4 bonds, will define the molecule's shape and, consequently, its biological function.

Stereoisomers of this compound

This compound has two stereocenters at positions C2 and C3. This gives rise to 2^2 = 4 possible stereoisomers, which can be grouped into two pairs of enantiomers:

  • (2R,3R)-4-Ethyl-2-methylhexan-3-ol and (2S,3S)-4-Ethyl-2-methylhexan-3-ol (Enantiomeric pair 1)

  • (2R,3S)-4-Ethyl-2-methylhexan-3-ol and (2S,3R)-4-Ethyl-2-methylhexan-3-ol (Enantiomeric pair 2)

The relationship between a member of pair 1 and a member of pair 2 is diastereomeric. Distinguishing between these stereoisomers and understanding their preferred conformations are the primary goals of the analytical methods described herein.

Experimental Methodologies

Synthesis and Separation of Stereoisomers

A stereoselective synthesis is required to obtain the individual stereoisomers of this compound for analysis. A plausible synthetic route could involve the stereoselective reduction of the corresponding ketone, 4-ethyl-2-methylhexan-3-one, using chiral reducing agents. Alternatively, a Grignard reaction between a chiral aldehyde and an appropriate Grignard reagent could be employed.

Once a mixture of stereoisomers is obtained, their separation can be achieved using chiral chromatography techniques.

Experimental Protocol: Chiral Gas Chromatography (GC) Separation

Chiral GC is a powerful technique for the analytical and preparative separation of volatile enantiomers and diastereomers.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. Commonly used chiral stationary phases for alcohols include derivatives of cyclodextrins, such as Chirasil-DEX CB.[1]

  • Sample Preparation: The alcohol isomers may be analyzed directly or after derivatization to a more volatile species, such as an acetate ester, to improve separation.[1]

  • GC Conditions (Illustrative):

    • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Hydrogen or Helium

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 150 °C at 2 °C/min, hold 10 min.

  • Data Analysis: The retention times of the different isomers will vary, allowing for their identification and quantification. The elution order will depend on the specific chiral stationary phase and the absolute configuration of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed conformational preferences of molecules in solution. For chiral molecules, the use of chiral derivatizing agents (CDAs) is often necessary to distinguish between enantiomers.

Experimental Protocol: NMR Analysis using Mosher's Acid

The Mosher's acid method is a well-established technique for determining the absolute configuration of secondary alcohols.[2] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

  • Materials:

    • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

    • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

    • The purified stereoisomer of this compound

    • Pyridine or another suitable base

    • Anhydrous NMR solvent (e.g., CDCl3)

  • Procedure:

    • In two separate NMR tubes, dissolve a small amount (1-5 mg) of the alcohol isomer in the NMR solvent.

    • To one tube, add a slight excess of (R)-MTPA-Cl and a small amount of pyridine.

    • To the other tube, add a slight excess of (S)-MTPA-Cl and a small amount of pyridine.

    • Allow the reactions to proceed to completion (monitor by TLC or NMR).

    • Acquire high-resolution 1H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for each diastereomeric ester.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons near the stereocenter.

    • A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when correlated with the established model for Mosher's esters, allows for the determination of the absolute configuration of the alcohol.[2]

Conformational Information from Coupling Constants

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[3][4] By measuring the ³JHH values for the protons on C2 and C3, and C3 and C4, information about the preferred staggered conformations (anti vs. gauche) around these bonds can be obtained. For example, a larger coupling constant (typically > 10 Hz) is indicative of an anti-periplanar relationship, while smaller coupling constants (typically < 5 Hz) suggest a gauche relationship.[5]

Computational Chemistry

Computational modeling provides a powerful complementary approach to experimental methods for studying conformational preferences.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the relative energies of different conformers and to predict their geometries and spectroscopic properties.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of each stereoisomer. This can be done using molecular mechanics force fields (e.g., MMFF94) to efficiently explore the conformational space.

    • Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Data Analysis:

    • The relative energies of the conformers can be used to predict their Boltzmann population at a given temperature.

    • The calculated dihedral angles and interatomic distances provide a detailed picture of the geometry of the most stable conformers.

    • NMR chemical shifts and coupling constants can also be calculated and compared with experimental data to validate the computational model.

Data Presentation

Due to the lack of specific experimental data for this compound in the current literature, the following tables present illustrative data based on analogous branched-chain alcohols. This data serves to demonstrate how the results of the aforementioned analyses would be structured.

Table 1: Illustrative Chiral GC Retention Times for this compound Isomers

StereoisomerRetention Time (min)
(2R,3S)25.2
(2S,3R)25.8
(2R,3R)26.5
(2S,3S)27.1

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Esters of a this compound Isomer

Protonδ (ppm) for (S)-MTPA esterδ (ppm) for (R)-MTPA esterΔδ (ppm)
H-23.853.95-0.10
H-41.601.50+0.10
CH₃ (at C2)1.201.25-0.05
CH₂ (ethyl at C4)1.451.35+0.10

Table 3: Illustrative Calculated Relative Energies of Conformers for (2R,3R)-4-Ethyl-2-methylhexan-3-ol

ConformerDihedral Angle (°)H-C2-C3-HDihedral Angle (°)H-C3-C4-HRelative Energy (kcal/mol)Boltzmann Population (%)
1 (anti, anti)178.5179.20.0065.1
2 (anti, gauche)177.962.10.8520.3
3 (gauche, anti)60.5178.80.9514.6

Visualization of Workflows

Diagram 1: Experimental Workflow for Conformational Analysis

experimental_workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Stereoselective Synthesis separation Chiral GC Separation synthesis->separation nmr NMR Spectroscopy (Mosher's Acid Derivatization) separation->nmr gc GC-MS Analysis separation->gc config Absolute Configuration (from NMR Δδ) nmr->config conformation Preferred Conformation (from NMR J-couplings) nmr->conformation

Caption: Workflow for experimental conformational analysis.

Diagram 2: Computational Workflow for Conformational Analysis

computational_workflow start Build 3D Structures of Isomers conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization & Energy Calculation (DFT: B3LYP/6-31G(d)) conf_search->dft_opt freq_analysis Frequency Analysis dft_opt->freq_analysis results Analysis of Results freq_analysis->results energies Relative Conformer Energies & Boltzmann Populations results->energies geometry Dihedral Angles & Geometric Parameters results->geometry spectra Predicted NMR Spectra results->spectra

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound isomers requires a synergistic approach combining stereoselective synthesis, chiral separation techniques, advanced NMR spectroscopy, and computational modeling. While specific experimental data for this molecule is not currently prevalent in the literature, the methodologies outlined in this guide provide a robust framework for its comprehensive structural elucidation. A thorough understanding of the conformational landscape of these isomers will be invaluable for researchers in the fields of medicinal chemistry and drug development, enabling a more rational design of molecules with desired biological activities.

References

4-Ethyl-2-methylhexan-3-ol molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2-methylhexan-3-ol is a secondary alcohol with the molecular formula C9H20O.[1][2] Its structure, featuring a hydroxyl group on the third carbon of a hexane chain with ethyl and methyl substituents at the fourth and second positions respectively, gives rise to its specific physicochemical properties. While not extensively documented in current scientific literature, its classification as a secondary alcohol suggests potential applications as a solvent, a synthetic intermediate, or a molecule for investigation in biological systems. This guide provides a summary of its known properties, a general protocol for its synthesis, and a discussion of the potential biological relevance of secondary alcohols in the context of drug development.

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C9H20OPubChem[3], Guidechem[1]
Molecular Weight 144.25 g/mol PubChem[3], Guidechem[1]
IUPAC Name This compoundPubChem[3]
CAS Number 33943-21-4PubChem[3], Guidechem[1]
Canonical SMILES CCC(CC)C(C(C)C)OPubChem[3]
InChI Key GBUYIUMHXYBONU-UHFFFAOYSA-NPubChem[3]
Topological Polar Surface Area 20.2 ŲPubChem[3]
Hydrogen Bond Donor Count 1Alfa Chemistry[4]
Hydrogen Bond Acceptor Count 1Alfa Chemistry[4]
Rotatable Bond Count 4Guidechem[1]
Exact Mass 144.151415257 g/mol PubChem[3]
LogP (Computed) 2.43950Chemsrc[5]

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 4-ethyl-2-methylhexan-3-one. This is a standard organic chemistry transformation that can be achieved with various reducing agents.

General Experimental Protocol: Reduction of 4-Ethyl-2-methylhexan-3-one

This protocol describes a general procedure for the synthesis of this compound. The specific quantities and reaction conditions may require optimization.

Materials:

  • 4-Ethyl-2-methylhexan-3-one

  • Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or methanol

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-ethyl-2-methylhexan-3-one in a suitable anhydrous solvent (e.g., methanol for NaBH4, diethyl ether for LiAlH4) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 1M HCl solution at 0°C until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification ketone 4-Ethyl-2-methylhexan-3-one dissolve Dissolve Ketone in Solvent ketone->dissolve reducer Reducing Agent (e.g., NaBH4) add_reducer Add Reducing Agent reducer->add_reducer solvent Anhydrous Solvent (e.g., Methanol) solvent->dissolve cool Cool to 0°C dissolve->cool cool->add_reducer stir Stir and Monitor (TLC) add_reducer->stir quench Quench with 1M HCl stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product This compound purify->product

Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

There is currently no specific data on the biological activity or the mechanism of action of this compound in the scientific literature. However, the broader class of secondary alcohols has various biological roles. Many are intermediates in metabolic pathways, and some, like cholesterol, are essential components of cell membranes.

In the context of drug development, the hydroxyl group of a secondary alcohol can form hydrogen bonds, which is a critical interaction for binding to the active sites of enzymes and receptors. While many simple alkanols do not exhibit significant biological activity, they can serve as scaffolds for the attachment of more reactive functional groups.

Given the absence of specific data for this compound, a hypothetical signaling pathway is presented below to illustrate how a small molecule with a secondary alcohol moiety could potentially interact with a cellular signaling cascade, for instance, by inhibiting a protein kinase. This is a purely illustrative model.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Protein Kinase A receptor->kinase1 activates ligand External Ligand ligand->receptor kinase2 Protein Kinase B kinase1->kinase2 activates target_protein Target Protein kinase2->target_protein phosphorylates transcription_factor Transcription Factor target_protein->transcription_factor activates molecule This compound (Hypothetical Inhibitor) molecule->kinase2 inhibits gene_expression Gene Expression transcription_factor->gene_expression

Hypothetical signaling pathway showing potential kinase inhibition.

Conclusion

This compound is a structurally defined secondary alcohol for which extensive experimental data is not yet available. The provided information on its computed properties and a general synthesis protocol can serve as a starting point for researchers. Further investigation is required to determine its actual physicochemical properties, biological activity, and potential applications in drug development or other scientific fields. The diagrams presented offer a logical framework for its synthesis and a speculative view on its potential biological interactions.

References

Navigating the Matrix: A Technical Guide to the Solubility of 4-Ethyl-2-methylhexan-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive analysis of the solubility characteristics of 4-Ethyl-2-methylhexan-3-ol, a C9 alcohol, in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. Due to a lack of publicly available quantitative solubility data, this guide provides a qualitative assessment based on established principles of chemical solubility, alongside detailed experimental protocols for determining precise solubility parameters.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a larger non-polar alkyl chain. This dual nature dictates its solubility profile. While the hydroxyl group imparts some degree of polarity, the significant nine-carbon aliphatic structure results in a predominantly non-polar character.

Predicted Solubility of this compound

Based on its molecular structure, this compound is expected to be readily soluble in a wide array of organic solvents and sparingly soluble in water. The following table summarizes the predicted qualitative solubility of this compound in various organic solvents, categorized by their polarity.

SolventClassPredicted SolubilityRationale
HexaneNon-polarMiscibleAs a non-polar hydrocarbon, hexane will readily solvate the large non-polar alkyl chain of this compound.
TolueneNon-polar (Aromatic)MiscibleThe non-polar aromatic nature of toluene allows for favorable van der Waals interactions with the non-polar portion of the alcohol.
Diethyl EtherSlightly PolarMiscibleDiethyl ether can act as a hydrogen bond acceptor for the hydroxyl group and its alkyl chains can interact with the alcohol's non-polar part.
ChloroformSlightly PolarSolubleChloroform's slight polarity and ability to form weak hydrogen bonds suggest good solubility.
DichloromethanePolar AproticSolubleThe polarity of dichloromethane will facilitate the dissolution of the alcohol.
Ethyl AcetatePolar AproticSolubleEthyl acetate can act as a hydrogen bond acceptor and has a moderate polarity, making it a good solvent for this alcohol.
AcetonePolar AproticSolubleAcetone's polarity and ability to accept hydrogen bonds will lead to good solubility.
EthanolPolar ProticMiscibleAs a smaller alcohol, ethanol is polar and can engage in hydrogen bonding with this compound, ensuring miscibility.
MethanolPolar ProticMiscibleSimilar to ethanol, methanol is a small, polar, protic solvent that will readily solvate the alcohol through hydrogen bonding.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a liquid analyte like this compound in an organic solvent.

Method 1: Visual Titration Method for Miscibility/Solubility Assessment

This method is suitable for a rapid qualitative or semi-quantitative determination of solubility.

Materials:

  • This compound

  • Selected organic solvents

  • Calibrated glass test tubes or vials

  • Graduated pipettes or burettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Accurately measure a specific volume of the chosen organic solvent (e.g., 1 mL) into a clean, dry test tube.

  • Using a calibrated pipette or burette, add a small, known volume of this compound (e.g., 0.1 mL) to the solvent.

  • Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

  • Visually inspect the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness, or droplets.

  • If the solution remains clear and homogenous, continue to add incremental volumes of this compound, mixing thoroughly after each addition.

  • Record the total volume of this compound added until phase separation is observed.

  • The solubility can be expressed as the volume of solute per volume of solvent. For a more quantitative measure, the masses of both solute and solvent should be used to calculate the solubility in terms of g/100g of solvent.

Method 2: Gravimetric Method for Precise Quantitative Solubility

This method provides accurate quantitative solubility data.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Centrifuge (optional)

  • Syringe filters (if necessary)

Procedure:

  • Create a saturated solution by adding an excess of this compound to a known mass of the organic solvent in a sealed vial.

  • Equilibrate the mixture at a constant temperature using a shaker or water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for any undissolved solute to settle. If necessary, centrifuge the vial to facilitate phase separation.

  • Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed syringe. If fine droplets are suspended, a syringe filter may be used.

  • Determine the mass of the collected supernatant.

  • Evaporate the solvent from the supernatant under controlled conditions (e.g., rotary evaporator, vacuum oven) until a constant mass of the non-volatile solute (this compound) is obtained.

  • The mass of the dissolved this compound is the final constant mass.

  • Calculate the solubility as grams of solute per 100 grams of solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Select Solute and Solvent qual_screen Qualitative Screening (Visual Titration) start->qual_screen is_miscible Miscible? qual_screen->is_miscible report_miscible Report as Miscible is_miscible->report_miscible Yes quant_analysis Quantitative Analysis (Gravimetric Method) is_miscible->quant_analysis No end End: Report Solubility Data report_miscible->end data_analysis Data Analysis and Solubility Calculation quant_analysis->data_analysis data_analysis->end Dissolution_Pathway Solvent Solvent Molecules Interaction Intermolecular Forces Solvent->Interaction van der Waals H-bonding Solute This compound Molecules Solute->Interaction van der Waals H-bonding Solvation Solvation/ Dissolution Interaction->Solvation Overcomes Solute-Solute & Solvent-Solvent forces

Thermochemical Profile of 4-Ethyl-2-methylhexan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the thermochemical properties of C9 alcohols, with a specific focus on providing representative data relevant to 4-Ethyl-2-methylhexan-3-ol. Due to the limited availability of specific experimental data for this compound, this document presents data for its structural isomer, 1-nonanol, as a close surrogate. Isomers often exhibit similar thermochemical behaviors, making this data valuable for understanding the energetic characteristics of this class of compounds.

This guide details the experimental methodologies for determining key thermochemical parameters and presents the available data in a structured format for ease of comparison and use in research and development settings.

Thermochemical Data Summary

The following table summarizes the available experimental thermochemical data for 1-nonanol (C9H20O), a structural isomer of this compound. This data is sourced from the NIST Chemistry WebBook and provides a reliable estimate for the thermochemical properties of related C9 alcohols.[1]

Thermochemical PropertyValueUnitsTemperature (K)Pressure (kPa)Source
Enthalpy of Combustion (ΔcH°liquid) -5943.4kJ/mol298.15101.325--INVALID-LINK--[1][2]
Standard Enthalpy of Formation (ΔfH°liquid) -453.1kJ/mol298.15101.325--INVALID-LINK--[1]
Liquid Phase Heat Capacity (Cp,liquid) 356.3J/mol·K303.1100--INVALID-LINK--[1]

Experimental Protocols

The determination of thermochemical data for organic compounds such as this compound relies on precise calorimetric methods. The following sections detail the standard experimental protocols for measuring the enthalpy of combustion, a key parameter from which other thermochemical properties like the enthalpy of formation can be derived.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the standard method for accurately determining the heat of combustion of solid and liquid samples. The process involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

Protocol:

  • Sample Preparation: A precise mass of the liquid alcohol is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or absorption onto a combustible material with a known heat of combustion may be necessary to prevent evaporation before ignition.[3][4]

  • Bomb Assembly: The crucible containing the sample is placed inside the bomb. A fuse wire, typically made of iron or nickel-chromium, is positioned to be in contact with the sample. A small amount of water (typically 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.[5]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 20-30 atm.[5][6] This ensures complete combustion of the sample.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container called a calorimeter. The entire system, including the water, stirrer, and temperature sensor, is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a maximum temperature is reached and the system begins to cool.[7]

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter, which is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).[4]

The enthalpy of combustion is then calculated using the following formula:

ΔHc = (Ccal * ΔT - qfuse) / n

Where:

  • ΔHc is the enthalpy of combustion

  • Ccal is the heat capacity of the calorimeter

  • ΔT is the change in temperature

  • qfuse is the heat released by the combustion of the fuse wire

  • n is the number of moles of the sample

Simplified Method for Enthalpy of Combustion using a Spirit Burner

For comparative studies or educational purposes, a simpler method involving a spirit burner can be employed. While less accurate than bomb calorimetry due to significant heat loss to the surroundings, it provides a valid comparison of the enthalpy of combustion for different alcohols.[8][9]

Protocol:

  • Apparatus Setup: A known mass of water is placed in a copper calorimeter. A spirit burner containing the alcohol is weighed.

  • Heating: The initial temperature of the water is recorded. The spirit burner is lit and placed under the calorimeter to heat the water. The water is stirred continuously to ensure uniform temperature distribution.[9][10]

  • Data Collection: After a significant temperature rise (e.g., 20-40 °C), the flame is extinguished, and the final temperature of the water is recorded. The spirit burner is reweighed to determine the mass of alcohol consumed.[11]

  • Calculation: The heat absorbed by the water is calculated using the formula q = mcΔT, where 'm' is the mass of the water, 'c' is the specific heat capacity of water, and 'ΔT' is the temperature change.[12][13] The enthalpy of combustion per mole of the alcohol is then determined.

Visualizations

Experimental Workflow for Bomb Calorimetry

BombCalorimetryWorkflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Liquid Sample place_in_crucible Place in Crucible weigh_sample->place_in_crucible position_crucible Position Crucible in Bomb attach_fuse Attach Fuse Wire position_crucible->attach_fuse add_water Add Water to Bomb attach_fuse->add_water seal_bomb Seal Bomb add_water->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize submerge_bomb Submerge Bomb in Water pressurize->submerge_bomb thermal_equilibrium Attain Thermal Equilibrium submerge_bomb->thermal_equilibrium ignite Ignite Sample thermal_equilibrium->ignite record_temp Record Temperature Change ignite->record_temp calculate_heat Calculate Heat Released record_temp->calculate_heat calculate_enthalpy Calculate Enthalpy of Combustion calculate_heat->calculate_enthalpy

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Logical Relationship for Enthalpy of Formation Calculation

EnthalpyCalculation cluster_experimental Experimental Data cluster_literature Literature Data cluster_calculation Calculation cluster_result Result exp_delta_hc ΔH°c (Alcohol) (from Bomb Calorimetry) hess_law Hess's Law Application ΔH°c = ΣΔH°f(products) - ΣΔH°f(reactants) exp_delta_hc->hess_law lit_delta_hf_co2 ΔH°f (CO2) lit_delta_hf_co2->hess_law lit_delta_hf_h2o ΔH°f (H2O) lit_delta_hf_h2o->hess_law result_delta_hf ΔH°f (Alcohol) hess_law->result_delta_hf

References

Literature review of 4-Ethyl-2-methylhexan-3-ol research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 4-Ethyl-2-methylhexan-3-ol (CAS No: 33943-21-4). It covers the fundamental chemical and physical properties, detailed synthesis and reaction protocols, and an exploration of its potential, though currently unsubstantiated, biological roles. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, consolidating the known data and identifying areas for future investigation.

Chemical and Physical Properties

This compound is a secondary alcohol with the molecular formula C9H20O.[1][2] Its structure consists of a hexane backbone with a hydroxyl group at the third carbon position, an ethyl group at the fourth, and a methyl group at the second. This specific arrangement of functional groups contributes to its distinct chemical characteristics.[1]

PropertyValueSource
Molecular Formula C9H20O[1][2]
Molecular Weight 144.25 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 33943-21-4[1][2]
Canonical SMILES CCC(CC)C(C(C)C)O[2]
InChI InChI=1S/C9H20O/c1-5-8(6-2)9(10)7(3)4/h7-10H,5-6H2,1-4H3[2]
InChIKey GBUYIUMHXYBONU-UHFFFAOYSA-N[2]
Topological Polar Surface Area 20.2 Ų[2]
Complexity 74.8[2]
Rotatable Bond Count 4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the reduction of its corresponding ketone, 4-ethyl-2-methylhexan-3-one.

Synthesis of this compound via Reduction of 4-Ethyl-2-methylhexan-3-one

A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol:

  • Dissolution: Dissolve 4-ethyl-2-methylhexan-3-one in a suitable alcohol solvent, such as methanol or ethanol, in an appropriately sized round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the stirred solution. The addition should be portion-wise to control the exothermic reaction and maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is completely consumed.

  • Quenching: Once the reaction is complete, cautiously add a weak acid, such as dilute hydrochloric acid or acetic acid, to neutralize the excess sodium borohydride and the resulting borate esters. This should be done slowly while maintaining a low temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure alcohol.

Synthesis Ketone 4-Ethyl-2-methylhexan-3-one Alcohol This compound Ketone->Alcohol Reduction Reagents NaBH4, Methanol/Ethanol Reagents->Alcohol

Caption: Synthesis of this compound.

Chemical Reactions

As a secondary alcohol, this compound can undergo a variety of chemical transformations, primarily involving the hydroxyl group.

Oxidation to 4-Ethyl-2-methylhexan-3-one

The hydroxyl group can be oxidized to a carbonyl group, converting the alcohol back to its corresponding ketone. A common oxidizing agent for this purpose is chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (Jones oxidation).

Experimental Protocol (Jones Oxidation):

  • Dissolution: Dissolve this compound in acetone in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

  • Addition of Oxidant: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water. Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III).

  • Reaction Completion: Continue adding the Jones reagent until a faint orange color persists, indicating a slight excess of the oxidant.

  • Work-up: Add isopropanol to quench the excess oxidant. Dilute the mixture with water and extract the product with an organic solvent like diethyl ether.

  • Washing and Drying: Wash the organic extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation to yield the crude 4-ethyl-2-methylhexan-3-one, which can be further purified by distillation or chromatography.

Oxidation Alcohol This compound Ketone 4-Ethyl-2-methylhexan-3-one Alcohol->Ketone Oxidation Reagents H2CrO4 (Jones Reagent) Reagents->Ketone

Caption: Oxidation of this compound.

Nucleophilic Substitution

The hydroxyl group of this compound can be replaced by a halogen through nucleophilic substitution. Thionyl chloride (SOCl₂) is a common reagent for converting secondary alcohols to alkyl chlorides.

Experimental Protocol (Conversion to Alkyl Chloride):

  • Reaction Setup: In a well-ventilated fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl gas produced. An inert solvent such as dichloromethane or chloroform can be used.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the alcohol, either neat or in an inert solvent. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct.

  • Heating: Gently heat the reaction mixture to reflux to drive the reaction to completion.

  • Work-up and Purification: After cooling, carefully pour the reaction mixture into ice water. Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, and then dry it over an anhydrous drying agent. The resulting alkyl chloride can be purified by distillation.

Substitution Alcohol This compound AlkylHalide 3-Chloro-4-ethyl-2-methylhexane Alcohol->AlkylHalide Nucleophilic Substitution Reagents SOCl2, Pyridine Reagents->AlkylHalide

Caption: Nucleophilic Substitution of this compound.

Spectroscopic Data

At present, there is a notable absence of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. This represents a significant data gap in the scientific literature. Researchers working with this compound are encouraged to acquire and publish this data to facilitate future research and characterization.

Biological Activity and Potential Applications

While some sources suggest potential applications in fragrance and as a solvent, and allude to its investigation in biological research, particularly concerning pheromones, there is currently no concrete, peer-reviewed scientific evidence to support any specific biological activity of this compound.[1]

The study of insect pheromones often involves long-chain and branched-chain alcohols.[3][4][5] These compounds play crucial roles in insect communication and behavior, and synthetic analogues are often investigated for pest management strategies.[4] Given the structural features of this compound, it is plausible that it could be investigated for such properties. However, without specific studies on this compound, any discussion of its biological role remains speculative.

Future Research Directions

The current body of knowledge on this compound is limited. To advance the understanding and potential applications of this compound, the following areas of research are recommended:

  • Full Physicochemical Characterization: Experimental determination of its boiling point, melting point, density, and other physical constants.

  • Spectroscopic Analysis: Acquisition and publication of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

  • Biological Screening: Systematic evaluation of its biological activity, including its potential as an insect pheromone or in other signaling pathways.

  • Toxicological Studies: Assessment of its safety profile to understand any potential hazards.

  • Exploration of Synthetic Applications: Investigation of its utility as a building block or intermediate in the synthesis of more complex molecules.

Conclusion

This compound is a secondary alcohol with a defined chemical structure and predictable reactivity based on its functional groups. While its synthesis and basic chemical transformations are understood in the context of general organic chemistry, there is a significant lack of specific experimental data for this compound. The absence of physical, spectroscopic, and biological data presents both a challenge and an opportunity for future research. This technical guide serves to consolidate the currently available information and to highlight the key areas where further investigation is needed to fully characterize and potentially exploit the properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 4-Ethyl-2-methylhexan-3-ol. The synthesis of this chiral alcohol, which possesses two stereocenters, requires careful control of stereochemistry to obtain the desired diastereomer. The protocols outlined herein are based on established principles of asymmetric synthesis, offering a practical guide for researchers in organic synthesis and drug development. This document details a substrate-controlled diastereoselective approach, leveraging the inherent chirality of a starting material to direct the stereochemical outcome of a subsequent reaction. The primary method described is the nucleophilic addition of an organometallic reagent to a chiral aldehyde, governed by the Felkin-Anh model.

Introduction

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceutical compounds where the biological activity of a molecule is often dependent on its three-dimensional structure. This compound is a chiral secondary alcohol containing two stereocenters, resulting in four possible stereoisomers. The ability to selectively synthesize a single stereoisomer is therefore of significant interest.

This application note focuses on a substrate-controlled diastereoselective synthesis. This strategy involves the use of a chiral starting material to influence the creation of a new stereocenter. The Felkin-Anh model is a widely accepted theoretical framework for predicting the stereochemical outcome of nucleophilic attack on α-chiral aldehydes and ketones. By understanding and applying this model, it is possible to design a synthesis that favors the formation of a specific diastereomer.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-ethylhexanal. The key stereochemistry-determining step is the diastereoselective addition of an isopropyl Grignard reagent.

G start 2-Ethylhexanal product This compound start->product Nucleophilic Addition reagent1 Isopropylmagnesium bromide (i-PrMgBr) conditions1 1. Diethyl ether, 0 °C to rt 2. Aqueous workup

Caption: Proposed synthetic pathway for this compound.

Key Stereochemical Principles: The Felkin-Anh Model

The stereoselectivity of the Grignard addition to 2-ethylhexanal can be rationalized using the Felkin-Anh model. This model predicts the major diastereomer formed from the nucleophilic attack on an α-chiral aldehyde. The model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.

G cluster_0 Felkin-Anh Model for Addition to 2-Ethylhexanal 2-Ethylhexanal Newman_Projection Newman Projection (view along Cα-C=O bond) 2-Ethylhexanal->Newman_Projection Conformational Analysis Transition_State Favored Transition State Newman_Projection->Transition_State Nucleophilic Attack (i-Pr⁻ from less hindered face) Major_Diastereomer Major Product (syn-diastereomer) Transition_State->Major_Diastereomer Protonation

Caption: Felkin-Anh model predicting the major diastereomer.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Grignard reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Diastereoselective Addition of Isopropylmagnesium Bromide to 2-Ethylhexanal

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: The flask is charged with magnesium turnings (1.2 equiv) and anhydrous diethyl ether (50 mL). A solution of isopropyl bromide (1.2 equiv) in anhydrous diethyl ether (20 mL) is added to the dropping funnel. A small portion of the isopropyl bromide solution is added to the magnesium turnings to initiate the reaction. Once the reaction begins (as evidenced by bubbling), the remaining isopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 2-ethylhexanal (1.0 equiv) in anhydrous diethyl ether (30 mL) is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Data Presentation

The following table summarizes representative quantitative data for the diastereoselective Grignard addition. Please note that these are illustrative values based on similar reactions and actual results may vary.

EntrySubstrateReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
12-Ethylhexanali-PrMgBrDiethyl ether0 to rt853:1

Workflow Diagram

G start Start setup Flame-dry glassware under Nitrogen start->setup grignard Prepare Isopropylmagnesium bromide in Diethyl Ether setup->grignard addition Add 2-Ethylhexanal at 0 °C grignard->addition react Stir at room temperature addition->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry organic phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain pure This compound purify->end

Caption: Experimental workflow for the synthesis.

Conclusion

This document provides a comprehensive guide to the stereoselective synthesis of this compound. By following the detailed protocols and understanding the underlying stereochemical principles, researchers can effectively synthesize the target molecule with a degree of diastereoselectivity. The provided workflows and diagrams serve as valuable tools for planning and executing the synthesis in a laboratory setting. Further optimization of reaction conditions, such as temperature, solvent, and the nature of the organometallic reagent, may lead to improved yields and diastereoselectivities.

Application Notes and Protocols: Asymmetric Synthesis of 4-Ethyl-2-methylhexan-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the asymmetric synthesis of the enantiomers of 4-Ethyl-2-methylhexan-3-ol, a chiral secondary alcohol. Two primary synthetic strategies are presented: a diastereoselective Evans aldol reaction and an enantioselective reduction of a prochiral ketone. These methods offer reliable pathways to access the desired stereoisomers in high purity. The protocols include step-by-step experimental procedures, expected quantitative data, and visual workflows to guide researchers in the successful synthesis and characterization of the target molecules.

Strategy 1: Evans Asymmetric Aldol Reaction

This strategy involves the diastereoselective aldol reaction of a chiral N-propionyl oxazolidinone with isobutyraldehyde, followed by the removal of the chiral auxiliary to yield the desired enantiomer of this compound. The choice of the (R)- or (S)-configured chiral auxiliary determines the stereochemistry of the final product.

Experimental Workflow: Evans Aldol Reaction

Evans_Aldol_Workflow cluster_prep Chiral Auxiliary Preparation cluster_aldol Asymmetric Aldol Reaction cluster_workup Cleavage and Purification Aux_Synth Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone N_Acyl N-Acylation with Propionyl Chloride Aux_Synth->N_Acyl (4R,5S)-Oxazolidinone Enolate_Formation Boron Enolate Formation N_Acyl->Enolate_Formation N-Propionyl Oxazolidinone Aldol_Addition Aldol Addition with Isobutyraldehyde Enolate_Formation->Aldol_Addition Z-Enolate Aux_Cleavage Auxiliary Cleavage (LiOH/H2O2) Aldol_Addition->Aux_Cleavage Aldol Adduct Purification Column Chromatography Aux_Cleavage->Purification Crude Alcohol Analysis Chiral HPLC Analysis Purification->Analysis Purified Enantiomer

Caption: Workflow for the Evans Asymmetric Aldol Synthesis.

Quantitative Data: Evans Aldol Reaction
StepReactant 1Reactant 2ProductExpected Yield (%)Expected d.e. (%)Expected e.e. (%)
N-Acylation(4R,5S)-OxazolidinonePropionyl ChlorideN-Propionyl-(4R,5S)-oxazolidinone>95N/AN/A
Aldol ReactionN-Propionyl-(4R,5S)-oxazolidinoneIsobutyraldehyde(2'S,3'R)-Aldol Adduct85-95>98N/A
Auxiliary Cleavage(2'S,3'R)-Aldol AdductLiOH/H₂O₂(3R,4S)-4-Ethyl-2-methylhexan-3-ol80-90N/A>98
Experimental Protocols: Evans Aldol Reaction

1. Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Chiral Auxiliary)

A detailed procedure for the synthesis of this Evans auxiliary can be found in the literature.[1] It is also commercially available.

2. N-Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can be used in the next step without further purification.[2][3]

3. Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an argon atmosphere.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add isobutyraldehyde (1.5 eq) dropwise and stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol adduct.[4]

4. Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 eq) in a 2:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of a 0.5 M aqueous solution of LiOH (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[5][6][7]

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically pure alcohol.[8][9][10]

5. Determination of Enantiomeric Excess

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[11][12][13]

Strategy 2: Asymmetric Reduction of 4-Ethyl-2-methylhexan-3-one

This approach involves the enantioselective reduction of the prochiral ketone, 4-Ethyl-2-methylhexan-3-one, using a chiral catalyst such as a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type ruthenium catalyst. The choice of the catalyst enantiomer dictates the stereochemical outcome of the reduction.

Experimental Workflow: Asymmetric Reduction

Asymmetric_Reduction_Workflow cluster_ketone_prep Ketone Synthesis cluster_reduction Enantioselective Reduction cluster_workup_red Workup and Purification Ketone_Synth Synthesis of 4-Ethyl-2-methylhexan-3-one Catalyst_Prep Catalyst Preparation (e.g., (R)-CBS) Ketone_Synth->Catalyst_Prep Prochiral Ketone Reduction Asymmetric Reduction with Borane Catalyst_Prep->Reduction Chiral Catalyst Workup Quenching and Extraction Reduction->Workup Crude Alcohol Purification_Red Column Chromatography Workup->Purification_Red Extracted Product Analysis_Red Chiral HPLC Analysis Purification_Red->Analysis_Red Purified Enantiomer

References

Chiral Resolution of 4-Ethyl-2-methylhexan-3-ol Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of 4-Ethyl-2-methylhexan-3-ol stereoisomers. The methodologies described herein are essential for the isolation and characterization of individual enantiomers, a critical step in pharmaceutical development and stereoselective synthesis. The protocols cover enzymatic kinetic resolution, chromatographic separation, and the determination of enantiomeric excess and absolute configuration.

Introduction

This compound is a chiral secondary alcohol with two stereocenters, giving rise to four possible stereoisomers. The distinct spatial arrangement of these isomers can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. Therefore, the ability to resolve and analyze these stereoisomers individually is of paramount importance for the development of safe and effective chiral drugs.

This guide outlines two primary methods for the resolution of racemic this compound: enzymatic kinetic resolution and chiral chromatography. Additionally, it provides a protocol for the determination of the absolute configuration of the separated enantiomers using Mosher's method.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. In this protocol, a lipase is used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product from the unreacted alcohol.

Experimental Protocol

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous toluene (solvent)

  • Hexane

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic this compound (1.0 g, 6.93 mmol) in anhydrous toluene (20 mL), add vinyl acetate (1.28 mL, 13.86 mmol).

  • Add immobilized Candida antarctica lipase B (100 mg) to the mixture.

  • Stir the reaction mixture at 30°C and monitor the progress by chiral gas chromatography (GC) (see Section 3.1).

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with toluene and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted alcohol by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Collect the fractions containing the separated ester and alcohol.

  • Analyze the enantiomeric excess (e.e.) of both the recovered alcohol and the ester (after hydrolysis) by chiral GC.

Data Presentation

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of (±)-4-Ethyl-2-methylhexan-3-ol

EntryTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)Enantioselectivity (E)
162533>99>200
2124582>99>200
32451>9996>200

Note: Data is representative and based on typical results for the kinetic resolution of secondary alcohols. Actual results may vary.

Chromatographic Separation and Analysis

Chiral chromatography is a direct method for separating enantiomers using a chiral stationary phase (CSP). Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the analytical and preparative separation of this compound stereoisomers.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent with FID detector

  • Column: Cyclodextrin-based chiral capillary column (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Program: 80°C (hold 2 min), ramp to 150°C at 2°C/min, hold 5 min

  • Carrier Gas: Helium, constant flow 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Dissolve a small amount of the sample (unreacted alcohol or hydrolyzed ester) in hexane.

Data Presentation

Table 2: Representative Chiral GC Separation Data

StereoisomerRetention Time (min)
(3R,4S)-4-Ethyl-2-methylhexan-3-ol22.5
(3S,4R)-4-Ethyl-2-methylhexan-3-ol23.1
(3R,4R)-4-Ethyl-2-methylhexan-3-ol24.8
(3S,4S)-4-Ethyl-2-methylhexan-3-ol25.3

Note: Retention times are illustrative and will vary depending on the specific column and conditions used.

Determination of Absolute Configuration by Mosher's Method

Mosher's method is a nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral alcohols. It involves the formation of diastereomeric esters with a chiral derivatizing agent, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectra.

Experimental Protocol

Materials:

  • Enantiomerically enriched this compound

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware

Procedure:

  • Formation of the (S)-MTPA ester:

    • Dissolve the enantiomerically enriched alcohol (5 mg) in anhydrous pyridine (0.5 mL) and anhydrous DCM (0.5 mL).

    • Add (R)-MTPA-Cl (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a few drops of water.

    • Extract the product with ethyl acetate, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by preparative thin-layer chromatography (TLC).

  • Formation of the (R)-MTPA ester:

    • Repeat the procedure above using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters in CDCl₃.

    • Assign the proton signals for the groups adjacent to the stereocenter.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

Data Interpretation

The sign of the Δδ values for the protons on either side of the carbinol carbon can be used to deduce the absolute configuration. A positive Δδ for protons on one side and a negative Δδ for protons on the other side, when applied to the established Mosher's method model, reveals the absolute stereochemistry.

Table 3: Representative ¹H NMR Chemical Shift Data (δ, ppm) for Mosher Esters

Protonδ (S-MTPA ester)δ (R-MTPA ester)Δδ (δS - δR)
H-24.955.05-0.10
H-42.102.00+0.10
CH₃ (at C2)0.900.95-0.05
CH₂ (at C4)1.501.40+0.10

Note: Chemical shifts and Δδ values are hypothetical and serve as an example for interpretation.

Visualized Workflows

Enzymatic_Kinetic_Resolution cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Product Analysis racemate Racemic this compound reaction Reaction Mixture (~50% conversion) racemate->reaction Toluene, 30°C reagents Vinyl Acetate + Immobilized Lipase reagents->reaction filtration Filter Enzyme reaction->filtration extraction Solvent Evaporation filtration->extraction chromatography Column Chromatography extraction->chromatography alcohol Unreacted Alcohol (e.g., S-enantiomer) chromatography->alcohol ester Acylated Product (e.g., R-ester) chromatography->ester gc_analysis Chiral GC Analysis (e.e. determination) alcohol->gc_analysis ester->gc_analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_Chromatography_Workflow start Racemic Mixture or Resolved Enantiomer injection Inject Sample into Chiral GC/HPLC start->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (FID/UV) separation->detection data Chromatogram (Peak Integration) detection->data calculation Calculate Enantiomeric Excess (%e.e.) data->calculation

Caption: Chiral Chromatography Analysis Workflow.

Moshers_Method_Workflow cluster_0 Esterification cluster_1 Analysis alcohol Enantioenriched Alcohol ester_s (S)-MTPA Ester alcohol->ester_s ester_r (R)-MTPA Ester alcohol->ester_r mtpa_r (R)-MTPA-Cl mtpa_r->ester_s mtpa_s (S)-MTPA-Cl mtpa_s->ester_r nmr ¹H NMR Spectroscopy ester_s->nmr ester_r->nmr analysis Calculate Δδ = δS - δR nmr->analysis determination Determine Absolute Configuration analysis->determination

Application Note: Analysis of 4-Ethyl-2-methylhexan-3-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-Ethyl-2-methylhexan-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) relevant in various industrial and research applications, including flavor and fragrance analysis, environmental monitoring, and chemical synthesis. The described methodology provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[1][2] The coupling of gas chromatography's high-resolution separation capabilities with the specific identification power of mass spectrometry makes it an ideal method for analyzing complex mixtures.[1] this compound, a C9 alcohol (C₉H₂₀O, MW: 144.25 g/mol ), possesses the volatility required for GC analysis.[3] This application note presents a detailed protocol for its analysis, which can be adapted for various matrices.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS analysis of this compound.

2.1. Sample Preparation

For optimal results, samples should be prepared by diluting in a high-purity volatile solvent such as hexane or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument's calibration curve.

  • Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in hexane. Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the analyte.[4]

2.2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.

Parameter Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar column
Carrier Gas Helium (99.999% purity) at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

2.3. Data Analysis

Data acquisition and processing can be performed using the instrument's accompanying software, such as Agilent MassHunter. Compound identification is achieved by comparing the obtained mass spectrum with reference spectra in libraries like the NIST/EPA/NIH Mass Spectral Library.[4][5]

Data Presentation

3.1. Expected Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of aliphatic alcohols. The molecular ion peak ([M]⁺) at m/z 144 may be weak or absent. Key fragment ions are anticipated from alpha-cleavage and dehydration reactions.

m/z Proposed Fragment Notes
115[M - C₂H₅]⁺Loss of an ethyl group.
101[M - C₃H₇]⁺Loss of an isopropyl group.
87[M - C₄H₉]⁺Cleavage adjacent to the hydroxyl group.
73[CH(OH)CH(CH₃)₂]⁺Alpha-cleavage.
57[C₄H₉]⁺Butyl cation, a common fragment in aliphatic compounds.
45[CH(OH)CH₃]⁺A common fragment for secondary alcohols.
126[M - H₂O]⁺Loss of water, common for alcohols.

3.2. Quantitative Data

A calibration curve should be generated by plotting the peak area of a characteristic ion (e.g., m/z 73) against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve. Below is a table with representative quantitative data.

Standard Concentration (µg/mL) Peak Area (Arbitrary Units) Response Factor
115,23415,234
578,91015,782
10155,43215,543
25390,11215,604
50785,43215,709
1001,560,98715,610
R² of Calibration Curve 0.9995

Visualizations

4.1. GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Extraction Sample->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Fragmentation_Pathway cluster_frags Primary Fragments M This compound [M]⁺˙ m/z = 144 F115 [M - C₂H₅]⁺ m/z = 115 M->F115 - C₂H₅˙ F101 [M - C₃H₇]⁺ m/z = 101 M->F101 - C₃H₇˙ F87 [M - C₄H₉]⁺ m/z = 87 M->F87 - C₄H₉˙ F73 [CH(OH)CH(CH₃)₂]⁺ m/z = 73 M->F73 α-cleavage F126 [M - H₂O]⁺˙ m/z = 126 M->F126 - H₂O

References

Application of 4-Ethyl-2-methylhexan-3-ol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-Ethyl-2-methylhexan-3-ol in organic synthesis. It includes detailed experimental protocols for its synthesis and key reactions, quantitative data, and visual diagrams of relevant workflows.

Introduction

This compound is a secondary alcohol with the chemical formula C9H20O and a molecular weight of 144.25 g/mol .[1][2] Its structure features a hydroxyl group on the third carbon of a hexane chain, with an ethyl group at the fourth position and a methyl group at the second position. This branched structure influences its reactivity and physical properties, making it a versatile intermediate in various organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC9H20O[1][2]
Molecular Weight144.25 g/mol [1][2]
CAS Number33943-21-4[2]
AppearanceColorless liquid (predicted)
Boiling PointNot available
DensityNot available

Applications in Organic Synthesis

This compound serves as a valuable precursor and intermediate in several key organic reactions, primarily in the synthesis of corresponding ketones and alkanes, and potentially in the creation of fragrance and flavor compounds.[1]

Synthesis of this compound

The most common route for the synthesis of this compound is the reduction of its corresponding ketone, 4-Ethyl-2-methylhexan-3-one.[1]

Experimental Protocol: Reduction of 4-Ethyl-2-methylhexan-3-one

  • Materials:

    • 4-Ethyl-2-methylhexan-3-one

    • Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

    • Methanol (for NaBH4 reduction) or Diethyl ether/Tetrahydrofuran (for LiAlH4 reduction)

    • Water

    • Hydrochloric acid (dilute)

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure (using Sodium Borohydride):

    • In a round-bottom flask, dissolve 4-Ethyl-2-methylhexan-3-one (1.0 eq) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.

    • Extract the product with an organic solvent (e.g., diethyl ether) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Quantitative Data:

ReactantProductReducing AgentSolventYield
4-Ethyl-2-methylhexan-3-oneThis compoundNaBH4Methanol>90% (Typical)
4-Ethyl-2-methylhexan-3-oneThis compoundLiAlH4Diethyl ether>95% (Typical)

Logical Workflow for the Synthesis of this compound

G Ketone 4-Ethyl-2-methylhexan-3-one Reaction Reduction Reaction Ketone->Reaction Reducing_Agent Reducing Agent (e.g., NaBH4, LiAlH4) Reducing_Agent->Reaction Solvent Solvent (e.g., Methanol, Ether) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of this compound via ketone reduction.

Oxidation to 4-Ethyl-2-methylhexan-3-one

This compound can be oxidized back to the corresponding ketone, a common transformation in organic synthesis for the introduction of a carbonyl group.[1]

Experimental Protocol: Oxidation of this compound

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Silica gel

    • Anhydrous diethyl ether

  • Procedure (using PCC):

    • In a round-bottom flask, suspend PCC (1.5 eq) in dichloromethane (DCM).

    • To this stirred suspension, add a solution of this compound (1.0 eq) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.

    • Filter the mixture through a pad of silica gel, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield 4-Ethyl-2-methylhexan-3-one.

  • Quantitative Data:

ReactantProductOxidizing AgentSolventYield
This compound4-Ethyl-2-methylhexan-3-onePCCDichloromethane~85% (Typical)
This compound4-Ethyl-2-methylhexan-3-oneDMPDichloromethane>90% (Typical)

Experimental Workflow for the Oxidation of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Alcohol This compound Reaction_Mix Mix and Stir at RT Alcohol->Reaction_Mix Oxidant Oxidizing Agent (e.g., PCC, DMP) Oxidant->Reaction_Mix Solvent Solvent (e.g., DCM) Solvent->Reaction_Mix Dilution Dilute with Ether Reaction_Mix->Dilution Filtration Filter through Silica Gel Dilution->Filtration Concentration Concentrate Filtration->Concentration Ketone 4-Ethyl-2-methylhexan-3-one Concentration->Ketone

Caption: Oxidation of the alcohol to the corresponding ketone.

Spectroscopic Data

Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR -CH-OH~3.5 - 4.0 ppm
-CH2-~1.2 - 1.6 ppm
-CH3~0.8 - 1.0 ppm
-OHBroad singlet, ~1.0 - 5.0 ppm
¹³C NMR -CH-OH~70 - 80 ppm
-CH2-~20 - 40 ppm
-CH3~10 - 20 ppm
IR O-H stretchBroad, ~3200 - 3600 cm⁻¹
C-H stretch~2850 - 3000 cm⁻¹
C-O stretch~1050 - 1150 cm⁻¹

Potential as a Chiral Auxiliary

The chiral nature of this compound, which possesses two stereocenters, suggests its potential application as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. While no specific examples of this compound being used in this capacity were found in the searched literature, its structure is analogous to other chiral alcohols that have been successfully employed as chiral directing groups.

Conceptual Signaling Pathway for Asymmetric Synthesis

G Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Coupling Chiral_Intermediate Diastereomeric Intermediate Coupling->Chiral_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Intermediate->Stereoselective_Reaction Diastereomer_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereomer_Product Cleavage Cleavage of Auxiliary Diastereomer_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Conceptual use as a chiral auxiliary in asymmetric synthesis.

Conclusion

This compound is a versatile secondary alcohol with demonstrated utility in fundamental organic transformations such as oxidation and as a product of ketone reduction. Its synthesis and subsequent reactions are straightforward and high-yielding, making it a useful intermediate. While its application as a chiral auxiliary in asymmetric synthesis is currently speculative, its inherent chirality presents an opportunity for future research and development in this area. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.

References

4-Ethyl-2-methylhexan-3-ol: Exploring its Potential as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: November 2025

While 4-Ethyl-2-methylhexan-3-ol, a secondary alcohol with the molecular formula C9H20O, possesses a versatile chemical structure amenable to various organic reactions, a comprehensive review of scientific literature and patent databases reveals a notable absence of its direct application as a precursor in the synthesis of known pharmaceutical compounds.

This document aims to provide researchers, scientists, and drug development professionals with an overview of the chemical properties of this compound and general synthetic pathways where it could theoretically be employed. However, it is crucial to note that specific examples, quantitative data from pharmaceutical synthesis, and detailed experimental protocols for such applications are not currently available in published resources.

Chemical Profile and Synthetic Potential

This compound's structure, featuring a hydroxyl group, makes it a candidate for a range of chemical transformations. The hydroxyl group can be oxidized to a ketone (4-ethyl-2-methylhexan-3-one), or it can be a site for esterification or etherification. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
IUPAC NameThis compound
CAS Number33943-21-4

Theoretical Synthetic Pathways

Theoretically, this compound could serve as a starting material or an intermediate in multi-step syntheses of more complex molecules. The general approaches to its synthesis involve the reduction of the corresponding ketone, 4-ethyl-2-methylhexan-3-one.

Below are generalized experimental protocols for the synthesis and potential reactions of this compound, based on standard organic chemistry principles. It is important to reiterate that these are not protocols for the synthesis of specific pharmaceutical compounds, as no such direct applications have been identified.

Experimental Protocol 1: Synthesis of this compound via Ketone Reduction

Objective: To synthesize this compound by the reduction of 4-Ethyl-2-methylhexan-3-one.

Materials:

  • 4-Ethyl-2-methylhexan-3-one

  • Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Ethyl-2-methylhexan-3-one in an appropriate anhydrous solvent (e.g., diethyl ether or THF).

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride in portions, or a solution of lithium aluminum hydride in the same solvent).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by a dilute solution of hydrochloric acid to neutralize the excess reducing agent and hydrolyze the intermediate complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product may be purified by distillation or column chromatography.

Table 2: Hypothetical Reaction Parameters

ParameterValue
Reactant Ratio (Ketone:Reducer)1 : 1.1 (molar equivalent)
Reaction Temperature0 °C to room temperature
Reaction Time1-4 hours
SolventAnhydrous diethyl ether
Purification MethodFractional Distillation

Experimental Protocol 2: Oxidation of this compound to 4-Ethyl-2-methylhexan-3-one

Objective: To oxidize this compound to its corresponding ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Jones reagent)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 4-Ethyl-2-methylhexan-3-one.

  • Purify the product by distillation or column chromatography.

Logical Workflow for Investigating Pharmaceutical Potential

The following diagram illustrates a logical workflow for how a researcher might investigate the potential of a compound like this compound as a pharmaceutical precursor.

logical_workflow A Identify Precursor: This compound B Chemical Derivatization (e.g., Esterification, Etherification) A->B C Library Synthesis B->C D In Silico Screening (Docking, ADMET Prediction) C->D E In Vitro Biological Screening (Enzyme Assays, Cell-based Assays) C->E F Hit Identification D->F E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A logical workflow for drug discovery starting from a precursor molecule.

Conclusion

Despite its potential for chemical modification, this compound is not a documented precursor for any specific, commercially available or late-stage clinical pharmaceutical compounds based on currently accessible scientific and patent literature. The information provided herein is intended to serve as a general guide for researchers interested in the fundamental chemistry of this molecule. Further investigation into novel synthetic routes and biological activities of its derivatives would be necessary to establish any future role in pharmaceutical development. Researchers are encouraged to perform their own comprehensive literature and patent searches for the most current information.

Application Note: Chiral GC Analysis of 4-Ethyl-2-methylhexan-3-ol Following Trifluoroacetyl Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The enantioselective analysis of chiral alcohols is crucial in pharmaceutical development, flavor and fragrance analysis, and stereoselective synthesis, as different enantiomers can exhibit distinct biological activities and sensory properties.[1] Gas chromatography (GC) with a chiral stationary phase is a powerful technique for separating enantiomers. However, the direct analysis of polar, volatile compounds like 4-Ethyl-2-methylhexan-3-ol can be challenging due to poor peak shape and insufficient resolution.

Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to GC analysis.[2] For alcohols, acylation is a common strategy that reduces polarity, increases volatility, and enhances separation on a chiral column.[3] This application note provides a detailed protocol for the derivatization of this compound with trifluoroacetic anhydride (TFAA) to form trifluoroacetate esters, enabling robust chiral separation and quantification by GC-MS.

Principle of Derivatization for Chiral Analysis The primary goal of derivatization in this context is to convert the enantiomers of this compound into diastereomeric esters. This conversion is achieved by reacting the alcohol with a chiral derivatizing agent. However, an alternative and more common approach for GC is to derivatize with an achiral, highly reactive agent like TFAA to improve chromatographic properties.[3][4] The resulting trifluoroacetate esters are more volatile and less polar than the parent alcohol.[5] The separation of these derivatized enantiomers is then accomplished using a chiral GC column, which provides a chiral environment to differentially interact with each enantiomer, leading to different retention times.[6]

Experimental Protocols

Protocol 1: Trifluoroacetyl Derivatization of this compound

This protocol details the conversion of the alcohol to its corresponding trifluoroacetate ester. Trifluoroacetic anhydride is highly reactive and sensitive to moisture.[4] All glassware should be oven-dried, and the reaction should be performed in a fume hood with appropriate personal protective equipment.

Reagents and Materials:

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (as catalyst, optional)

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC Vials with inserts

  • Microsyringes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen anhydrous solvent.

  • Reaction Setup: In a 2 mL GC vial, add 100 µL of the alcohol solution.

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial. If the alcohol is sterically hindered or less reactive, 10 µL of pyridine can be added as a catalyst.[7]

  • Reaction Conditions: Cap the vial tightly and heat at 60°C for 30 minutes using a heating block.[2] The reaction time and temperature may require optimization depending on the specific alcohol.

  • Reaction Quench & Workup: After cooling to room temperature, carefully add 500 µL of saturated sodium bicarbonate solution to quench the excess TFAA. Vortex for 30 seconds.

  • Extraction: Add 500 µL of the anhydrous solvent (e.g., Dichloromethane), vortex for 1 minute, and allow the layers to separate.

  • Drying and Transfer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: The dried organic layer containing the derivatized product is now ready for GC-MS analysis.

Protocol 2: Chiral GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended, such as a CP-Chirasil-DEX CB or a similar variant.[3][6]

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: 40-350 m/z

Data Presentation

The derivatization significantly improves the chromatographic separation of the this compound enantiomers. The following table provides representative data illustrating the typical improvement in retention time and resolution.

Table 1: Representative Chromatographic Data for Chiral Separation

Analyte FormEnantiomerRetention Time (min)Resolution (Rs)
Underivatized Alcohol Enantiomer 115.21\multirow{2}{}{< 1.0 (Co-eluting)}
Enantiomer 215.25
Trifluoroacetate Derivative Enantiomer 118.54\multirow{2}{}{> 2.0 (Baseline Separated)}
Enantiomer 218.98
Note: The data presented is illustrative and serves to demonstrate the expected improvement in chiral separation post-derivatization. Actual retention times will vary based on the specific GC system and conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the derivatization process for enhanced chiral separation.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_result Data Output start Racemic 4-Ethyl-2- methylhexan-3-ol solution Prepare 1 mg/mL Solution in Solvent start->solution add_reagents Add TFAA & Pyridine (catalyst) solution->add_reagents react Heat at 60°C for 30 min add_reagents->react quench Quench with NaHCO3 & Extract react->quench dry Dry with Na2SO4 quench->dry inject Inject 1 µL into Chiral GC Column dry->inject separate Enantiomer Separation in GC Oven inject->separate detect Detect & Quantify with MS separate->detect end Chromatogram with Separated Enantiomer Peaks detect->end

Caption: Experimental workflow for derivatization and chiral GC analysis.

G cluster_start Initial State cluster_process Derivatization Process cluster_end Resulting State cluster_key Logical Flow enantiomers R & S Enantiomers of Alcohol (Identical Properties) gc_no_sep Poor Separation on Chiral GC Column enantiomers->gc_no_sep Direct Injection derivatization Reaction with Achiral TFAA enantiomers->derivatization esters R & S Trifluoroacetate Esters (Enantiomers with Improved Volatility) derivatization->esters Forms Volatile Derivatives gc_sep Baseline Separation on Chiral GC Column esters->gc_sep Injection logic Derivatization improves the physical properties (volatility, polarity) of the enantiomers, allowing the chiral stationary phase to resolve them effectively.

Caption: Logic of how derivatization enables effective chiral GC separation.

Conclusion The derivatization of this compound with trifluoroacetic anhydride is a simple and effective method to improve its chromatographic properties for chiral GC analysis.[3] This procedure reduces the polarity and increases the volatility of the analyte, leading to better peak shape and enhanced enantiomeric resolution on a cyclodextrin-based chiral stationary phase.[6] The protocol provided herein offers a robust framework for researchers engaged in the stereoselective analysis of this and similar chiral alcohols.

References

Application Note: Determination of 4-Ethyl-2-methylhexan-3-ol using High-Performance Liquid Chromatography with UV Detection following Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive method for the quantitative analysis of 4-Ethyl-2-methylhexan-3-ol by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Due to the lack of a native chromophore in this compound, a pre-column derivatization step using benzoyl chloride is employed to introduce a UV-active benzoyl moiety. This method is suitable for the determination of this compound in various sample matrices, offering excellent specificity and sensitivity.

Introduction

This compound is an aliphatic alcohol that does not possess a significant ultraviolet (UV) absorbing chromophore, making its direct detection by HPLC with a UV detector challenging.[1][2][3] To overcome this limitation, a derivatization strategy is frequently employed.[4][5][6][7] This involves reacting the hydroxyl group of the alcohol with a reagent that introduces a chromophore into the molecule.[5][6]

This application note describes a method based on the pre-column derivatization of this compound with benzoyl chloride. The resulting ester, 4-ethyl-2-methylhexan-3-yl benzoate, exhibits strong UV absorbance, allowing for sensitive detection.

Experimental

  • This compound standard (CAS: 33943-21-4)[8][9]

  • Benzoyl chloride

  • Pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample extraction)

  • Sodium bicarbonate

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters and chromatographic conditions.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 230 nm
Run Time 10 minutes

Protocols

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Extraction: For solid samples, extract a known weight with methanol. For liquid samples, use an appropriate volume directly.

  • Evaporation: Transfer 1 mL of the sample extract or standard solution to a clean, dry vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of pyridine and 50 µL of benzoyl chloride.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Reaction Quench and Extraction:

    • After cooling to room temperature, add 1 mL of 5% sodium bicarbonate solution to quench the excess benzoyl chloride.

    • Extract the derivatized analyte with 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Final Preparation:

    • Carefully transfer the upper hexane layer to a new vial.

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase (Acetonitrile:Water, 70:30).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Inject 10 µL of the prepared standards and samples into the HPLC system. The concentration of this compound in the samples is determined by comparing the peak area of the derivatized analyte to the calibration curve generated from the standards.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical derivatization reaction.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis Sample Sample containing This compound Extract Extraction with Methanol Sample->Extract Dry1 Evaporation to Dryness Extract->Dry1 AddReagents Add Pyridine and Benzoyl Chloride Dry1->AddReagents Heat Incubate at 60°C AddReagents->Heat Quench Quench with NaHCO3 Heat->Quench LLE Liquid-Liquid Extraction with Hexane Quench->LLE Dry2 Evaporation of Hexane LLE->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute Inject Inject into HPLC Reconstitute->Inject Detect UV Detection at 230 nm Inject->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

G Analyte This compound C9H20O Product 4-ethyl-2-methylhexan-3-yl benzoate C16H24O2 Analyte->Product + Reagent Benzoyl Chloride C7H5ClO Reagent->Product Pyridine Pyridine

Caption: Derivatization of this compound with benzoyl chloride.

Conclusion

The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantification of this compound. The use of benzoyl chloride as a derivatizing agent allows for strong UV detection, making the method suitable for a wide range of applications in research and quality control.

References

Application Note: Synthesis of 4-Ethyl-2-methylhexan-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-ethyl-2-methylhexan-3-ol, a secondary alcohol, utilizing the Grignard reaction. The described methodology involves the nucleophilic addition of a Grignard reagent to an aldehyde. This application note includes a comprehensive experimental procedure, tabulated data for reagents and expected outcomes, and a visual representation of the experimental workflow. The protocol is intended to serve as a practical guide for chemists in research and development settings.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2] The reaction of a Grignard reagent with an aldehyde is a reliable method for the preparation of secondary alcohols.[3][4][5] This protocol outlines the synthesis of this compound through the reaction of isopropylmagnesium bromide with 2-ethylbutanal. The subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product.

Reaction Scheme

The synthesis of this compound can be achieved through two primary retrosynthetic pathways involving a Grignard reaction. This protocol will focus on the reaction between isopropylmagnesium bromide and 2-ethylbutanal.

Retrosynthetic Analysis:

  • Approach 1: Isopropylmagnesium bromide and 2-ethylbutanal.

  • Approach 2: sec-Butylmagnesium bromide and Isobutyraldehyde.

Overall Reaction:

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions. Diethyl ether should be freshly distilled from a suitable drying agent.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)Comments
Magnesium turnings24.312.67 g0.11
2-Bromopropane123.0012.3 g (8.9 mL)0.10
Anhydrous Diethyl Ether (Et2O)74.12100 mL-Solvent
2-Ethylbutanal86.138.61 g (10.0 mL)0.10
Saturated aq. NH4Cl solution-50 mL-For quenching the reaction
Anhydrous Magnesium Sulfate (MgSO4)120.37--Drying agent

Procedure:

  • Preparation of the Grignard Reagent (Isopropylmagnesium Bromide):

    • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Assemble the apparatus and flame-dry it under a stream of inert gas (nitrogen or argon).

    • Allow the apparatus to cool to room temperature.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 2-bromopropane in 30 mL of anhydrous diethyl ether.

    • Add a small portion (approximately 2-3 mL) of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

    • Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-ethylbutanal in 50 mL of anhydrous diethyl ether in the dropping funnel.

    • Add the 2-ethylbutanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture again to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with two 30 mL portions of diethyl ether.

    • Combine all the organic layers and wash with 20 mL of brine (saturated NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Expected Results

Table of Expected Data:

ParameterExpected Value
Yield
Theoretical Yield (g)14.43 g
Expected % Yield70-85%
Physical Properties
AppearanceColorless liquid
Molecular FormulaC9H20O
Molecular Weight144.26 g/mol [6][7]
Boiling Point~175-180 °C (at atmospheric pressure)
Spectroscopic Data
¹H NMR (CDCl₃, ppm)Anticipated signals: ~3.4-3.6 (m, 1H, CH-OH) ~1.8-2.0 (m, 1H, CH-C(OH)) ~1.3-1.6 (m, 4H, CH₂) ~0.8-1.0 (m, 15H, CH₃)
¹³C NMR (CDCl₃, ppm)Anticipated signals: ~78-82 (CH-OH) ~45-50 (CH-C(OH)) ~25-35 (CH₂) ~10-20 (CH₃)
IR (neat, cm⁻¹)~3300-3400 (broad, O-H stretch) ~2850-3000 (C-H stretch) ~1050-1150 (C-O stretch)

Experimental Workflow

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Grignard_Prep Prepare Isopropylmagnesium Bromide Solution Reaction Addition of Aldehyde to Grignard Reagent Grignard_Prep->Reaction Aldehyde_Prep Prepare 2-Ethylbutanal Solution Aldehyde_Prep->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Intermediate Alkoxide Extract Solvent Extraction Quench->Extract Dry Drying Organic Layer Extract->Dry Evaporate Solvent Removal Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Crude Product Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of Grignard addition to an aldehyde.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from moisture.

  • Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • 2-Bromopropane is a toxic and flammable liquid. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via the Grignard reaction. The described methodology is a fundamental transformation in organic chemistry and serves as a valuable tool for the synthesis of complex molecules in various research and development applications. Careful adherence to anhydrous conditions is critical for the success of this reaction.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For inquiries, please contact: [Your Organization's Contact Information]

Abstract

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of enantiopure 4-Ethyl-2-methylhexan-3-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The synthesis is achieved through the stereoselective reduction of the prochiral ketone, 4-Ethyl-2-methylhexan-3-one, utilizing alcohol dehydrogenases (ADHs). This guide is intended for researchers, scientists, and professionals in drug development seeking to implement green and efficient enzymatic methods for the production of chiral alcohols. Protocols for enzyme selection, reaction optimization, cofactor regeneration, and product analysis are presented.

Introduction

The asymmetric reduction of prochiral ketones to form enantiomerically pure alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is often critical to its biological activity. Traditional chemical methods for such transformations can involve harsh reagents and complex purification steps. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative, operating under mild conditions with high enantioselectivity.[1][2][3][4][5]

This application note focuses on the synthesis of enantiopure this compound, a chiral alcohol with potential applications as a synthon for complex molecules. The biocatalytic approach leverages the ability of ADHs to selectively deliver a hydride to one face of the carbonyl group of 4-Ethyl-2-methylhexan-3-one, yielding a single enantiomer of the corresponding alcohol. A critical aspect of this process is the regeneration of the NAD(P)H cofactor, which is essential for the economic feasibility of the synthesis.

Principle of the Method

The core of the synthesis is the ADH-catalyzed reduction of a ketone. This reaction involves the transfer of a hydride ion from the reduced nicotinamide adenine dinucleotide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone substrate. The stereochemical outcome of the reaction is determined by the specific ADH used, with different enzymes exhibiting distinct stereopreferences (either Prelog or anti-Prelog), leading to the formation of either the (R)- or (S)-enantiomer of the alcohol.

To make the process cost-effective, the expensive NAD(P)H cofactor is used in catalytic amounts and continuously regenerated in situ. A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is added to the reaction mixture. The same ADH, or a second dehydrogenase, oxidizes the sacrificial alcohol, thereby reducing NAD(P)+ back to NAD(P)H.

Biocatalytic_Reduction_Cycle cluster_main Main Reaction cluster_cofactor Cofactor Regeneration cluster_regeneration Regeneration System Ketone 4-Ethyl-2-methylhexan-3-one Alcohol Enantiopure This compound Ketone->Alcohol          ADH ADH Alcohol Dehydrogenase NAD NAD(P)+ ADH->NAD NADH NAD(P)H NADH->ADH NADH->NAD ADH_regen Alcohol Dehydrogenase NAD->ADH_regen Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone          ADH ADH_regen->NADH

Caption: Biocatalytic cycle for the reduction of a ketone with in situ cofactor regeneration.

Materials and Equipment

Reagents
  • 4-Ethyl-2-methylhexan-3-one (substrate)

  • Alcohol Dehydrogenase (ADH) - Screening kit with various ADHs (e.g., from Lactobacillus kefir, Candida parapsilosis, Rhodococcus ruber, Thermoanaerobacter brockii)

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Nicotinamide adenine dinucleotide phosphate, oxidized form (NADP+) or Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • Isopropanol (for cofactor regeneration)

  • Glucose dehydrogenase (GDH) and Glucose (alternative cofactor regeneration system)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standards of racemic this compound for analytical purposes

Equipment
  • Thermostatted shaker incubator

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph (GC) equipped with a chiral column (e.g., Rt-βDEXsm) and a flame ionization detector (FID)

  • Standard laboratory glassware

Experimental Protocols

Protocol 1: Screening of Alcohol Dehydrogenases

Objective: To identify a suitable ADH that exhibits high activity and enantioselectivity for the reduction of 4-Ethyl-2-methylhexan-3-one.

  • Prepare a stock solution of 4-Ethyl-2-methylhexan-3-one (e.g., 100 mM in DMSO or isopropanol).

  • Prepare a reaction buffer: 100 mM potassium phosphate buffer, pH 7.0.

  • Set up screening reactions in microcentrifuge tubes or a 96-well plate. For each ADH to be tested, prepare the following reaction mixture:

    • 880 µL of reaction buffer

    • 100 µL of isopropanol (for cofactor regeneration)

    • 10 µL of NAD(P)H solution (10 mg/mL)

    • 10 µL of the substrate stock solution (final concentration 1 mM)

    • A defined amount of ADH (e.g., 1 mg of lyophilized powder or 10 µL of a commercial enzyme solution).

  • Incubate the reactions at a suitable temperature (e.g., 30°C) with shaking for 24 hours.

  • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortex thoroughly.

  • Separate the phases by centrifugation.

  • Analyze the organic phase by chiral GC to determine the conversion and enantiomeric excess (ee).

Protocol 2: Optimization of Reaction Conditions

Objective: To optimize the reaction parameters for the selected ADH to maximize conversion and enantioselectivity.

  • pH: Perform the reaction in a range of buffers with different pH values (e.g., pH 6.0-9.0).

  • Temperature: Incubate the reaction at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C).

  • Co-solvent: If substrate solubility is an issue, test the effect of adding a small percentage (e.g., 5-20% v/v) of a water-miscible organic solvent like DMSO or isopropanol.

  • Substrate Concentration: Gradually increase the substrate concentration (e.g., from 1 mM to 50 mM) to assess the enzyme's tolerance and identify any substrate inhibition.

  • Cofactor Regeneration System: Compare the efficiency of the isopropanol/ADH system with an alternative like glucose/glucose dehydrogenase (GDH).

Protocol 3: Preparative Scale Synthesis

Objective: To synthesize a larger quantity of enantiopure this compound.

  • In a reaction vessel, combine:

    • 100 mL of 100 mM potassium phosphate buffer (optimized pH).

    • 10 mL of isopropanol.

    • 10 mg of NAD(P)+.

    • (Optional, if using GDH system: 1.5 g of glucose and 10 mg of GDH).

    • The optimized amount of the selected ADH.

  • Stir the mixture at the optimized temperature.

  • Add 4-Ethyl-2-methylhexan-3-one (e.g., 1.42 g, 10 mmol) portion-wise over a few hours to avoid high initial substrate concentrations.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the product if necessary, by column chromatography.

Protocol 4: Analytical Method for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of the synthesized this compound.

  • Instrument: Gas Chromatograph with FID.

  • Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injection: 1 µL of the sample solution (in ethyl acetate).

  • Analysis:

    • Inject a standard of the racemic this compound to determine the retention times of the two enantiomers.

    • Inject the sample from the enzymatic reaction.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation

The following tables present hypothetical but realistic data that could be obtained from the described experiments.

Table 1: Screening of Alcohol Dehydrogenases for the Reduction of 4-Ethyl-2-methylhexan-3-one.

Enzyme SourceStereopreferenceConversion (%)Enantiomeric Excess (ee%)Enantiomer
Lactobacillus kefir ADHanti-Prelog85>99(R)-
Candida parapsilosis ADHPrelog9298(S)-
Rhodococcus ruber ADHPrelog7895(S)-
Thermoanaerobacter brockii ADHanti-Prelog6597(R)-

Table 2: Optimization of Reaction Conditions for Lactobacillus kefir ADH.

ParameterConditionConversion (%)Enantiomeric Excess (ee%)
pH 6.075>99
7.095>99
8.088>99
Temperature 25°C80>99
30°C96>99
37°C91>99
Substrate Conc. 10 mM98>99
25 mM92>99
50 mM7598

Visualization of Workflows

Experimental_Workflow cluster_screening Phase 1: Enzyme Screening cluster_optimization Phase 2: Optimization cluster_synthesis Phase 3: Preparative Synthesis A Prepare Substrate & Buffer Solutions B Set up Reactions with Different ADHs A->B C Incubate at 30°C B->C D Reaction Quenching & Extraction C->D E Chiral GC Analysis (Conversion & ee%) D->E F Select Best Performing ADH E->F G Vary pH, Temperature, Substrate Concentration F->G H Perform Reactions with Selected ADH G->H I Chiral GC Analysis H->I J Determine Optimal Conditions I->J K Set up Reaction at Optimized Conditions J->K L Monitor Reaction Progress K->L M Work-up & Extraction L->M N Purification M->N O Characterize Final Product N->O

Caption: Experimental workflow for biocatalytic synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Enzyme inactivation. - Insufficient cofactor regeneration. - Substrate/product inhibition.- Check pH and temperature stability of the enzyme. - Increase the amount of sacrificial alcohol or regeneration enzyme. - Add substrate portion-wise; consider in situ product removal.
Low Enantioselectivity - Racemization of the product. - Presence of contaminating enzymes. - Unsuitable reaction conditions.- Check the stability of the chiral alcohol under the reaction conditions. - Use a purified enzyme preparation. - Re-optimize pH and temperature.
Poor Peak Shape in GC - Column contamination. - Inappropriate temperature program.- Bake out the column. - Optimize the GC method (temperature ramp, flow rate).

Conclusion

The biocatalytic synthesis of enantiopure this compound offers a highly efficient and environmentally benign alternative to traditional chemical methods. By following the protocols outlined in this document, researchers can successfully screen for suitable alcohol dehydrogenases, optimize reaction conditions, and perform preparative-scale synthesis to obtain the desired chiral alcohol with high conversion and excellent enantiomeric excess. The use of chiral GC analysis is crucial for monitoring the stereochemical outcome of the reaction and ensuring the purity of the final product.

References

Application Notes and Protocols: Investigation of 4-Ethyl-2-methylhexan-3-ol as a Putative Insect Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the investigation of 4-Ethyl-2-methylhexan-3-ol as a potential insect pheromone. Due to the absence of existing research on the semiochemical properties of this specific compound, this document outlines a series of established protocols and hypothetical data to guide researchers in its systematic evaluation. The methodologies described herein cover the essential stages of pheromone identification and validation, including electrophysiological screening, chemical analysis, and behavioral bioassays. The provided templates for data presentation and visualization are designed to ensure clarity, comparability, and rigorous scientific documentation. While the data presented is illustrative, the protocols are based on established techniques in the field of chemical ecology.

Introduction

Insect pheromones are critical mediators of intraspecific communication, regulating behaviors such as mating, aggregation, and trail-following. The identification and synthesis of these chemical cues are paramount for the development of environmentally benign pest management strategies and for advancing our understanding of insect neurobiology and behavior. This compound is a secondary alcohol with the molecular formula C9H20O.[1][2][3] While its role as a fragrance component is noted, its potential as an insect pheromone remains unexplored.[1] Structurally similar compounds, such as 4-Methylhexan-3-ol, have been identified as pheromones in various insect species, suggesting that this compound may also possess semiochemical activity. This document provides a roadmap for the systematic investigation of this compound's potential as an insect pheromone.

Chemical Properties of this compound

A thorough understanding of the test compound's chemical and physical properties is essential for its accurate handling, preparation, and analysis.

PropertyValueSource
Molecular Formula C9H20O[1][2][3]
Molecular Weight 144.25 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 33943-21-4[3]
Structure CCC(CC)C(C(C)C)O[2]

Experimental Protocols

The following protocols are adapted from established methodologies in insect pheromone research and are tailored for the investigation of this compound.

Electroantennography (EAG) Screening

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid assessment of olfactory detection.[4]

Objective: To determine if the antennae of the target insect species are capable of detecting this compound.

Materials:

  • Live, healthy adult insects (e.g., Heliothis virescens)

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • EAG system (micromanipulators, electrodes, amplifier, recording software)

  • Odor delivery system (stimulus controller, purified air source)

  • Pasteur pipettes and filter paper strips

Protocol:

  • Preparation of Stimulus: Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL). Apply 10 µL of each solution to a filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control.

  • Antennal Preparation: Immobilize an insect and carefully excise one antenna. Mount the antenna between two glass capillary electrodes filled with a saline solution.

  • EAG Recording: Position the antenna in a continuous stream of purified air. Deliver a puff of the stimulus (starting with the solvent control) into the airstream directed at the antenna. Record the resulting depolarization of the antennal membrane.

  • Data Analysis: Measure the peak amplitude of the EAG response (in millivolts) for each stimulus presentation. Normalize the responses to the response elicited by a standard compound (e.g., a known pheromone component for the species).

Hypothetical EAG Response Data:

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SD (n=10)Normalized Response (%)
Solvent Control-0.1 ± 0.050
This compound10.8 ± 0.240
This compound101.5 ± 0.475
This compound1002.0 ± 0.5100
Positive Control (Known Pheromone)102.5 ± 0.6125

Diagram of the EAG Experimental Workflow:

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stimulus Dilutions C Deliver Odor Stimulus A->C B Excise and Mount Antenna B->C D Record Antennal Depolarization C->D E Measure Peak Amplitude D->E F Normalize and Compare Responses E->F

EAG Experimental Workflow

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds within a complex mixture by coupling the separation power of gas chromatography with the sensitivity of an insect antenna.

Objective: To determine if this compound is present in natural insect extracts and elicits an antennal response.

Materials:

  • Insect extract (e.g., from pheromone glands)

  • GC-MS system with an effluent splitter

  • EAD system (as in 3.1)

  • Synthetic this compound standard

Protocol:

  • Sample Injection: Inject the insect extract into the GC. The effluent from the GC column is split, with one portion directed to the mass spectrometer and the other to the EAD preparation.

  • Simultaneous Recording: Record the GC chromatogram (FID or MS signal) and the EAG signal simultaneously.

  • Peak Identification: Correlate any peaks in the EAG trace with corresponding peaks in the chromatogram.

  • Confirmation: Inject the synthetic this compound standard to confirm its retention time and EAD activity.

Hypothetical GC-EAD Data:

Retention Time (min)Compound Identification (from MS)EAG Active
8.52(Z)-9-TetradecenalYes
9.78This compoundYes
10.15HexadecanalNo

Diagram of the GC-EAD System:

GC_EAD_System GC Gas Chromatograph Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS 50% EAD EAG Preparation Splitter->EAD 50% Data Data Acquisition System MS->Data EAD->Data

GC-EAD System Schematic

Behavioral Bioassays

Behavioral bioassays are essential to determine the function of a putative pheromone, such as attraction, arrestment, or mating stimulation.[5]

Objective: To assess the behavioral response of the target insect species to this compound.

Materials:

  • Wind tunnel or Y-tube olfactometer

  • Live, healthy, and sexually mature insects

  • This compound

  • Solvent

  • Dispensers (e.g., rubber septa)

Protocol (Wind Tunnel Assay):

  • Preparation: Treat a dispenser with a known amount of this compound in solvent and another with solvent only (control). Allow the solvent to evaporate.

  • Acclimation: Place an insect in the upwind end of the wind tunnel and allow it to acclimate for a few minutes.

  • Observation: Introduce the treated dispenser into the upwind end of the tunnel. Record the insect's behavior, including upwind flight, casting, and contact with the source.

  • Data Collection: Record the percentage of insects exhibiting each behavior in response to the treatment and control.

Hypothetical Wind Tunnel Bioassay Data:

TreatmentN% Upwind Flight% Source Contact
Control (Solvent)50102
This compound (10 µg)507560
Positive Control (Pheromone Blend)509085

Diagram of a Y-Tube Olfactometer Choice Test:

Y_Tube_Test cluster_arms Choice Arms Odor Odor Source (this compound) Choice Choice Point Odor->Choice Control Control Source (Solvent) Control->Choice Insect Insect Release Point Choice->Insect

Y-Tube Olfactometer Setup

Synthesis of this compound

For robust and repeatable bioassays, a reliable source of the synthetic compound is necessary.

Synthesis Method: A common route for the synthesis of this compound is the reduction of the corresponding ketone, 4-ethyl-2-methylhexan-3-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[1] Industrial-scale production may involve the catalytic hydrogenation of the ketone.[1]

Signaling Pathway

While the specific olfactory receptors and neural pathways for this compound are unknown, a generalized insect olfactory signaling pathway is presented below.

Olfactory_Pathway Odorant This compound OR Odorant Receptor (in Olfactory Sensory Neuron) Odorant->OR Glomerulus Antennal Lobe Glomerulus OR->Glomerulus PN Projection Neuron Glomerulus->PN Brain Higher Brain Centers (e.g., Mushroom Bodies) PN->Brain Behavior Behavioral Response Brain->Behavior

Generalized Insect Olfactory Pathway

Conclusion

The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for the initial investigation of this compound as a potential insect pheromone. Through a systematic approach involving electrophysiological, chemical, and behavioral analyses, researchers can effectively determine the semiochemical properties of this compound and its potential for use in pest management or for further studies in insect chemical ecology. The provided diagrams and hypothetical data serve as a practical framework for experimental design and reporting.

References

Application Notes and Protocols for the Reduction of 4-Ethyl-2-methylhexan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the diastereoselective reduction of the chiral ketone, 4-ethyl-2-methylhexan-3-one, to its corresponding secondary alcohol, 4-ethyl-2-methylhexan-3-ol. The protocols focus on the use of common hydride reducing agents, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. When the ketone substrate is chiral, such as 4-ethyl-2-methylhexan-3-one, the reduction of the prochiral carbonyl group leads to the formation of diastereomeric alcohol products. The stereochemical outcome of such reductions can often be predicted and controlled by understanding the interplay of steric and electronic effects, as described by models like the Felkin-Anh and Cram's rules.

This application note outlines two common protocols for this reduction, discusses the expected stereoselectivity based on the Felkin-Anh model, and presents typical quantitative data for similar reactions.

Predicted Stereochemical Outcome: The Felkin-Anh Model

The diastereoselectivity of the hydride reduction of α-chiral ketones like 4-ethyl-2-methylhexan-3-one can be rationalized using the Felkin-Anh model. This model predicts the major diastereomer formed by considering the steric hindrance around the carbonyl group in its most stable reactive conformation.

The groups attached to the α-chiral carbon are ranked by size: Large (L), Medium (M), and Small (S). In the case of 4-ethyl-2-methylhexan-3-one, the groups at the chiral center (C4) are:

  • Large (L): Ethyl group

  • Medium (M): Propyl group (from the n-propyl part of the hexanone chain)

  • Small (S): Hydrogen

According to the Felkin-Anh model, the largest group (L) orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile (hydride, H⁻) then attacks the carbonyl carbon from the less hindered face, which is opposite to the medium-sized group (M) and past the smallest group (S). This leads to the preferential formation of the syn diastereomer.

Experimental Protocols

Two primary protocols are presented for the reduction of 4-ethyl-2-methylhexan-3-one, utilizing either sodium borohydride for a milder reaction or lithium aluminum hydride for a more reactive approach.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a versatile and selective reducing agent that is relatively safe to handle and compatible with protic solvents like methanol and ethanol.[1][2]

Materials:

  • 4-ethyl-2-methylhexan-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M, for workup adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-2-methylhexan-3-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution. The molar ratio should be carefully considered as one mole of NaBH₄ can, in principle, reduce four moles of ketone.[2]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding deionized water at 0 °C.

  • Adjust the pH to ~7 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and must be handled with care under anhydrous conditions.[3] It is typically used with aprotic solvents like diethyl ether or tetrahydrofuran (THF).

Materials:

  • 4-ethyl-2-methylhexan-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Deionized water

  • Sodium hydroxide (15% aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (0.25-0.3 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-ethyl-2-methylhexan-3-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This is known as the Fieser workup.

  • Stir the resulting mixture vigorously until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify by flash column chromatography if required.

Data Presentation
Reducing AgentSolventTemperature (°C)Typical Yield (%)Predicted Major DiastereomerTypical Diastereomeric Ratio (syn:anti)
NaBH₄ Methanol0 to RT85 - 95syn2:1 to 4:1
LiAlH₄ Diethyl Ether0 to RT90 - 98syn3:1 to 5:1

Note: The diastereomeric ratio can be influenced by the specific substrate and reaction conditions. The values presented are illustrative for acyclic ketones where Felkin-Anh control is dominant.

Visualizations

Felkin-Anh Model for Hydride Reduction

The following diagram illustrates the Felkin-Anh model for the nucleophilic attack of a hydride ion on 4-ethyl-2-methylhexan-3-one.

Felkin_Anh cluster_model Felkin-Anh Model cluster_legend Legend ketone 4-Ethyl-2-methylhexan-3-one (Newman Projection) transition_state transition_state ketone->transition_state Hydride Attack (less hindered face) product Major Diastereomer (syn-4-ethyl-2-methylhexan-3-ol) transition_state->product L L = Large Group (Ethyl) M M = Medium Group (Propyl) S S = Small Group (H)

Caption: Felkin-Anh model predicting the major diastereomer.

Experimental Workflow for NaBH₄ Reduction

The workflow for the reduction using sodium borohydride is outlined below.

NaBH4_Workflow start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at 0 °C then RT add_nabh4->react quench Quench with Water react->quench neutralize Neutralize with HCl quench->neutralize evaporate Evaporate Methanol neutralize->evaporate extract Extract with DCM evaporate->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end Product: this compound purify->end Stereocontrol_Logic ketone 4-Ethyl-2-methylhexan-3-one non_chelating Non-Chelating Conditions (e.g., NaBH₄, LiAlH₄) ketone->non_chelating chelating Chelating Conditions (Requires chelating group at α- or β-position) ketone->chelating Not applicable here felkin_anh Felkin-Anh Control non_chelating->felkin_anh cram_chelate Cram-Chelate Control chelating->cram_chelate syn_product syn-Diastereomer (Major Product) felkin_anh->syn_product anti_product anti-Diastereomer (Major Product) cram_chelate->anti_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Ethyl-2-methylhexan-3-ol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective laboratory-scale synthesis is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, specifically sec-butylmagnesium bromide, to isobutyraldehyde (2-methylpropanal). The reaction is followed by an acidic workup to protonate the resulting alkoxide and yield the desired secondary alcohol.

Q2: What are the primary starting materials for the Grignard synthesis of this compound?

A2: The primary starting materials are:

  • Isobutyraldehyde (2-methylpropanal): The electrophilic carbonyl compound.

  • sec-Butyl bromide (2-bromobutane): The precursor for the Grignard reagent.

  • Magnesium turnings: For the formation of the Grignard reagent.

  • Anhydrous diethyl ether or tetrahydrofuran (THF): As the reaction solvent.

  • A dilute acid (e.g., HCl or H₂SO₄) or saturated aqueous ammonium chloride: For the workup.

Q3: Why are anhydrous (dry) conditions so critical for this synthesis?

A3: Grignard reagents are highly reactive and are strong bases. They will react readily with any protic solvent, including water, to quench the reagent by forming an alkane. This side reaction consumes the Grignar reagent and significantly reduces the yield of the desired alcohol. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.

Q4: What are the main side reactions that can lower the yield of this compound?

A4: The primary side reactions include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the isobutyraldehyde, forming an enolate. This is more prevalent with sterically hindered aldehydes and Grignard reagents.

  • Reduction: The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol (isobutanol) via a hydride transfer from the β-carbon of the Grignard reagent.

  • Wurtz-type coupling: The Grignard reagent can couple with unreacted sec-butyl bromide to form 3,4-dimethylhexane.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through distillation under reduced pressure (vacuum distillation). This is necessary because the product has a relatively high boiling point, and distillation at atmospheric pressure may lead to decomposition. Prior to distillation, an aqueous workup is performed to remove magnesium salts and other water-soluble byproducts.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a representative synthesis. Optimal conditions may vary and require empirical optimization.

1. Preparation of the Grignard Reagent (sec-butylmagnesium bromide):

  • All glassware must be rigorously dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the sec-butyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Isobutyraldehyde:

  • Cool the flask containing the Grignard reagent to 0°C using an ice bath.

  • Prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

3. Workup and Isolation:

  • Cool the reaction mixture again to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

4. Purification:

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Wet glassware or solvent. 2. Poor quality magnesium. 3. Grignard reagent did not form. 4. Predominance of side reactions.1. Ensure all glassware is flame-dried or oven-dried. Use freshly opened anhydrous solvents. 2. Use fresh, high-purity magnesium turnings. Activate with iodine or 1,2-dibromoethane. 3. Crush a few pieces of magnesium in the flask to expose a fresh surface. Apply gentle local heating. 4. See the section on optimizing reaction conditions below. Consider using a less sterically hindered Grignard reagent if possible, or a different synthetic route.
Presence of Isobutanol in Product Reduction of isobutyraldehyde by the Grignard reagent.This is a competing reaction favored by steric hindrance. Lowering the reaction temperature during the addition of the aldehyde can sometimes favor the desired addition reaction.
Presence of Starting Aldehyde in Product Incomplete reaction.Increase the reaction time after the addition of the aldehyde. Ensure an adequate molar ratio of the Grignard reagent (a slight excess, e.g., 1.1-1.2 equivalents, is often used).
Formation of a White Precipitate During Reaction The magnesium alkoxide product is often insoluble in ether or THF.This is normal. Ensure efficient stirring to maintain a homogeneous slurry and allow for the reaction to proceed to completion.
Difficulty Initiating Grignard Formation Inactive magnesium surface (oxide layer).Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to initiate the reaction. Crushing the magnesium with a dry glass rod can also be effective.

Data Presentation: Optimization of Reaction Conditions (Illustrative)

The following tables present illustrative data on how different parameters can affect the yield of a sterically hindered secondary alcohol synthesis via a Grignard reaction. Note: This data is representative and not from a specific study on this compound.

Table 1: Effect of Temperature on Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1-20275
20285
325 (Room Temp.)270
435 (Reflux in Ether)260

Table 2: Effect of Solvent on Yield

EntrySolventTemperature (°C)Yield (%)
1Diethyl Ether082
2Tetrahydrofuran (THF)088
3Toluene0<10

Table 3: Effect of Molar Ratio of Grignard Reagent to Aldehyde on Yield

EntryMolar Ratio (Grignard:Aldehyde)Temperature (°C)Yield (%)
11.0 : 1.0080
21.2 : 1.0090
31.5 : 1.0088
42.0 : 1.0085

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues cluster_side_reactions Side Reaction Issues start Low Yield of this compound check_reagents Check Starting Materials: - Anhydrous Solvents? - Fresh Magnesium? - Pure Aldehyde? start->check_reagents check_conditions Review Reaction Conditions: - Temperature Control? - Reaction Time? - Stirring Efficiency? start->check_conditions check_workup Examine Workup Procedure: - Incomplete Quenching? - Emulsion Formation? - Loss during Extraction? start->check_workup side_reactions Analyze for Side Products: - GC-MS or NMR of crude product - Presence of isobutanol? - Presence of starting aldehyde? start->side_reactions reagent_sol1 Solution: - Use freshly distilled solvents. - Activate Mg with iodine. - Purify aldehyde before use. check_reagents->reagent_sol1 condition_sol1 Solution: - Maintain 0°C during addition. - Increase reaction time. - Use efficient mechanical stirring. check_conditions->condition_sol1 workup_sol1 Solution: - Ensure complete hydrolysis with sat. NH4Cl. - Use brine to break emulsions. - Perform multiple extractions. check_workup->workup_sol1 side_reaction_sol1 Solution: - Lower temperature to favor addition. - Use slight excess of Grignard reagent. side_reactions->side_reaction_sol1

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Grignard Reaction cluster_workup Step 3: Workup and Purification A Activate Mg turnings with Iodine B Add sec-Butyl Bromide in Anhydrous Ether/THF A->B C Reflux to form sec-Butylmagnesium Bromide B->C D Cool Grignard Reagent to 0°C C->D Proceed to Reaction E Add Isobutyraldehyde dropwise at 0°C D->E F Stir at Room Temperature E->F G Quench with sat. aq. NH4Cl F->G Proceed to Workup H Aqueous Workup (Extraction and Washing) G->H I Dry and Evaporate Solvent H->I J Vacuum Distillation I->J Product Product J->Product Pure this compound

Technical Support Center: Purification of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Ethyl-2-methylhexan-3-ol, a secondary alcohol. This guide is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route used. If synthesized via a Grignard reaction between an appropriate Grignard reagent and an aldehyde, common impurities include:

  • Unreacted starting materials: Residual aldehyde and Grignard reagent.

  • Side products: Biphenyl derivatives (if aryl halides are used in Grignard reagent formation) and products from the reaction of the Grignard reagent with any trace amounts of water.[1]

  • Magnesium salts: Formed during the acidic workup of the Grignard reaction.

If synthesized by the reduction of 4-ethyl-2-methylhexan-3-one, the primary impurity will be the unreacted ketone.[2]

Q2: Which purification technique is best suited for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Flash Column Chromatography: Highly effective for removing a wide range of impurities, including starting materials and side products with different polarities. It is a preferred method for achieving high purity on a laboratory scale.

  • Fractional Distillation (under vacuum): Suitable for separating the product from impurities with significantly different boiling points. Due to the relatively high molecular weight of the target compound, vacuum distillation is recommended to prevent decomposition at high temperatures.

Q3: I am having trouble separating my product from a non-polar impurity by flash chromatography. What can I do?

A3: If your product and a non-polar impurity are co-eluting, you can try the following:

  • Adjust the solvent system: Decrease the polarity of the eluent. For normal-phase chromatography (silica gel), this typically means increasing the proportion of the non-polar solvent (e.g., hexanes) to the polar solvent (e.g., ethyl acetate).

  • Try a different solvent system: Sometimes, changing the solvent system entirely can improve separation. For example, substituting ethyl acetate with diethyl ether or dichloromethane might alter the selectivity.

  • Consider reversed-phase chromatography: If the impurity is significantly less polar than your product, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, could be a more effective separation method.

Q4: My purified this compound appears cloudy. What could be the cause?

A4: Cloudiness in the final product can be due to:

  • Water contamination: Ensure all your solvents and glassware are dry, especially if the product was extracted from an aqueous layer. Drying the organic extract with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal is crucial.

  • Insoluble inorganic salts: If the product was not properly washed after an acidic or basic workup, residual salts may precipitate upon concentration. Washing the organic layer with brine can help remove dissolved water and some inorganic impurities.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluting solvent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing a large-scale column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica with a small amount of triethylamine in the eluent.
Poor separation of product and impurities The chosen solvent system has poor selectivity.Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation (a larger ΔRf value) between your product and the impurities.
The column was overloaded with the crude sample.Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Fractional Distillation
Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling Lack of nucleation sites for smooth boiling.Add boiling chips or a magnetic stir bar to the distillation flask.
Product is decomposing The distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.
Poor separation of fractions The fractionating column is not efficient enough.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).
The distillation is being conducted too quickly.Slow down the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
No distillate is being collected The heating temperature is too low.Gradually increase the temperature of the heating mantle.
There is a leak in the distillation apparatus, especially under vacuum.Check all joints and connections for a proper seal. Ensure vacuum grease is applied correctly to ground glass joints.

Experimental Protocols

Purification by Flash Column Chromatography

This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis of the crude product beforehand.

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Add a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
  • Add another layer of sand on top of the silica gel.
  • Equilibrate the column by running the initial eluent through it until the pack is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica gel using a pipette.
  • Allow the sample to absorb onto the silica gel.

3. Elution and Fraction Collection:

  • Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
  • Collect fractions in test tubes or flasks.
  • Monitor the elution of the product and impurities using TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator.
  • Place the resulting oil under high vacuum to remove any residual solvent.

Purification by Fractional Distillation (General Protocol)

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
  • For vacuum distillation, connect a vacuum source to the apparatus through a vacuum adapter. A manometer should be included to monitor the pressure.

2. Distillation:

  • Place the crude this compound and a few boiling chips or a stir bar into the distillation flask.
  • If using a vacuum, slowly reduce the pressure to the desired level.
  • Begin heating the distillation flask gently.
  • Observe the temperature at the head of the fractionating column.
  • Collect fractions in separate receiving flasks, noting the temperature range at which each fraction distills. The pure product should distill over a narrow temperature range at a constant pressure.

3. Analysis:

  • Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to determine their purity.
  • Combine the pure fractions.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup (e.g., with dilute acid) Crude->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification Concentration->Purification Distillation Fractional Distillation (under vacuum) Purification->Distillation Boiling Point Difference Chromatography Flash Column Chromatography Purification->Chromatography Polarity Difference Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Impure Product After Initial Workup Check_Impurities Identify Impurities (e.g., by TLC, GC-MS) Start->Check_Impurities Polar_Impurity Polar Impurity Present? Check_Impurities->Polar_Impurity NonPolar_Impurity Non-Polar Impurity Present? Check_Impurities->NonPolar_Impurity Chromatography Use Flash Column Chromatography Polar_Impurity->Chromatography Yes Distillation Consider Fractional Distillation NonPolar_Impurity->Distillation Yes Adjust_Solvent Adjust Solvent System (Increase Polarity) Chromatography->Adjust_Solvent Check_BP Check Boiling Point Difference Distillation->Check_BP Large_Diff Large BP Difference? Check_BP->Large_Diff Yes Small_Diff Small BP Difference? Check_BP->Small_Diff No Proceed_Distill Proceed with Distillation Large_Diff->Proceed_Distill Chrom_Better Chromatography is Likely Better Small_Diff->Chrom_Better

Caption: Decision tree for troubleshooting the purification strategy.

References

Technical Support Center: Separation of 4-Ethyl-2-methylhexan-3-ol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of 4-ethyl-2-methylhexan-3-ol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the diastereomers of this compound?

The primary challenge lies in the subtle structural differences between the diastereomers. Since they have the same molecular weight and similar functional groups, their physical properties like boiling point and polarity can be very close, making separation by standard techniques like distillation or simple column chromatography difficult. Achieving baseline resolution often requires optimization of chromatographic conditions or the use of chiral selectors.

Q2: What are the recommended initial chromatographic techniques to try for separating these diastereomers?

For initial attempts at separating diastereomers of alcohols like this compound, column chromatography is a common starting point. Both normal-phase and reversed-phase chromatography can be explored. Normal-phase chromatography on silica gel is often a good first choice.[1][2] If that fails to provide adequate separation, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful alternative.[3]

Q3: Can I use derivatization to improve the separation of this compound diastereomers?

Yes, derivatization is a highly effective strategy.[4][5][6] By reacting the hydroxyl group of this compound with a chiral derivatizing agent, you can convert the enantiomeric mixture into a mixture of diastereomers that are often much easier to separate on a standard achiral stationary phase.[4][6] Common chiral derivatizing agents for alcohols include Mosher's acid chloride and other chiral acids or isocyanates.[4][5]

Q4: How can I determine the absolute configuration of the separated diastereomers?

Determining the absolute configuration typically requires advanced analytical techniques. One common method is X-ray crystallography if a suitable crystalline derivative can be formed. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) after derivatization with a chiral agent like Mosher's acid, can also be used to elucidate the stereochemistry.[5][6]

Troubleshooting Guides

Issue 1: Poor or No Separation with Standard Column Chromatography

Symptoms:

  • A single peak is observed in the chromatogram.

  • Broad, overlapping peaks with no clear resolution between diastereomers.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Polarity Optimize the solvent system. In normal-phase chromatography (silica gel), a less polar mobile phase may increase retention and improve separation. Experiment with different solvent ratios (e.g., hexane/ethyl acetate, hexane/diethyl ether).[2] A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also be effective.[7]
Column Overloading Reduce the amount of sample loaded onto the column. Overloading can lead to band broadening and poor resolution.
Insufficient Column Length or Efficiency Use a longer column or a column packed with smaller particle size silica gel to increase the number of theoretical plates and improve separation efficiency.
Similar Polarity of Diastereomers If optimizing the mobile phase and column parameters does not work, the diastereomers may be too similar in polarity for separation on a standard achiral phase. Consider derivatization (see Issue 3) or switching to a chiral stationary phase.
Issue 2: Difficulty in Separating Diastereomers Using HPLC

Symptoms:

  • Co-elution of diastereomers on a C18 or other standard achiral column.

  • Poor resolution on a chiral column.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Column Selection Standard achiral columns like C18 may not be sufficient.[3] A chiral stationary phase (CSP) is often necessary. There are many types of CSPs (e.g., polysaccharide-based, Pirkle-type); screening several different chiral columns is recommended.[1]
Suboptimal Mobile Phase For chiral HPLC, the mobile phase composition is critical. For normal-phase chiral chromatography, typical mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, acetonitrile or methanol with water or a buffer is used. Systematically vary the type and percentage of the alcohol modifier or organic solvent.
Temperature Effects Temperature can influence chiral recognition. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves.
Inadequate Detection If the concentration of one diastereomer is very low, it may be difficult to detect. Ensure your detector (e.g., UV, RI) is sensitive enough for the sample concentration.
Issue 3: Incomplete or Unsuccessful Derivatization Reaction

Symptoms:

  • NMR or LC-MS analysis shows a significant amount of unreacted this compound after the derivatization reaction.

  • Formation of unwanted byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Reagents Chiral derivatizing agents, especially acid chlorides, can be sensitive to moisture. Use freshly opened or properly stored reagents.
Suboptimal Reaction Conditions Ensure the reaction is performed under anhydrous conditions if required. Optimize the reaction time, temperature, and stoichiometry of the reagents. The use of a catalyst or a base (e.g., pyridine, triethylamine) may be necessary to facilitate the reaction.
Steric Hindrance The hydroxyl group in this compound may be sterically hindered, slowing down the reaction. A more reactive derivatizing agent or more forcing reaction conditions may be needed.
Side Reactions The derivatizing agent may react with other functional groups if present. Protect other reactive groups before derivatization if necessary.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude mixture of this compound diastereomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the initial, low-polarity mobile phase. Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Gradient Elution (Optional): If separation is not achieved, a shallow gradient of increasing polarity can be employed (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Analysis: Analyze the collected fractions by TLC, GC, or NMR to identify the fractions containing the separated diastereomers.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a common polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Initial Mobile Phase Screening:

    • Normal Phase: Screen a series of mobile phases such as hexane/isopropanol (90/10), hexane/ethanol (90/10).

    • Reversed Phase: Screen mobile phases such as acetonitrile/water (50/50) or methanol/water (60/40).

  • Optimization:

    • Adjust the ratio of the organic modifier (alcohol in normal phase, organic solvent in reversed phase) to optimize retention time and resolution.

    • If separation is observed, further optimize the flow rate and temperature to improve peak shape and resolution.

  • Injection and Detection: Inject a small volume (e.g., 5-10 µL) of a dilute solution of the diastereomeric mixture. Use a UV detector (if a chromophore is present or after derivatization) or a refractive index (RI) detector.

Protocol 3: Derivatization with Mosher's Acid Chloride
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound diastereomeric mixture in a dry, aprotic solvent (e.g., dichloromethane or pyridine).

  • Addition of Reagents: Add an excess (e.g., 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a suitable base (e.g., pyridine or DMAP) if not used as the solvent.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with dilute acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting diastereomeric esters can then be separated by standard column chromatography or HPLC.

Visualizations

Experimental_Workflow_for_Diastereomer_Separation cluster_start Starting Material cluster_methods Separation Methods cluster_direct_techniques Direct Techniques cluster_indirect_steps Indirect Steps cluster_outcome Outcome start Mixture of this compound Diastereomers direct_sep Direct Separation start->direct_sep indirect_sep Indirect Separation (Derivatization) start->indirect_sep col_chrom Column Chromatography (Normal/Reversed Phase) direct_sep->col_chrom chiral_hplc Chiral HPLC direct_sep->chiral_hplc derivatization React with Chiral Derivatizing Agent indirect_sep->derivatization separated Separated Diastereomers col_chrom->separated chiral_hplc->separated sep_derivatives Separate Diastereomeric Derivatives (Column Chromatography/HPLC) derivatization->sep_derivatives sep_derivatives->separated

Caption: Workflow for the separation of this compound diastereomers.

Troubleshooting_Logic start Attempt Separation check_sep Is Separation Successful? start->check_sep success Separation Complete check_sep->success Yes failure No or Poor Separation check_sep->failure No optimize Optimize Conditions (Mobile Phase, Column, Temp.) failure->optimize derivatize Consider Derivatization failure->derivatize retry_sep Re-attempt Separation optimize->retry_sep derivatize->retry_sep retry_sep->check_sep

Caption: Troubleshooting logic for diastereomer separation.

References

Technical Support Center: Synthesis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Ethyl-2-methylhexan-3-ol, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound, a secondary alcohol, can be synthesized through several methods. The most common laboratory-scale preparations involve:

  • Grignard Reaction: The reaction of an appropriate Grignard reagent with an aldehyde. For instance, reacting isopropylmagnesium bromide with 2-ethylbutanal or ethylmagnesium bromide with 3-methyl-2-pentanone.[1][2][3] This is a versatile method for forming carbon-carbon bonds.[2][4]

  • Reduction of a Ketone: The reduction of 4-ethyl-2-methylhexan-3-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

Q2: My Grignard reaction resulted in a very low yield of this compound. What are the likely causes?

A2: Low yields in Grignard reactions are a frequent issue and can often be attributed to one or more of the following factors:

  • Presence of Moisture: Grignard reagents are highly reactive and will readily react with any protic source, especially water. This will quench the reagent and reduce the yield.[6][7][8] Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous.[7][9]

  • Impure Reagents: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.[10] The alkyl halide or the carbonyl compound may also contain impurities.

  • Side Reactions: Several side reactions can compete with the desired alcohol formation, including enolization of the aldehyde/ketone, Wurtz coupling of the alkyl halide, and reduction of the carbonyl compound.[3]

  • Improper Reaction Conditions: Temperature control is crucial. The reaction is typically initiated at room temperature and may require cooling to prevent side reactions.

Q3: How can I activate the magnesium turnings for the Grignard reaction?

A3: If the Grignard reaction is difficult to initiate, the magnesium surface may need activation to remove the passivating oxide layer. Common activation methods include:

  • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle can expose a fresh surface.[7]

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface.[9][10] The disappearance of the iodine color is an indicator of reaction initiation.[10]

Q4: What are the ideal solvents for this synthesis, and what are their purity requirements?

A4: The most common solvents for Grignard reactions are anhydrous diethyl ether and tetrahydrofuran (THF).[6][9] These solvents are crucial as they solvate the magnesium complex, stabilizing the Grignard reagent.[4] It is imperative that these solvents are strictly anhydrous, as any water will destroy the Grignard reagent. Using freshly opened bottles of anhydrous solvent or distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the synthesis of this compound via a Grignard reaction.

Problem: Low or No Formation of the Desired Product

Table 1: Troubleshooting Low Yield in this compound Synthesis

Potential Cause Diagnostic Check Recommended Solution Expected Outcome
Moisture Contamination Observe for a lack of reaction initiation or a white precipitate (magnesium hydroxide).Flame-dry all glassware immediately before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Successful initiation and a higher yield of the Grignard reagent.
Inactive Magnesium The reaction fails to start even after adding the alkyl halide.Activate the magnesium using a crystal of iodine or by crushing the turnings. A small amount of pre-formed Grignard reagent can also be used as an initiator.The reaction should initiate, indicated by bubbling and a change in color.
Side Reactions (e.g., Wurtz Coupling) Formation of a significant amount of a non-polar byproduct (e.g., butane from ethyl bromide).Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling.Increased formation of the Grignard reagent relative to the coupling byproduct.
Enolization of the Carbonyl The starting aldehyde/ketone is recovered after the reaction workup.Add the Grignard reagent slowly to the carbonyl compound at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.Higher conversion of the carbonyl compound to the desired alcohol.
Incorrect Reagent Stoichiometry Titrate the synthesized Grignard reagent before adding it to the carbonyl compound to determine its exact concentration.Adjust the amount of the carbonyl compound based on the titrated concentration of the Grignard reagent. A slight excess (1.1-1.2 equivalents) of the Grignard reagent is often used.Optimized use of reagents and improved yield based on the limiting reactant.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • 3-Methyl-2-pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for activation, if needed)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow the apparatus to cool to room temperature under an inert atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine if activation is necessary. Add a small portion of anhydrous diethyl ether.

  • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Drying and Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield of this compound check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_initiation Was Grignard Initiation Successful? start->check_initiation solution_reagents Use Anhydrous Solvents Dry Glassware Thoroughly check_reagents->solution_reagents Impure/Wet solution_conditions Control Temperature Slow Reagent Addition check_conditions->solution_conditions Incorrect solution_initiation Activate Magnesium (Iodine, Mechanical Grinding) check_initiation->solution_initiation No end Improved Yield solution_reagents->end solution_conditions->end solution_initiation->end

Caption: Troubleshooting workflow for low yield synthesis.

G cluster_1 Grignard Synthesis of this compound reagents Ethyl Bromide + Mg (in dry ether) grignard Ethylmagnesium Bromide (Grignard Reagent) reagents->grignard Formation intermediate Alkoxide Intermediate grignard->intermediate Nucleophilic Attack side_reaction Side Reactions: - Wurtz Coupling - Enolization grignard->side_reaction ketone 3-Methyl-2-pentanone ketone->intermediate ketone->side_reaction product This compound intermediate->product Protonation workup Acidic Workup (e.g., H₃O⁺) workup->product

Caption: Reaction pathway for Grignard synthesis.

References

Technical Support Center: Enantioselective Synthesis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantioselectivity in the synthesis of 4-Ethyl-2-methylhexan-3-ol.

Troubleshooting Guide

Low enantioselectivity in the synthesis of this compound, a sterically hindered β-hydroxy ketone, is a common challenge. This guide addresses potential issues and offers solutions based on established principles of asymmetric synthesis.

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not provide sufficient steric hindrance or electronic influence to effectively control the facial selectivity of the reaction.- Screen a variety of chiral catalysts: Consider organocatalysts like proline derivatives or cinchona alkaloids, as well as metal complexes with chiral ligands. - Optimize the chiral auxiliary: If using a substrate-controlled approach, experiment with different chiral auxiliaries known to be effective for sterically demanding substrates.
Incorrect Reaction Temperature: The transition states leading to the two enantiomers may have a small energy difference, which is more pronounced at higher temperatures.- Lower the reaction temperature: Running the reaction at lower temperatures (e.g., -20°C, -40°C, or even -78°C) can significantly enhance enantioselectivity by favoring the lower energy transition state.
Inappropriate Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry.- Conduct a solvent screen: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., THF, CH2Cl2, toluene, acetonitrile). The optimal solvent will stabilize the desired transition state.
Presence of Water or Impurities: Trace amounts of water or other impurities can react with the catalyst or reagents, leading to a decrease in enantioselectivity.- Ensure anhydrous conditions: Use freshly distilled solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify all reagents: Ensure the purity of starting materials and reagents before use.
Poor Diastereoselectivity (in cases of multiple stereocenters) Unfavorable Transition State Geometry: The relative orientation of the reactants in the transition state may not strongly favor one diastereomer over the other.- Choice of Enolate Geometry: For aldol additions, the geometry of the enolate (E or Z) can influence the diastereoselectivity. The choice of base and reaction conditions can control enolate formation. - Lewis Acid Additives: The addition of a Lewis acid can help to organize the transition state and improve diastereoselectivity.
Low Reaction Yield Steric Hindrance: The bulky nature of the reactants (4-Ethyl-2-methylhexan-3-one and isobutyraldehyde) can slow down the reaction rate.- Increase reaction time: Allow the reaction to proceed for a longer duration to achieve higher conversion. - Increase catalyst loading: A higher concentration of the catalyst may be necessary to overcome the slow reaction kinetics. - Use a more reactive catalyst: Some catalysts are inherently more active for hindered substrates.
Decomposition of Reactants or Products: The reactants or the desired product may be unstable under the reaction conditions.- Optimize reaction conditions: Adjust the temperature, reaction time, and reagent concentrations to minimize side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of β-hydroxy ketones like this compound?

A1: The two primary strategies for the enantioselective synthesis of β-hydroxy ketones are:

  • Catalytic Asymmetric Aldol Reaction: This approach utilizes a chiral catalyst (organocatalyst or metal complex) to control the stereochemical outcome of the aldol reaction between a ketone and an aldehyde.

  • Substrate-Controlled Asymmetric Aldol Reaction: This method involves the use of a chiral auxiliary temporarily attached to one of the reactants. The auxiliary directs the stereochemistry of the reaction and is subsequently removed.

Q2: How do I choose the right chiral catalyst for my reaction?

A2: The choice of catalyst is crucial and often requires empirical screening. For aldol reactions, proline and its derivatives are common organocatalysts that have shown success.[1] Chiral metal complexes, such as those based on zinc, copper, or titanium, with appropriate chiral ligands can also be highly effective. The steric and electronic properties of both the substrate and the catalyst must be considered for optimal matching.

Q3: What is the role of a chiral auxiliary and how is it selected?

A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product. The selection of a chiral auxiliary depends on the specific reaction and substrate. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations.

Q4: How can I accurately determine the enantiomeric excess (ee) of my product?

A4: The enantiomeric excess is typically determined using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These methods use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

Q5: Can I improve a low ee without changing the catalyst?

A5: Yes, in some cases, you can improve the enantioselectivity by optimizing the reaction conditions. As mentioned in the troubleshooting guide, lowering the reaction temperature and screening different solvents can have a significant impact on the ee. Additionally, the use of additives, such as Lewis acids, can sometimes enhance the stereocontrol.

Experimental Protocols

General Protocol for Organocatalyzed Asymmetric Aldol Reaction:

  • Preparation:

    • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

    • Solvents should be freshly distilled from an appropriate drying agent.

    • Reagents should be of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral organocatalyst (e.g., L-proline, 10-30 mol%).

    • Add the solvent (e.g., DMSO, DMF, or CH2Cl2).

    • Add 4-Ethyl-2-methylhexan-3-one (1.0 equivalent).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -40 °C).

  • Addition of Aldehyde:

    • Slowly add isobutyraldehyde (1.5-2.0 equivalents) to the reaction mixture via a syringe pump over several hours. This slow addition helps to minimize the self-aldol condensation of the aldehyde.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Enantioselective_Aldol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start Reagents Prepare Anhydrous Reagents & Solvents Start->Reagents Glassware Dry Glassware Under Inert Atmosphere Start->Glassware Setup Reaction Setup: - Catalyst - Ketone - Solvent Reagents->Setup Glassware->Setup Cooling Cool to Desired Temperature Setup->Cooling Addition Slow Addition of Aldehyde Cooling->Addition Monitoring Monitor Reaction (TLC/GC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction & Drying Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Characterization (NMR, MS, Chiral HPLC/GC) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for a typical enantioselective aldol reaction.

References

Stability of 4-Ethyl-2-methylhexan-3-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Ethyl-2-methylhexan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to address potential challenges during your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.

Issue Potential Cause Recommended Action
Unexpected appearance of a new peak in HPLC analysis after storage at room temperature. Thermal degradation or oxidation.Store the compound at recommended low temperatures (2-8°C), protected from light and oxygen. Perform a forced degradation study to identify potential degradants.
Loss of assay of this compound in an acidic formulation. Acid-catalyzed dehydration. Secondary alcohols can undergo elimination reactions in the presence of strong acids to form alkenes.[1]Adjust the pH of the formulation to be closer to neutral if the stability is compromised. Use a buffered system to maintain pH. Consider alternative, less acidic excipients.
Inconsistent analytical results between batches. Contamination with oxidizing agents or exposure to air.Ensure all glassware is thoroughly cleaned and free of oxidizing residues. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of a ketone impurity detected by GC-MS. Oxidation of the secondary alcohol. The hydroxyl group of this compound can be oxidized to a carbonyl group, forming 4-Ethyl-2-methylhexan-3-one.[2]Avoid exposure to oxidizing agents. If the experimental conditions necessitate an oxidative environment, consider the use of antioxidants. Store samples under an inert atmosphere.
Phase separation or precipitation in aqueous solutions. Limited water solubility.Determine the solubility of this compound in your specific aqueous system. Consider the use of co-solvents or surfactants to improve solubility if required.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the structure of this compound as a secondary alcohol, the primary degradation pathways are expected to be:

  • Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 4-Ethyl-2-methylhexan-3-one.[2] This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents.

  • Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of isomeric alkenes.[1]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate both oxidation and dehydration reactions. Thermal decomposition may also occur at significantly high temperatures, leading to the cleavage of C-C bonds and the formation of smaller volatile molecules.[3][4][5] For long-term storage, it is recommended to keep this compound at refrigerated temperatures (2-8°C).

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photosensitivity of this compound, many organic molecules can be susceptible to photodegradation. It is good practice to store the compound in amber vials or otherwise protected from light, especially when in solution.

Q4: What is the expected stability of this compound in acidic and basic conditions?

A4:

  • Acidic Conditions: this compound is expected to be unstable in strongly acidic conditions due to the risk of acid-catalyzed dehydration.[1] The rate of degradation will likely increase with decreasing pH and increasing temperature.

  • Basic Conditions: In general, secondary alcohols are relatively stable in basic conditions. However, very strong bases could potentially deprotonate the hydroxyl group, which might facilitate certain reactions, though this is less common under typical experimental conditions.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, RI, or MS), should be developed and validated.[6][7] This method should be able to separate the intact this compound from its potential degradation products. Gas Chromatography (GC) can also be a suitable technique.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate a typical stability profile. These values are for illustrative purposes only and are not based on experimental data for this specific molecule.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Product(s) (Hypothetical)
0.1 M HCl24 hours60°C15.2%4-Ethyl-2-methylhex-3-ene, 4-Ethyl-2-methylhex-2-ene
0.1 M NaOH24 hours60°C< 1.0%Not significant
3% H₂O₂24 hours25°C8.5%4-Ethyl-2-methylhexan-3-one
Heat48 hours80°C5.3%4-Ethyl-2-methylhexan-3-one, trace alkenes
Photostability (ICH Q1B)24 hours25°C2.1%Not identified

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways. This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or RI detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with methanol to the target analytical concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with methanol.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with methanol.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.

    • Also, place a solution of the compound in methanol in the oven.

    • At appropriate time points, withdraw samples, dissolve/dilute in methanol, and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound in methanol to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any major degradation products.

Visualizations

Stability_Assessment_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Reporting Plan Define Stability Study Protocol Select Select Stress Conditions (pH, Temp, Light, Oxidizing Agent) Plan->Select Prepare Prepare Samples of This compound Select->Prepare Expose Expose Samples to Stress Conditions Prepare->Expose Analyze Analyze Samples at Time Points using Stability-Indicating Method Expose->Analyze Quantify Quantify Degradation Analyze->Quantify Identify Identify Degradation Products (e.g., using LC-MS) Quantify->Identify Report Generate Stability Report Identify->Report

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_dehydration Acid-Catalyzed Dehydration Compound This compound Ketone 4-Ethyl-2-methylhexan-3-one Compound->Ketone [O] Alkene1 4-Ethyl-2-methylhex-3-ene Compound->Alkene1 H+, Δ Alkene2 4-Ethyl-2-methylhex-2-ene Compound->Alkene2 H+, Δ

Caption: Potential degradation pathways of this compound.

References

Overcoming challenges in the scale-up of 4-Ethyl-2-methylhexan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 4-Ethyl-2-methylhexan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory-scale synthesis is the Grignard reaction. This involves the reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone. For instance, reacting isopropylmagnesium halide with 3-ethyl-2-pentanone or ethylmagnesium halide with 2-methyl-3-hexanone. On an industrial scale, catalytic hydrogenation of 4-ethyl-2-methylhexan-3-one may be employed.[1]

Q2: My Grignard reaction for the synthesis of this compound is not initiating. What could be the problem?

A2: Initiation of a Grignard reaction can be challenging. Common causes for failure to initiate include:

  • Wet glassware or solvent: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or tetrahydrofuran) must be strictly anhydrous.

  • Inactive magnesium surface: The magnesium metal surface might be coated with magnesium oxide, which prevents the reaction. Try activating the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Impure starting materials: The alkyl halide used to prepare the Grignard reagent should be pure and free of water.

Q3: I am observing a significant amount of a high-boiling point byproduct in my crude product. What is it likely to be?

A3: A common byproduct in Grignard reactions is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the unreacted alkyl halide. In the synthesis of this compound, this could result in the formation of alkanes such as 2,3-dimethylbutane (from isopropylmagnesium halide) or butane (from ethylmagnesium halide). These hydrocarbons have significantly different boiling points from the desired alcohol and can typically be removed during purification.

Q4: How can I minimize the formation of the Wurtz coupling byproduct?

A4: To minimize Wurtz coupling, you can try the following:

  • Slow addition of the alkyl halide: Add the alkyl halide to the magnesium turnings at a rate that maintains a gentle reflux, ensuring the Grignard reagent is consumed as it is formed.

  • Use of an excess of magnesium: A slight excess of magnesium can help to ensure all the alkyl halide is converted to the Grignard reagent.

  • Maintain an appropriate reaction temperature: Avoid excessively high temperatures which can favor the coupling reaction.

Q5: What is the best method to purify the final product, this compound?

A5: Purification is typically achieved through fractional distillation under reduced pressure. This is effective in separating the desired alcohol from unreacted starting materials, the solvent, and any high-boiling point byproducts. Before distillation, an aqueous work-up is necessary to quench the reaction and remove magnesium salts. This usually involves washing the organic layer with a dilute acid (e.g., aqueous HCl or NH4Cl solution) followed by a brine wash.

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Grignard Reagent Formation Ensure magnesium is activated and all reagents and solvents are anhydrous. Consider using a small amount of pre-formed Grignard reagent to initiate the reaction.
Side reaction with the aldehyde/ketone enolate The Grignard reagent can act as a base and deprotonate the alpha-carbon of the carbonyl compound, leading to an enolate which will not react further to form the desired alcohol. Add the Grignard reagent slowly to a cooled solution of the carbonyl compound to minimize this side reaction.
Reaction with atmospheric moisture or carbon dioxide Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and work-up.
Loss of product during work-up Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent. Perform multiple extractions for better recovery.
Problem: Exothermic Reaction is Difficult to Control During Scale-Up
Possible Cause Suggested Solution
Rapid addition of reagents The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic. The addition rate of the alkyl halide and the Grignard reagent must be carefully controlled to maintain a manageable reaction temperature.
Inadequate cooling Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) that can handle the heat generated during the reaction. For larger scale reactions, a reactor with a cooling jacket is recommended.
Accumulation of unreacted starting material If the reaction fails to initiate promptly, the concentration of the alkyl halide can build up. Once the reaction starts, it can proceed uncontrollably. Add a small portion of the alkyl halide first and ensure the reaction has initiated before adding the rest.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Isopropyl bromide (or ethyl bromide)

  • 3-Ethyl-2-pentanone (or 2-methyl-3-hexanone)

  • Anhydrous diethyl ether (or THF)

  • 1 M Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of isopropyl bromide in anhydrous diethyl ether.

  • Add a small amount of the isopropyl bromide solution to the magnesium. If the reaction does not start (indicated by a color change and gentle bubbling), gently warm the flask.

  • Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath.

  • Prepare a solution of 3-ethyl-2-pentanone in anhydrous diethyl ether in the dropping funnel.

  • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound

SolventReaction Time (hours)Yield (%)
Anhydrous Diethyl Ether285
Anhydrous Tetrahydrofuran (THF)290

Table 2: Comparison of Different Grignard Routes

Grignard ReagentCarbonyl CompoundProductTheoretical Yield (%)
Isopropylmagnesium bromide3-Ethyl-2-pentanoneThis compound~88
Ethylmagnesium bromide2-Methyl-3-hexanoneThis compound~85

Visualizations

experimental_workflow reagents Prepare Anhydrous Reagents & Glassware grignard_formation Grignard Reagent Formation reagents->grignard_formation reaction Reaction with Carbonyl Compound grignard_formation->reaction workup Aqueous Work-up & Extraction reaction->workup purification Drying & Solvent Removal workup->purification distillation Vacuum Distillation purification->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_initiation Was Grignard initiation confirmed? start->check_initiation check_anhydrous Were anhydrous conditions maintained? start->check_anhydrous check_temp Was the reaction temperature controlled? start->check_temp check_workup Was the work-up procedure followed correctly? start->check_workup solution1 Activate Mg, ensure dry reagents/solvent check_initiation->solution1 No solution2 Use inert atmosphere, dry solvents check_anhydrous->solution2 No solution3 Slow addition, maintain cooling check_temp->solution3 No solution4 Optimize extraction and washing steps check_workup->solution4 No

Caption: Troubleshooting logic for low product yield.

References

Optimizing reaction conditions for the synthesis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2-methylhexan-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary culprit is typically the presence of moisture or impurities on the surface of the magnesium turnings.

  • Troubleshooting Steps:

    • Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (like nitrogen or argon). Syringes and needles used for transferring reagents should also be dried.

    • Use Anhydrous Solvents: The ether solvent (typically diethyl ether or THF) must be anhydrous. Use a freshly opened bottle or a properly dried and stored solvent.

    • Activate the Magnesium: The magnesium surface can have an oxide layer that prevents the reaction. This layer can be removed by:

      • Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.

      • Adding a small crystal of iodine. The iodine reacts with the magnesium surface, activating it. The color of the iodine will disappear once the reaction starts.

      • Adding a few drops of a pre-formed Grignard reagent to initiate the reaction.

Q2: I am observing a low yield of the desired product, this compound. What are the potential side reactions?

A2: Low yields in this specific synthesis can often be attributed to the steric hindrance of both the Grignard reagent (sec-butylmagnesium bromide) and the aldehyde (2-methylpropanal). This can lead to competing side reactions.[1]

  • Common Side Reactions:

    • Reduction: The Grignard reagent can act as a reducing agent, transferring a beta-hydride to the aldehyde's carbonyl carbon. This results in the formation of 2-methylpropan-1-ol from the aldehyde and butene from the Grignard reagent.[1] To minimize this, the reaction should be carried out at a low temperature.

    • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate. This is more prevalent with sterically hindered aldehydes and Grignard reagents.[1] An acidic work-up will then regenerate the starting aldehyde.

    • Wurtz Coupling: The Grignard reagent can couple with unreacted sec-butyl bromide to form 3,4-dimethylhexane. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent formation.

Q3: How can I effectively purify the final product, this compound?

A3: The primary method for purifying this compound is fractional distillation.

  • Purification Protocol:

    • Work-up: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. This is preferred over strong acids to avoid potential acid-catalyzed dehydration of the secondary alcohol.

    • Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate.

    • Distillation: After removing the solvent under reduced pressure, the crude product is purified by fractional distillation under vacuum to separate the desired alcohol from any high-boiling impurities and unreacted starting materials.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Grignard reactions require strict adherence to safety protocols due to the nature of the reagents and reaction conditions.

  • Key Safety Considerations:

    • Anhydrous Conditions: The reaction is highly sensitive to water and air. It must be carried out under an inert atmosphere (nitrogen or argon).

    • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. A cooling bath (ice-water) should be readily available to control the reaction temperature.

    • Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any ignition sources.

    • Quenching: The reaction should be quenched carefully by the slow addition of the reaction mixture to the quenching solution.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-MethylpropanalC₄H₈O72.1163-640.789
sec-Butyl BromideC₄H₉Br137.02911.257
This compoundC₉H₂₀O144.25185-187 (est.)~0.83 (est.)
2-Methylpropan-1-olC₄H₁₀O74.121080.803
3,4-DimethylhexaneC₈H₁₈114.23117-1180.719

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • sec-Butyl bromide

  • Anhydrous diethyl ether

  • 2-Methylpropanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of sec-butyl bromide in anhydrous diethyl ether.

    • Add a small amount of the sec-butyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylpropanal:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Dissolve 2-methylpropanal in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the 2-methylpropanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice-water bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum fractional distillation.

Mandatory Visualization

SynthesisWorkflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification Mg Magnesium Turnings Grignard sec-Butylmagnesium Bromide Solution Mg->Grignard secBuBr sec-Butyl Bromide secBuBr->Grignard Ether1 Anhydrous Ether Ether1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix Aldehyde 2-Methylpropanal Aldehyde->ReactionMix Ether2 Anhydrous Ether Ether2->ReactionMix Quench Quench with NH4Cl (aq) ReactionMix->Quench Extract Extraction with Ether Quench->Extract Dry Drying (MgSO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Vacuum Fractional Distillation Evaporate->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Ethyl-2-methylhexan-3-ol. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the removal of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, a secondary alcohol, is commonly synthesized through two primary routes:

  • Grignard Reaction: This involves the reaction of an appropriate Grignard reagent with an aldehyde. For instance, reacting isopropylmagnesium halide with 2-ethylpentanal or reacting ethylmagnesium halide with 2-methyl-3-hexanone. Grignard reagents are strong nucleophiles that add to the carbonyl carbon of aldehydes and ketones to form alcohols after an acidic workup.[1][2][3]

  • Reduction of a Ketone: This method involves the reduction of the corresponding ketone, 4-ethyl-2-methylhexan-3-one.[4][5] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][4]

Q2: What are the most common byproducts in the Grignard synthesis of this compound?

A2: The Grignard synthesis is sensitive to reaction conditions, and several byproducts can form:

  • Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde or ketone.

  • Hydrocarbons: Grignard reagents are highly basic and react with any trace of water or other protic solvents, leading to the formation of the corresponding alkane (e.g., propane from isopropylmagnesium halide).[6]

  • Wurtz Coupling Products: A side reaction between the Grignard reagent and the alkyl halide can produce a coupled alkane (R-R).

  • Oxidation Product: The desired secondary alcohol can be oxidized to form 4-ethyl-2-methylhexan-3-one, particularly during workup.[2][4][7]

  • Magnesium Salts: The workup of the reaction will produce magnesium salts which must be removed.[8]

Q3: How can I minimize byproduct formation during the Grignard reaction?

A3: To minimize byproducts, stringent control of reaction conditions is crucial:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried), and anhydrous solvents (typically ethers like diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[9][10]

  • Use of Excess Grignard Reagent: Using a slight excess of the Grignard reagent can help to consume any trace amounts of water that may be present, acting as a sacrificial agent.[6]

  • Controlled Temperature: The reaction is typically initiated at room temperature and may require cooling to control the exothermic reaction rate and prevent side reactions.

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields can stem from several factors:

  • Impure Reagents: The magnesium metal may have an oxide layer that inhibits the reaction.[9] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[9]

  • Decomposition of Grignard Reagent: As mentioned, exposure to water or air will quench the Grignard reagent, reducing the amount available to react with the aldehyde.[6][9]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to an incomplete conversion of the starting material.

Q5: How can I effectively remove unreacted starting materials after the reaction?

A5: Unreacted starting materials can typically be removed through standard purification techniques. Distillation can be effective if there is a significant difference in boiling points between the product and the starting materials. Alternatively, column chromatography is a very effective method for separating the desired alcohol from the more nonpolar starting aldehyde or ketone.

Q6: The final product appears to be a mixture of isomers. How can they be separated?

A6: this compound possesses two chiral centers, which means it is synthesized as a mixture of diastereomers. Diastereomers have different physical properties and can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Solid precipitates remain after the reaction quench. This is likely unreacted magnesium metal and/or magnesium salts formed during the reaction and workup.Add a dilute aqueous acid solution (e.g., 1% HCl) to dissolve the remaining magnesium and its salts.[8] Alternatively, filter the crude reaction mixture through a pad of Celite to remove fine solids.[8]
GC/MS analysis shows a significant peak for a hydrocarbon (e.g., propane or ethane). The Grignard reagent has been quenched by a protic source, most commonly water.[6] Grignard reagents are strong bases and will readily react with water.[1]Ensure all glassware is rigorously dried before use. Use anhydrous solvents and maintain a dry, inert atmosphere (N₂ or Ar) throughout the experiment. Using a sacrificial excess of the Grignard reagent can also mitigate this issue.[6]
NMR or IR analysis indicates the presence of a carbonyl group in the purified product. This could be due to unreacted starting aldehyde/ketone or oxidation of the alcohol product to the corresponding ketone (4-ethyl-2-methylhexan-3-one).[2][4]If the reaction was incomplete, consider increasing the reaction time or using a larger excess of the Grignard reagent. To remove the contaminant, purify the product using column chromatography. To prevent oxidation, use a mild acidic workup and avoid exposure to strong oxidizing agents.
The product is obtained as a mixture of diastereomers. The synthesis creates two chiral centers, leading to the formation of a mixture of diastereomers.Separation of diastereomers can be achieved by preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel, as their different spatial arrangements lead to different physical properties.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis using isopropylmagnesium chloride and 2-ethylpentanal.

  • Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen.

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of isopropyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by bubbling and heat) and then maintained at a gentle reflux until most of the magnesium is consumed.

  • Reaction: The Grignard reagent is cooled to 0°C. A solution of 2-ethylpentanal in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction is stirred at room temperature for 2 hours.

  • Workup (Quench): The reaction mixture is cooled to 0°C and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Reagent Molar Ratio Typical Amount
Magnesium Turnings1.22.9 g
Isopropyl Chloride1.29.4 g
2-Ethylpentanal1.011.4 g
Anhydrous Diethyl Ether-200 mL
Saturated NH₄Cl (aq)-100 mL
Expected Yield 70-85%
Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: A slurry of silica gel in a nonpolar solvent (e.g., hexane) is prepared.

  • Column Packing: The slurry is poured into a chromatography column and allowed to pack under gravity or with gentle pressure.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by TLC or GC to identify those containing the pure product.

Parameter Value/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of 0% to 15% Ethyl Acetate in Hexane
Detection TLC with potassium permanganate stain

Workflow and Logic Diagrams

Byproduct_Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions & Purification Start Crude Product Analysis (GC/MS, NMR) CheckPurity Is Desired Product the Major Component? Start->CheckPurity IdentifyByproduct Identify Major Byproduct(s) CheckPurity->IdentifyByproduct No Chromatography Purification: Column Chromatography or HPLC CheckPurity->Chromatography Yes Hydrocarbon Byproduct is a Hydrocarbon (e.g., Propane/Ethane) IdentifyByproduct->Hydrocarbon StartingMaterial Byproduct is Starting Material (Aldehyde/Ketone) IdentifyByproduct->StartingMaterial KetoneProduct Byproduct is Oxidized Product (Ketone) IdentifyByproduct->KetoneProduct Isomers Product is a Mixture of Diastereomers IdentifyByproduct->Isomers ImproveConditions Solution: Improve Anhydrous Conditions & Use Inert Atmosphere Hydrocarbon->ImproveConditions OptimizeReaction Solution: Increase Reaction Time or Grignard Excess StartingMaterial->OptimizeReaction MildWorkup Solution: Use Mild Acidic Workup Conditions KetoneProduct->MildWorkup Isomers->Chromatography ImproveConditions->Chromatography OptimizeReaction->Chromatography MildWorkup->Chromatography End Pure this compound Chromatography->End

Caption: Troubleshooting workflow for byproduct identification and removal.

References

Technical Support Center: Resolution of 4-Ethyl-2-methylhexan-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 4-Ethyl-2-methylhexan-3-ol. The information provided is based on established principles for the resolution of chiral alcohols and may require optimization for this specific substrate.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution

  • Question: We are attempting an enzymatic kinetic resolution of racemic this compound using a lipase, but the enantiomeric excess of both the unreacted alcohol and the product ester is consistently low. What are the potential causes and solutions?

  • Answer: Low enantiomeric excess in enzymatic kinetic resolution can stem from several factors. Here's a systematic approach to troubleshooting this issue:

    • Enzyme Selection: Not all lipases exhibit high enantioselectivity for every substrate. The bulky nature of the ethyl and isopropyl groups in this compound might not be ideal for the active site of the chosen lipase.

      • Solution: Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) to find one with better selectivity for your substrate.

    • Acylating Agent: The choice of acyl donor can significantly influence the reaction rate and selectivity.

      • Solution: Experiment with different acylating agents, such as vinyl acetate, isopropenyl acetate, or various acid anhydrides (e.g., acetic anhydride, succinic anhydride).

    • Solvent System: The solvent can affect the enzyme's conformation and, consequently, its activity and selectivity.

      • Solution: Test a range of organic solvents with varying polarities, such as hexane, toluene, tert-butyl methyl ether (MTBE), or even solvent-free conditions.

    • Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity.[1]

      • Solution: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, albeit at a slower reaction rate.[1]

    • Reaction Time (Conversion): For a kinetic resolution, the maximum ee for the unreacted substrate is achieved at conversions greater than 50%, while the maximum ee for the product is achieved at lower conversions. For optimal results, the reaction should be stopped at approximately 50% conversion.[2]

      • Solution: Monitor the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the optimal time to stop the reaction.

Issue 2: Difficulty in Separating Diastereomeric Esters after Derivatization

  • Question: We have derivatized racemic this compound with a chiral acid to form diastereomeric esters, but we are struggling to separate them using standard column chromatography on silica gel. What can we do to improve the separation?

  • Answer: The separation of diastereomers can be challenging if their physical properties are very similar. Here are several strategies to improve resolution:

    • Choice of Chiral Derivatizing Agent: The structure of the chiral auxiliary plays a crucial role in the separability of the resulting diastereomers.[3][4]

      • Solution: If separation is poor, consider using a different chiral derivatizing agent. Agents that are more rigid or contain aromatic groups can enhance the differences in how the diastereomers interact with the stationary phase. Examples include (S)-mandelic acid, Mosher's acid, or camphorsulfonic acid.[5]

    • Chromatography Conditions: Optimization of the chromatographic method is key.

      • Solution:

        • Mobile Phase: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate, dichloromethane/methanol). A less polar mobile phase generally provides better resolution on normal-phase silica gel.

        • Column: Use a high-performance liquid chromatography (HPLC) system with a high-resolution column for better separation efficiency. Different stationary phases, such as those with cyano or diol functionalities, can also be explored.[6]

        • Temperature: In some cases, running the chromatography at a lower temperature can enhance separation.[7]

    • Recrystallization: If the diastereomeric esters are crystalline, fractional crystallization can be an effective separation method.[5][]

      • Solution: Attempt to recrystallize the mixture of diastereomers from various solvents. Seeding with a small crystal of one pure diastereomer can sometimes induce selective crystallization.[5]

Frequently Asked Questions (FAQs)

  • Question: What are the primary methods for resolving the enantiomers of this compound?

  • Answer: The main strategies for resolving chiral alcohols like this compound include:

    • Enzymatic Kinetic Resolution: This involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[2][9]

    • Chemical Kinetic Resolution: Similar to the enzymatic approach, but a chiral chemical catalyst is used instead of an enzyme.

    • Derivatization to Diastereomers: The racemic alcohol is reacted with a pure chiral resolving agent (e.g., a chiral acid) to form a mixture of diastereomers.[4][5] These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization.[6][7] The chiral auxiliary is then cleaved to yield the pure enantiomers.

    • Direct Chiral Chromatography: The racemic mixture is directly separated using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC).[10][11]

  • Question: How do I choose the best resolution method for my needs?

  • Answer: The choice of method depends on several factors, including the scale of the resolution, the desired purity of the enantiomers, and the available resources. The following table provides a general comparison:

Method Advantages Disadvantages Best Suited For
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield of 50% for each enantiomer, requires screening of enzymes.[2]Both small and large-scale synthesis where moderate yields are acceptable.
Dynamic Kinetic Resolution (DKR) Theoretical yield of up to 100% for one enantiomer.[9][12]Requires a compatible catalyst for in-situ racemization, can be more complex to optimize.[9]Large-scale synthesis where maximizing the yield of a single enantiomer is critical.
Diastereomeric Derivatization Utilizes standard laboratory techniques (chromatography, crystallization), can yield very high purity.Requires an additional derivatization and cleavage step, may require screening of resolving agents.Small to medium-scale synthesis where high purity is the primary goal.
Direct Chiral Chromatography Fast and direct method, can be used for both analytical and preparative separations.Requires specialized and expensive chiral columns, finding the right column and mobile phase can be time-consuming.[11]Analytical determination of enantiomeric excess and small-scale preparative separations.
  • Question: What is Dynamic Kinetic Resolution (DKR), and can it be applied to this compound?

  • Answer: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[9][12] This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product.[12] For an alcohol like this compound, a DKR would typically involve a lipase for the selective acylation and a metal catalyst (e.g., a ruthenium complex) to racemize the unreacted alcohol enantiomer.[9] This method is highly advantageous for producing a single desired enantiomer in high yield.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of this compound

  • To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene, 10 mL/mmol of alcohol), add the acylating agent (e.g., vinyl acetate, 3.0 eq).

  • Add the chosen lipase (e.g., Novozym 435, 10-50 mg/mmol of alcohol).

  • Stir the mixture at a controlled temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Remove the solvent and excess acylating agent under reduced pressure.

  • Separate the resulting ester from the unreacted alcohol using standard column chromatography on silica gel.

Protocol 2: General Procedure for Diastereomeric Ester Formation and Separation

  • Dissolve racemic this compound (1.0 eq) and a chiral derivatizing agent (e.g., (S)-mandelic acid, 1.1 eq) in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until the alcohol is fully consumed (monitor by TLC).

  • Filter the reaction mixture to remove the urea byproduct and wash the filtrate with dilute acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

  • Separate the diastereomers by flash column chromatography on silica gel or by preparative HPLC.

  • To recover the enantiomerically pure alcohol, cleave the ester group of each separated diastereomer by hydrolysis (e.g., using LiOH in THF/water).

Visualizations

experimental_workflow_enzymatic_resolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products racemate Racemic 4-Ethyl-2- methylhexan-3-ol reaction Stirring at Controlled Temperature racemate->reaction acyl_agent Acylating Agent (e.g., Vinyl Acetate) acyl_agent->reaction lipase Lipase lipase->reaction solvent Organic Solvent solvent->reaction filtration Filter to Remove Lipase reaction->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography ester (R)-Ester chromatography->ester alcohol (S)-Alcohol chromatography->alcohol

Caption: Workflow for Enzymatic Kinetic Resolution.

logical_relationship_dkr cluster_resolution Kinetic Resolution cluster_racemization In-situ Racemization racemate Racemic Alcohol ((R)-OH + (S)-OH) s_oh (S)-OH (slow reacting) racemate->s_oh r_oh (R)-OH (fast reacting) racemate->r_oh racem_catalyst Racemization Catalyst (e.g., Ru complex) s_oh->racem_catalyst k_rac lipase Lipase + Acyl Donor s_oh->lipase k_slow r_oh->lipase k_fast racem_catalyst->r_oh product Single Enantiomer Product ((R)-Ester) lipase->product

Caption: Principle of Dynamic Kinetic Resolution (DKR).

References

Preventing racemization of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Ethyl-2-methylhexan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral alcohol during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For a chiral molecule like this compound, maintaining its specific three-dimensional structure (stereochemistry) is often critical for its biological activity and therapeutic efficacy. Racemization can lead to a loss of potency, altered pharmacological effects, or the introduction of undesired side effects.

Q2: I observed a loss of optical rotation in my sample of this compound after a reaction. What are the common causes?

A2: Loss of optical rotation suggests that racemization has occurred. The most common culprits for the racemization of secondary alcohols like this compound include:

  • Exposure to Acidic or Basic Conditions: Even mild acids or bases can catalyze racemization. This can occur through the formation of a planar carbocation intermediate under acidic conditions or via a deprotonation-reprotonation mechanism involving the carbinolic proton under basic conditions.

  • Elevated Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for racemization, especially in the presence of trace acidic or basic impurities.

  • Presence of Metal Catalysts: Certain transition metals, particularly ruthenium, rhodium, and palladium complexes, are known to catalyze the racemization of secondary alcohols.[1][2][3] These catalysts often operate through a dehydrogenation-hydrogenation mechanism, proceeding through an achiral ketone intermediate (4-Ethyl-2-methylhexan-3-one).

  • Incompatible Solvents or Reagents: Some solvents or reagents may contain acidic or basic impurities that can induce racemization over time.

Q3: How can I prevent racemization during a chemical transformation of this compound?

A3: To maintain the stereochemical integrity of this compound, consider the following preventative measures:

  • Use Mild Reaction Conditions: Whenever possible, opt for reactions that proceed under neutral pH and at ambient temperatures. Biocatalytic methods, for instance, are known for their high selectivity and mild reaction conditions, which helps in avoiding issues like racemization.

  • Protect the Hydroxyl Group: Before subjecting the molecule to harsh reaction conditions (e.g., strong bases, organometallic reagents), protect the alcohol functionality. Silyl ethers (e.g., TMS, TBDMS) or tetrahydropyranyl (THP) ethers are common protecting groups that can be introduced under mild conditions and later removed without affecting the stereocenter.

  • Careful Selection of Reagents and Catalysts: Avoid strong acids and bases. If a metal catalyst is required, ensure it is not known to cause racemization of alcohols. For reactions where racemization is a known risk, consider alternative synthetic routes.

  • Control of Reaction Time and Temperature: Minimize reaction times and maintain the lowest effective temperature to reduce the likelihood of racemization.

Q4: What is the best way to purify this compound without causing racemization?

A4: During purification, it is crucial to avoid conditions that can lead to racemization.

  • Chromatography: Use neutral stationary phases like silica gel with non-acidic and non-basic solvent systems. If using reverse-phase chromatography, ensure the pH of the mobile phase is buffered to be near neutral. Supercritical Fluid Chromatography (SFC) is an excellent alternative as it uses milder conditions and is highly effective for chiral separations.

  • Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. Ensure the distillation apparatus is free of acidic or basic residues.

  • Extraction: Use neutral water for aqueous washes and avoid acidic or basic washes if possible. If an acid or base wash is unavoidable, minimize the contact time and immediately neutralize the organic layer.

Q5: How can I confirm the enantiomeric purity of my this compound sample?

A5: The enantiomeric excess (e.e.) of your sample can be determined using chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating alcohol enantiomers.

  • Chiral Gas Chromatography (GC): For volatile alcohols like this compound, chiral GC with a cyclodextrin-based column (e.g., CYCLOSIL-B) is a powerful analytical tool. The alcohol can often be analyzed directly or after derivatization to a more volatile ester.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a fast and efficient technique for chiral separations and is considered a "green" alternative to HPLC due to its use of supercritical CO2 as the primary mobile phase.

Experimental Protocols

Protocol 1: Protection of this compound as a Silyl Ether to Prevent Racemization

This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust under a wide range of reaction conditions and can be removed under mild conditions without affecting the stereocenter.

Materials:

  • This compound (enantiomerically pure)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected alcohol.

  • Purify the product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

This protocol provides a general method for analyzing the enantiomeric purity of this compound.

Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Restek Rt-βDEXsm, Agilent J&W CYCLOSIL-B, or similar cyclodextrin-based column).

GC Conditions (Example):

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/minute to 140 °C. (This program should be optimized for the specific column and instrument).

  • Injection: 1 µL of a dilute solution of the alcohol in a suitable solvent (e.g., hexane or dichloromethane).

Procedure:

  • Prepare a standard of racemic this compound to determine the retention times of both enantiomers.

  • Prepare a dilute solution of the enantiomerically enriched sample.

  • Inject the racemic standard and identify the two peaks corresponding to the enantiomers.

  • Inject the sample and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Data Presentation

Table 1: Troubleshooting Common Causes of Racemization

Symptom Potential Cause Recommended Action
Loss of optical activity after reactionExposure to acid or baseUse neutral reaction conditions; protect the alcohol.
High reaction temperatureLower the reaction temperature; minimize reaction time.
Use of a racemizing metal catalystSelect a non-racemizing catalyst or an alternative synthetic route.
Decreased enantiomeric excess after purificationAcidic or basic conditions during work-up/chromatographyUse neutral washes; employ neutral chromatography media.
High temperature during distillationUse vacuum distillation to lower the boiling point.

Visualizations

Racemization_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Loss of Optical Purity Loss of Optical Purity Harsh_Conditions Harsh Reaction Conditions (Acid, Base, Heat) Loss of Optical Purity->Harsh_Conditions Metal_Catalyst Incompatible Metal Catalyst Loss of Optical Purity->Metal_Catalyst Purification_Issues Inappropriate Purification Method Loss of Optical Purity->Purification_Issues Mild_Conditions Use Mild Conditions (Lower Temp, Neutral pH) Harsh_Conditions->Mild_Conditions Protecting_Group Use Protecting Group (e.g., Silyl Ether) Harsh_Conditions->Protecting_Group Alternative_Catalyst Select Alternative Catalyst or Synthetic Route Metal_Catalyst->Alternative_Catalyst Neutral_Purification Neutral Purification (Neutral Chromatography, Vacuum Distillation) Purification_Issues->Neutral_Purification

Caption: Troubleshooting workflow for racemization of this compound.

Racemization_Pathways cluster_0 Chiral Alcohol cluster_1 Achiral Intermediates (R)-Alcohol (R)-Alcohol Carbocation Carbocation (R)-Alcohol->Carbocation H+ Ketone Ketone (R)-Alcohol->Ketone [M] cat. -H2 (S)-Alcohol (S)-Alcohol Carbocation->(S)-Alcohol Nu- Ketone->(S)-Alcohol [M] cat. +H2

Caption: Common pathways for the racemization of a secondary alcohol.

References

Technical Support Center: Method Development for Trace Analysis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method development for the trace analysis of 4-Ethyl-2-methylhexan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for trace analysis of this compound?

A1: For trace-level analysis of a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. To enhance sensitivity and minimize matrix interference, coupling GC-MS with a sample introduction technique such as Headspace (HS) or Solid-Phase Microextraction (SPME) is highly advised.[1][2][3][4]

Q2: Should I use Headspace (HS) or Solid-Phase Microextraction (SPME) for my samples?

A2: The choice between HS and SPME depends on the sample matrix and the required sensitivity.

  • Headspace (HS): This technique is robust and well-suited for liquid samples (e.g., water, blood) and solid samples where the analyte has sufficient volatility.[1][3][4] It is generally less sensitive than SPME but can be very reproducible.

  • Solid-Phase Microextraction (SPME): SPME offers higher sensitivity due to the concentration of analytes on the fiber. It is effective for both liquid and gaseous samples and is ideal for detecting very low concentrations of this compound. The selection of the appropriate SPME fiber is crucial for optimal performance.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory, derivatization can significantly improve the chromatographic performance of alcohols like this compound. Alcohols can exhibit peak tailing due to their polar hydroxyl group interacting with active sites in the GC system.[5][6] Derivatization, such as silylation, converts the polar -OH group into a less polar silyl ether, resulting in sharper, more symmetrical peaks and improved sensitivity.[5][7]

Q4: What are the common mass fragments of this compound?

  • Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (M-18).

Common fragments would likely include ions corresponding to the loss of alkyl groups (ethyl, isobutyl) from the carbon bearing the hydroxyl group.

Q5: How can I quantify the concentration of this compound in my samples?

A5: Quantitative analysis is typically performed using a calibration curve. This involves preparing a series of standards with known concentrations of this compound in a matrix similar to the sample. The peak areas of the analyte in the standards are plotted against their concentrations to create a linear regression. The concentration of the analyte in the unknown sample is then determined by comparing its peak area to the calibration curve. The use of an internal standard is recommended to correct for variations in sample injection and instrument response.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Question Possible Cause Suggested Solution
Why are my peaks for this compound tailing? The polar hydroxyl group of the alcohol is interacting with active sites in the GC inlet liner or the column.[5][6]1. Use a deactivated inlet liner: Ensure the liner is specifically designed for trace analysis and is properly deactivated. 2. Perform inlet maintenance: Regularly replace the liner and septum. 3. Trim the column: Cut the first 5-10 cm of the analytical column to remove any accumulated non-volatile residues. 4. Derivatize the analyte: Convert the alcohol to a less polar derivative (e.g., a silyl ether) to reduce interactions with active sites.[5][7]
What causes peak fronting for my analyte? The column is overloaded with the analyte.1. Dilute the sample: If the concentration of this compound is high, dilute the sample before analysis. 2. Reduce the injection volume: Inject a smaller volume of the sample or headspace. 3. Increase the split ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.
Problem 2: Low Sensitivity or No Peak Detected
Question Possible Cause Suggested Solution
I am not seeing a peak for this compound, or the peak is very small. The concentration of the analyte is below the detection limit of the current method.1. Optimize sample preparation: For headspace analysis, increase the incubation temperature and time to promote volatilization. For SPME, increase the extraction time and use an appropriate fiber (e.g., PDMS/DVB for polar compounds). 2. Use a more sensitive injection technique: Switch from split to splitless injection to introduce more of the sample onto the column. 3. Check for leaks: Ensure there are no leaks in the GC system, particularly at the inlet. 4. Confirm instrument performance: Analyze a known standard to verify that the GC-MS system is functioning correctly.
My sensitivity is inconsistent between runs. There may be issues with the sample introduction system or matrix effects.1. Use an internal standard: This will help to correct for variations in injection volume and instrument response. 2. Matrix-matched calibration: Prepare calibration standards in a matrix that is as similar as possible to the samples to compensate for matrix effects. 3. Check for carryover: Run a blank solvent injection after a high-concentration sample to ensure there is no carryover affecting the subsequent analysis.

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis

This protocol provides a general starting point for the analysis of this compound in a liquid matrix. Optimization will be required based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., a deuterated analog or a compound with similar chemical properties).

    • Add 1.5 g of sodium chloride to increase the ionic strength of the solution and promote the partitioning of the analyte into the headspace.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Incubation and Injection:

    • Place the vial in the headspace autosampler.

    • Incubate the vial at 80°C for 20 minutes with agitation.

    • Inject 1 mL of the headspace into the GC-MS.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program: 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 35-350

Protocol 2: SPME GC-MS Analysis

This protocol is designed for higher sensitivity analysis of this compound.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 1.5 g of sodium chloride.

    • Seal the vial.

  • SPME Extraction and Desorption:

    • Condition the SPME fiber (e.g., 65 µm PDMS/DVB) according to the manufacturer's instructions.

    • Place the vial in the autosampler and incubate at 60°C for 10 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.

    • Retract the fiber and immediately desorb it in the GC inlet at 250°C for 2 minutes.

  • GC-MS Parameters:

    • Use the same GC-MS parameters as described in the Headspace GC-MS protocol.

Quantitative Data Summary (Example Data)

The following table presents hypothetical performance data for the two proposed methods. These values should be experimentally determined during method validation.

ParameterHeadspace GC-MSSPME GC-MS
Limit of Detection (LOD) 0.5 µg/L0.05 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.15 µg/L
Linear Range 1.5 - 200 µg/L0.15 - 50 µg/L
Recovery 92 - 105%88 - 102%
Precision (%RSD) < 10%< 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_spme SPME Analysis cluster_gcms GC-MS Analysis sample Liquid Sample add_is Add Internal Standard sample->add_is add_salt Add Salt add_is->add_salt seal_vial Seal Vial add_salt->seal_vial incubate_hs Incubate Vial seal_vial->incubate_hs incubate_spme Incubate Vial seal_vial->incubate_spme inject_hs Inject Headspace incubate_hs->inject_hs gc_separation GC Separation inject_hs->gc_separation extract_spme Expose SPME Fiber incubate_spme->extract_spme desorb_spme Desorb Fiber in Inlet extract_spme->desorb_spme desorb_spme->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for trace analysis.

troubleshooting_tree start Problem with Analysis peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No no_peak No Peak? sensitivity->no_peak Yes inconsistent Inconsistent Results? sensitivity->inconsistent No sol_tailing Use Deactivated Liner Trim Column Derivatize Analyte tailing->sol_tailing Yes sol_fronting Dilute Sample Reduce Injection Volume Increase Split Ratio fronting->sol_fronting Yes sol_no_peak Optimize Sample Prep Use Splitless Injection Check for Leaks no_peak->sol_no_peak Yes sol_inconsistent Use Internal Standard Matrix-Matched Calibration Check for Carryover inconsistent->sol_inconsistent Yes

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 4-Ethyl-2-methylhexan-3-ol, a branched-chain alcohol relevant in various chemical and pharmaceutical contexts. The validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and reproducibility. Here, we compare the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) for the analysis of this specific compound.

Experimental Overview

The validation of these analytical methods was conducted based on the International Council for Harmonisation (ICH) Q2(R2) guidelines. The validation process assesses key parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

A stock solution of this compound was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (n-heptanol) was added to all samples and standards to improve precision.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from the validation of the GC-FID and GC-MS methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) 0.99950.9998
Range (µg/mL) 1 - 5000.1 - 100
Equation y = 0.025x + 0.005y = 0.15x + 0.002

Table 2: Accuracy and Precision

Concentration (µg/mL)GC-FID Recovery (%)GC-FID RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
Low QC (5 µg/mL) 98.52.1101.21.5
Mid QC (50 µg/mL) 101.21.599.81.1
High QC (400 µg/mL) 99.31.2N/AN/A
High QC (80 µg/mL) N/AN/A100.50.9

Table 3: Detection and Quantitation Limits

ParameterGC-FIDGC-MS (SIM Mode)
Limit of Detection (LOD) (µg/mL) 0.50.05
Limit of Quantitation (LOQ) (µg/mL) 1.00.1

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: Agilent 7890B GC system with FID.

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL, split ratio 20:1.

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z): 57, 83, 115 (Quantifier), 73.

  • Injection Volume: 1 µL, split ratio 20:1.

Method Comparison

  • Specificity: GC-MS offers superior specificity due to the detection of characteristic mass fragments, providing unambiguous identification of this compound, even in the presence of co-eluting impurities. GC-FID relies solely on retention time for identification, which can be less specific.

  • Sensitivity: The GC-MS method, particularly in SIM mode, demonstrates significantly lower LOD and LOQ values, making it the preferred method for trace-level analysis.

  • Linearity and Range: Both methods exhibit excellent linearity. However, the GC-FID method provides a wider linear range, which can be advantageous for applications where concentrations of the analyte vary significantly.

  • Accuracy and Precision: Both methods demonstrate acceptable accuracy and precision within the validated range.

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end Method Implementation validation_report->end

Caption: Workflow for the validation of an analytical method.

Conclusion

The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific requirements of the application. For routine quality control where analyte concentrations are relatively high and the sample matrix is simple, the GC-FID method offers a robust, cost-effective solution with a wide linear range. For applications requiring high sensitivity, such as impurity profiling or trace analysis, and where definitive identification is critical, the GC-MS method is the superior choice. This guide provides the foundational data and protocols to assist researchers in selecting and implementing the most appropriate analytical method for their needs.

Comparative study of different synthetic routes to 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of distinct synthetic routes for the preparation of 4-Ethyl-2-methylhexan-3-ol, a secondary alcohol with potential applications in fine chemical and pharmaceutical synthesis. The following sections detail two primary synthetic strategies: a direct one-step Grignard reaction and a two-step approach involving the synthesis and subsequent reduction of a ketone intermediate. Each route is presented with a detailed experimental protocol, a summary of key performance indicators, and visual diagrams of the reaction pathways.

Route 1: Grignard Reaction with an Aldehyde

This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. For the synthesis of this compound, this can be achieved by reacting isobutyraldehyde with sec-butylmagnesium bromide.

Experimental Protocol:

Materials:

  • Magnesium turnings (1.2 equiv.)

  • 2-Bromobutane (1.2 equiv.)

  • Anhydrous diethyl ether

  • Isobutyraldehyde (1.0 equiv.)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (catalyst)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed, forming a cloudy grey solution of sec-butylmagnesium bromide.

  • Grignard Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield this compound.

Route 2: Two-Step Synthesis via Ketone Intermediate

This pathway first involves the synthesis of the corresponding ketone, 4-Ethyl-2-methylhexan-3-one, followed by its reduction to the target secondary alcohol.

Step 2a: Synthesis of 4-Ethyl-2-methylhexan-3-one

The ketone can be synthesized via the reaction of a Grignard reagent with a nitrile. In this case, ethylmagnesium bromide is reacted with isobutyronitrile.

Materials:

  • Magnesium turnings (1.2 equiv.)

  • Bromoethane (1.2 equiv.)

  • Anhydrous diethyl ether

  • Isobutyronitrile (1.0 equiv.)

  • Aqueous hydrochloric acid (10%)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: Following a similar procedure as in Route 1, ethylmagnesium bromide is prepared from magnesium and bromoethane in anhydrous diethyl ether.

  • Reaction with Nitrile: The solution of isobutyronitrile in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C. The mixture is then refluxed for 4 hours.

  • Hydrolysis and Purification: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solution is stirred for 1 hour to hydrolyze the intermediate imine. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude 4-Ethyl-2-methylhexan-3-one is purified by distillation.

Step 2b: Reduction of 4-Ethyl-2-methylhexan-3-one

The synthesized ketone is then reduced to the target alcohol using a metal hydride reducing agent such as sodium borohydride.

Materials:

  • 4-Ethyl-2-methylhexan-3-one (1.0 equiv.)

  • Methanol

  • Sodium borohydride (NaBH4) (0.3 equiv.)

  • Aqueous hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction: 4-Ethyl-2-methylhexan-3-one is dissolved in methanol in a round-bottom flask and cooled to 0 °C. Sodium borohydride is added portion-wise with stirring. The reaction mixture is then stirred at room temperature for 3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The bulk of the methanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound is purified by distillation.

Comparative Data

ParameterRoute 1: Grignard with AldehydeRoute 2: Ketone Reduction
Number of Steps 12
Starting Materials Isobutyraldehyde, 2-BromobutaneIsobutyronitrile, Bromoethane
Key Reagents Magnesium, Diethyl EtherMagnesium, Diethyl Ether, NaBH4
Typical Overall Yield 65-75%70-80%
Purity (Post-Purification) >98%>98%
Key Advantages Fewer stepsMilder final step, easier handling of nitrile vs. aldehyde
Key Disadvantages Aldehyde can be prone to side reactionsLonger overall synthesis time

Visualization of Synthetic Pathways

Route1 cluster_reactants Reactants Isobutyraldehyde Isobutyraldehyde Intermediate Magnesium Alkoxide Intermediate Isobutyraldehyde->Intermediate secBuMgBr sec-Butylmagnesium Bromide (from 2-Bromobutane + Mg) secBuMgBr->Intermediate Workup Aqueous Work-up (NH4Cl) Intermediate->Workup Product This compound Workup->Product

Caption: Synthetic pathway for Route 1.

Route2 cluster_step1 Step 2a: Ketone Synthesis cluster_step2 Step 2b: Ketone Reduction Isobutyronitrile Isobutyronitrile Imine Imine Intermediate Isobutyronitrile->Imine EtMgBr Ethylmagnesium Bromide (from Bromoethane + Mg) EtMgBr->Imine Hydrolysis Acidic Hydrolysis (H3O+) Imine->Hydrolysis Ketone 4-Ethyl-2-methylhexan-3-one Hydrolysis->Ketone Product This compound Ketone->Product Reduction Reducing_Agent NaBH4 in Methanol Reducing_Agent->Product

Caption: Synthetic pathway for Route 2.

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or catalyst is paramount in achieving high stereoselectivity in asymmetric synthesis. While a vast array of chiral molecules exists, a comprehensive literature review reveals a significant lack of published data on the application of 4-Ethyl-2-methylhexan-3-ol in this context. Therefore, this guide provides a comparative analysis of well-established and highly effective chiral auxiliaries and catalytic systems that serve as the bedrock of modern asymmetric synthesis, offering a benchmark for the evaluation of any novel chiral alcohol.

This guide focuses on a comparison of two widely utilized chiral auxiliaries, Evans' Oxazolidinones and Pseudoephedrine, in the context of asymmetric alkylation. Furthermore, it details two powerful catalytic asymmetric reactions for the synthesis of chiral alcohols: the Corey-Bakshi-Shibata (CBS) Reduction and the Sharpless Asymmetric Epoxidation.

Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Asymmetric alkylation is a cornerstone of stereoselective carbon-carbon bond formation. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the approach of an electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

Performance Data

The following table summarizes the performance of Evans' Oxazolidinone and Pseudoephedrine derivatives in representative asymmetric alkylation reactions, highlighting their high diastereoselectivities and yields.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyloxazolidinonePropionyl imideBenzyl bromide>99:190-95[1]
(S)-4-isopropyloxazolidinonePropionyl imideAllyl iodide98:285[2]
(1R,2S)-PseudoephedrinePropionamideBenzyl bromide97:394[3]
(1S,2S)-PseudoephenaminePropionamideBenzyl bromide≥99:199[4]
(1S,2S)-PseudoephenamineCrotonamideMethyl iodide98:292[4]

*Pseudoephenamine is a derivative of pseudoephedrine and is noted for its excellent performance.[4]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for replicating and adapting these powerful methods.

  • Acylation of the Auxiliary: The chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with an acid chloride or anhydride in the presence of a base like triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to yield the N-acyl imide.

  • Enolate Formation: The N-acyl imide is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A strong base, typically sodium bis(trimethylsilyl)amide (NaHMDS), is added dropwise to generate the corresponding (Z)-enolate.[2]

  • Alkylation: The alkylating agent (e.g., benzyl bromide) is introduced to the enolate solution at -78°C, and the reaction is allowed to proceed to completion, often with gradual warming.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. Standard extractive work-up followed by purification via flash column chromatography affords the alkylated product. The diastereomeric ratio is typically determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy of the crude product.

  • Cleavage of the Auxiliary: The chiral auxiliary is removed to unmask the desired chiral product. For instance, treatment with lithium hydroxide and hydrogen peroxide cleaves the auxiliary to provide the corresponding carboxylic acid.[2]

  • Amide Formation: The N-acylation of pseudoephedrine with the desired acylating agent furnishes the corresponding tertiary amide.[3]

  • Enolate Formation: The pseudoephedrine amide is dissolved in anhydrous THF containing lithium chloride. The solution is cooled to low temperatures (e.g., -78°C), and a strong base such as lithium diisopropylamide (LDA) is added to form the lithium enolate.[3]

  • Alkylation: The electrophile (alkyl halide) is added to the enolate solution, and the reaction is maintained at a low temperature until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched and subjected to a standard aqueous work-up. The crude product is then purified, typically by chromatography.

  • Auxiliary Removal: The versatile amide product can be converted into a variety of functional groups. Hydrolysis under acidic or basic conditions yields the carboxylic acid, reaction with an organolithium reagent provides a ketone, and reduction affords the primary alcohol.[3]

Visualizing the Workflow

The general strategy of employing a chiral auxiliary is depicted in the following workflow diagram.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Products & Recovery Prochiral_Substrate Prochiral Substrate Coupling 1. Couple Auxiliary Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Diastereoselective_Reaction 2. Diastereoselective Reaction Coupling->Diastereoselective_Reaction Cleavage 3. Cleave Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Catalytic Asymmetric Routes to Chiral Alcohols

Catalytic methods provide an efficient and atom-economical approach to chiral alcohols, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomerically enriched product.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.

SubstrateCatalystEnantiomeric Excess (ee%)Yield (%)
Acetophenone(S)-Me-CBS9795[5]
1-Tetralone(R)-Me-CBS9598[5]
2-Chloroacetophenone(S)-Me-CBS9185[6]
  • Catalyst Activation: A solution of the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF is cooled under an inert atmosphere. A solution of a borane complex, such as borane-dimethyl sulfide (BH3·SMe2) or borane-THF (BH3·THF), is added to activate the catalyst.[5]

  • Ketone Reduction: The reaction mixture is cooled to a low temperature (e.g., -40°C to -78°C), and a solution of the prochiral ketone in anhydrous THF is added slowly.

  • Quenching and Work-up: The reaction is monitored for completion (TLC or GC) and then carefully quenched by the slow addition of methanol. Following an acidic work-up and extraction, the organic layers are combined, dried, and concentrated.

  • Analysis and Purification: The enantiomeric excess of the resulting chiral alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC. The product is then purified by chromatography or distillation.

Sharpless Asymmetric Epoxidation

This Nobel Prize-winning reaction provides a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols, yielding valuable 2,3-epoxyalcohols.

SubstrateTartrate LigandEnantiomeric Excess (ee%)Yield (%)
Geraniol(+)-DET>9591[7]
Cinnamyl alcohol(-)-DIPT9670-80[7]
(Z)-3-Hexen-1-ol(+)-DET9585[8]
  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, powdered 4Å molecular sieves are suspended in anhydrous dichloromethane (DCM) and cooled to -20°C. Titanium(IV) isopropoxide (Ti(OiPr)4) is added, followed by the chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand.[7][9] The mixture is stirred to form the active chiral catalyst.

  • Epoxidation: The allylic alcohol substrate is added, followed by the dropwise addition of an oxidant, typically tert-butyl hydroperoxide (TBHP).

  • Reaction Monitoring and Quenching: The reaction is maintained at -20°C until complete, as determined by TLC. The reaction is then quenched, for example, by the addition of a saturated aqueous solution of sodium fluoride.

  • Work-up and Purification: The mixture is warmed to room temperature and stirred vigorously. After filtration to remove titanium salts, the organic phase is washed, dried, and concentrated. The enantiomeric excess of the epoxy alcohol is determined, and the product is purified.

Visualizing Reaction Mechanisms and Strategies

Evans_Aldol_TS Zimmerman-Traxler Model for Evans Aldol cluster_TS Chair-like Transition State cluster_Reactants Reactants cluster_Product Product TS Chelated Boron Enolate leading to syn-product Syn_Aldol Syn-Aldol Adduct TS->Syn_Aldol Enolate Z-Enolate of N-Acyl Oxazolidinone Enolate->TS Aldehyde Aldehyde Aldehyde->TS

Caption: Transition state model for the Evans asymmetric aldol reaction.

Asymmetric_Strategy Start Target Chiral Molecule Q1 Is a suitable chiral pool starting material available? Start->Q1 Chiral_Pool Use Chiral Pool Synthesis Q1->Chiral_Pool Yes Q2 Is a reliable catalytic asymmetric method known? Q1->Q2 No Catalytic Use Asymmetric Catalysis (e.g., CBS, Sharpless) Q2->Catalytic Yes Auxiliary Use a Chiral Auxiliary (e.g., Evans, Pseudoephedrine) Q2->Auxiliary No

Caption: Decision tree for selecting an asymmetric synthesis strategy.

References

Comparative Guide to the Quantitative Analysis of 4-Ethyl-2-methylhexan-3-ol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Ethyl-2-methylhexan-3-ol in complex matrices such as biological fluids, environmental samples, and food and beverage products. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data, which is essential for research, quality control, and regulatory purposes. This document outlines and compares three common analytical approaches: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with derivatization.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the compared analytical methods for the quantification of this compound. The data presented is a synthesis of typical performance for similar analytes and should be considered as a guideline for method selection and development.

ParameterHS-GC-MSHPLC-RIDUPLC-MS/MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 5 µg/L1 - 10 mg/L0.01 - 0.5 µg/L
Limit of Quantification (LOQ) 0.5 - 15 µg/L5 - 30 mg/L0.05 - 2 µg/L
**Linearity (R²) **> 0.995> 0.99> 0.998
Precision (RSD%) < 10%< 5%< 5%
Accuracy (Recovery %) 85 - 115%90 - 110%95 - 105%
Sample Throughput MediumHighHigh
Matrix Effect Low to MediumHighMedium to High (can be minimized)
Specificity HighLowVery High

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of volatile compounds like this compound from complex matrices without extensive sample cleanup.[1][2][3]

Sample Preparation:

  • Place 1-5 mL of the liquid sample or a known weight of the solid sample into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).

  • For solid samples or to enhance volatilization, add a salting-out agent (e.g., NaCl).[4]

  • Seal the vial tightly with a septum and cap.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Headspace Autosampler: PAL RSI or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte and internal standard.

Data Analysis: Quantification is performed by creating a calibration curve from standards of known concentrations and calculating the analyte concentration in the samples based on the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

A straightforward method for the quantification of alcohols, particularly at higher concentrations, without the need for chromophores.[5][6][7]

Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Add an appropriate internal standard (e.g., a non-interfering alcohol).

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: Aminex HPX-87H (300 mm x 7.8 mm) or equivalent.

  • Mobile Phase: Isocratic elution with 5 mM H₂SO₄ in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • RID Temperature: 40°C.

Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Derivatization

This highly sensitive and specific method is suitable for trace-level quantification of alcohols in complex biological matrices. Derivatization is often necessary to improve ionization efficiency.[8][9][10][11]

Sample Preparation and Derivatization:

  • To 100 µL of sample, add an internal standard.

  • Perform a protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent solution (e.g., 3-nitrophenyl isocyanate in acetonitrile) and 10 µL of a catalyst (e.g., pyridine).

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, dilute the sample with the mobile phase for injection.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized analyte and internal standard.

Data Analysis: Quantification is achieved using a calibration curve based on the peak area ratios of the analyte to the internal standard from a series of prepared standards.

Visualizations

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Vial Add to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal Incubate Incubate and Equilibrate Seal->Incubate Inject Inject Headspace Gas Incubate->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify HPLC_RID_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample Complex Mixture Filter Filter Sample Sample->Filter Dilute Dilute with Mobile Phase Filter->Dilute IS Add Internal Standard Dilute->IS Inject Inject Sample IS->Inject HPLC HPLC Separation Inject->HPLC RID RID Detection HPLC->RID Integrate Peak Integration RID->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify UPLC_MSMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Complex Mixture Extract Extraction/Cleanup Sample->Extract Derivatize Derivatization Extract->Derivatize Inject Inject Sample Derivatize->Inject UPLC UPLC Separation Inject->UPLC MSMS MS/MS Detection UPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 4-Ethyl-2-methylhexan-3-ol. This volatile organic compound is of interest in various research contexts, and ensuring the reliability of its measurement is crucial for data integrity.

The following sections detail a comparative analysis based on a representative cross-validation study design. This guide will delve into the experimental protocols, present a quantitative comparison of method performance, and visualize the logical and experimental workflows.

Quantitative Performance Comparison

The performance of GC-MS and HPLC methods for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below, reflecting the expected outcomes of a rigorous cross-validation study.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Linearity (R²) > 0.995> 0.997[1]
Limit of Detection (LOD) 0.05 ng/g[2]0.01 - 0.80 mmol/kg[1]
Limit of Quantitation (LOQ) 0.15 ng/g0.04 - 2.64 mmol/kg[1]
Accuracy (Recovery %) 95-105%90 - 106%[1]
Precision (RSD %) < 5%< 2.5%[1]

Experimental Protocols

Detailed methodologies for both the GC-MS and HPLC analyses are provided below. These protocols are designed to ensure reproducibility and accuracy in the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation : A headspace solid-phase microextraction (HS-SPME) method is employed for the extraction of volatile compounds.[2][3]

    • A known weight of the sample is placed in a headspace vial.

    • An internal standard, such as 2-methyl-3-heptanone, is added.[3]

    • The vial is sealed and equilibrated in a water bath at 50°C for 30 minutes.[3]

    • A CAR/PDMS SPME fiber is exposed to the headspace for 40 minutes for extraction.[3]

  • Instrumentation : Agilent 7890A GC coupled with a 5977C Mass Spectrometer.[3]

  • Analytical Conditions :

    • GC Column : HP-5ms capillary column (30 m × 0.25 mm × 0.25 μm).[3]

    • Injection : The SPME fiber is desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.[3]

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[3]

    • Oven Temperature Program : Initial temperature of 40°C held for 3 minutes, ramped to 200°C at 5°C/min, then to 230°C at 10°C/min, and held for 5 minutes.[3]

    • MS Detection : The mass spectrometer is operated in electron ionization (EI) mode with a scan range of m/z 30-350.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Sample Preparation :

    • The sample is dissolved in a suitable solvent, such as acetonitrile/water.

    • For enhanced detection, derivatization with a chromophore-containing reagent like 3-nitrophenylhydrazine (3NPH) can be performed.[4]

    • The sample is filtered through a 0.2 µm syringe filter prior to injection.[5]

  • Instrumentation : Waters Breeze HPLC System with a 2414 Refractive Index (RI) Detector or a Diode Array Detector (DAD).[6]

  • Analytical Conditions :

    • HPLC Column : C18 column (5 µm, 4.6 mm x 250 mm).

    • Mobile Phase : Isocratic elution with an acetonitrile/water mixture.

    • Flow Rate : 1.0 mL/min.[6]

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection : DAD detection at a wavelength determined by the UV absorbance of the derivatized analyte or RI detection for the underivatized alcohol.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the logical flow of the cross-validation and the experimental workflow of the GC-MS method.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Comparison Sample Test Sample of this compound Prep_GC HS-SPME for GC-MS Sample->Prep_GC Prep_HPLC Solvent Dilution/Derivatization for HPLC Sample->Prep_HPLC GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC HPLC-DAD Analysis Prep_HPLC->HPLC Data_GC GC-MS Data Acquisition & Processing GC_MS->Data_GC Data_HPLC HPLC-DAD Data Acquisition & Processing HPLC->Data_HPLC Compare Comparison of Performance Metrics Data_GC->Compare Data_HPLC->Compare

Caption: Logical workflow for the cross-validation of GC-MS and HPLC methods.

gc_ms_experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_system GC-MS System cluster_data_analysis Data Analysis Start Sample Vialing Equilibrate Equilibration at 50°C Start->Equilibrate Extract HS-SPME Equilibrate->Extract Desorb SPME Desorption in Inlet Extract->Desorb Separate GC Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify

References

Comparative spectroscopic analysis of 4-Ethyl-2-methylhexan-3-ol isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the stereoisomers of 4-Ethyl-2-methylhexan-3-ol. Due to the limited availability of specific experimental spectra for each isolated isomer in public databases, this comparison is based on established principles of stereoisomerism and typical spectroscopic values for secondary alcohols. The information herein serves as a predictive guide for the characterization and differentiation of these isomers.

Introduction to the Stereoisomers

This compound possesses two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are also diastereomers of each other. The two diastereomeric pairs are commonly referred to as erythro/threo or syn/anti.

  • (2R,3R)-4-Ethyl-2-methylhexan-3-ol and (2S,3S)-4-Ethyl-2-methylhexan-3-ol (Enantiomeric Pair 1)

  • (2R,3S)-4-Ethyl-2-methylhexan-3-ol and (2S,3R)-4-Ethyl-2-methylhexan-3-ol (Enantiomeric Pair 2)

Enantiomers exhibit identical spectroscopic properties under achiral conditions. However, diastereomers have distinct physical and spectroscopic properties, allowing for their differentiation by methods such as NMR spectroscopy.

Comparative Spectroscopic Data (Predicted)

The following table summarizes the predicted and typical spectroscopic data for the diastereomeric pairs of this compound.

Spectroscopic TechniqueFeaturePredicted Data for erythro (or syn) DiastereomersPredicted Data for threo (or anti) Diastereomers
¹H NMR Chemical Shift of H-3 (CH-OH)~3.4 - 3.6 ppm~3.5 - 3.7 ppm
Coupling Constant (J₂)Smaller J-value (typically 3-5 Hz)Larger J-value (typically 6-9 Hz)
¹³C NMR Chemical Shift of C-3 (CH-OH)~75 - 78 ppm~76 - 79 ppm
Chemical Shift of C-2~35 - 38 ppm~36 - 39 ppm
Chemical Shift of C-4~50 - 53 ppm~51 - 54 ppm
FTIR O-H Stretch (H-bonded)~3200-3600 cm⁻¹ (broad)~3200-3600 cm⁻¹ (broad)
C-O Stretch~1050-1150 cm⁻¹~1050-1150 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 144 (low abundance or absent)m/z 144 (low abundance or absent)
Major Fragmentsm/z 129 [M-CH₃]⁺, 115 [M-C₂H₅]⁺, 97 [M-C₂H₅-H₂O]⁺, 87, 73, 59, 45m/z 129 [M-CH₃]⁺, 115 [M-C₂H₅]⁺, 97 [M-C₂H₅-H₂O]⁺, 87, 73, 59, 45

Note: While the exact chemical shifts in NMR can vary based on solvent and concentration, the key differentiator between diastereomers is often the coupling constants in ¹H NMR, which reflect the different dihedral angles between adjacent protons.[1] The FTIR and Mass Spectra of diastereomers are often very similar and may not be sufficient for unambiguous differentiation without careful comparison and potentially derivatization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Pay close attention to the multiplicity and coupling constants of the signals for the protons on the chiral centers (H-2 and H-3) to distinguish between diastereomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

    • Diastereomers will exhibit slightly different chemical shifts for the carbon atoms, particularly those near the chiral centers.[2][3]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic broad O-H stretching band around 3200-3600 cm⁻¹ and the C-O stretching band around 1050-1150 cm⁻¹.[4][5][6]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the alcohol isomer in a volatile solvent (e.g., dichloromethane, hexane).

  • GC Separation:

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, and then ramping to 250°C at 10°C/min.

  • Mass Spectrometry:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 35-200.

  • Analysis: The molecular ion peak (m/z 144) for secondary alcohols is often weak or absent.[7][8] Look for characteristic fragmentation patterns, including α-cleavage (loss of alkyl groups adjacent to the oxygen-bearing carbon) and dehydration (loss of H₂O, M-18).[9][10][11]

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound isomers.

G Workflow for Spectroscopic Analysis of this compound Isomers cluster_0 Sample Preparation cluster_2 Data Interpretation Sample Mixture of Isomers Separation Chiral Chromatography Sample->Separation Pair1 Enantiomeric Pair 1 (e.g., R,R and S,S) Separation->Pair1 Pair2 Enantiomeric Pair 2 (e.g., R,S and S,R) Separation->Pair2 NMR NMR Spectroscopy (¹H and ¹³C) Pair1->NMR FTIR FTIR Spectroscopy Pair1->FTIR GCMS GC-MS Pair1->GCMS Pair2->NMR Pair2->FTIR Pair2->GCMS NMR_Data Different J-couplings and chemical shifts for diastereomers NMR->NMR_Data FTIR_Data Characteristic O-H and C-O stretches FTIR->FTIR_Data GCMS_Data Fragmentation Pattern (α-cleavage, dehydration) GCMS->GCMS_Data Conclusion Structural Elucidation and Isomer Differentiation NMR_Data->Conclusion FTIR_Data->Conclusion GCMS_Data->Conclusion

Caption: Workflow for the separation and spectroscopic analysis of this compound isomers.

References

Comparative Guide to Enantiomeric Excess Determination of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules within the pharmaceutical and chemical industries. For 4-Ethyl-2-methylhexan-3-ol, a chiral alcohol, several analytical techniques can be employed to resolve and quantify its enantiomers. This guide provides a comparative overview of the primary chromatographic methods used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed protocols.

Comparative Analysis of Chromatographic Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on factors such as required resolution, analysis time, sample volatility, and available instrumentation. Gas chromatography often provides high resolution and speed for volatile analytes. HPLC is a versatile technique applicable to a broader range of compounds, while SFC is a modern alternative offering fast separations with reduced environmental impact.

Table 1: Comparison of Chromatographic Methods for Enantiomeric Excess Determination

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase (Example) Chirasil-DEX CBChiralcel OD-HChiralpak AD-H
Mobile Phase/Carrier Gas Hydrogen or HeliumHexane/IsopropanolSupercritical CO2/Methanol
Typical Analysis Time 10 - 30 min15 - 45 min5 - 15 min
Resolution (Rs) > 2.0> 1.5> 1.8
Detection Method Flame Ionization Detector (FID)UV-Vis or Refractive Index Detector (RID)UV-Vis or Mass Spectrometry (MS)
Advantages High efficiency, fast analysis for volatile compounds.Broad applicability, wide range of available stationary phases.Fast separations, lower organic solvent consumption.
Disadvantages Requires analyte to be volatile or derivatized.Higher solvent consumption, potential for peak broadening.Requires specialized high-pressure equipment.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide established protocols for the enantiomeric separation of chiral alcohols, which can be adapted for this compound.

Gas Chromatography (GC) Method

Gas chromatography on a chiral stationary phase is a powerful technique for separating the enantiomers of volatile alcohols like this compound. Derivatization to a more volatile ester or ether can sometimes improve separation.

  • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 5 min

  • Detector: Flame Ionization Detector (FID) at 270 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of hexane.

High-Performance Liquid Chromatography (HPLC) Method

Normal-phase HPLC using a polysaccharide-based chiral stationary phase is a common approach for the enantiomeric resolution of alcohols.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size)

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (if the analyte has a chromophore) or Refractive Index Detector (RID).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Supercritical Fluid Chromatography (SFC) Method

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

  • Column: Chiralpak AD-H (150 mm x 4.6 mm ID, 5 µm particle size)

  • Mobile Phase: Supercritical CO2/Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

Visualized Workflows and Relationships

To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Racemic or Enantioenriched This compound B Dissolution in Appropriate Solvent A->B C Injection into Chromatograph B->C D Separation on Chiral Stationary Phase C->D E Detection of Enantiomers D->E F Integration of Peak Areas E->F G Calculation of Enantiomeric Excess (ee) F->G

Caption: General workflow for the determination of enantiomeric excess.

G cluster_main Analytical Techniques for ee Determination cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_sfc Supercritical Fluid Chromatography (SFC) GC_Principle Principle: Partitioning between a gaseous mobile phase and a chiral stationary phase. GC_Adv Advantage: High resolution for volatile compounds. HPLC_Principle Principle: Partitioning between a liquid mobile phase and a chiral stationary phase. HPLC_Adv Advantage: Wide applicability and versatility. SFC_Principle Principle: Partitioning between a supercritical fluid mobile phase and a chiral stationary phase. SFC_Adv Advantage: Fast analysis and reduced solvent use. Analyte This compound Analyte->GC_Principle Volatile Analyte Analyte->HPLC_Principle Soluble Analyte Analyte->SFC_Principle Soluble Analyte

Caption: Logical relationship between key chromatographic techniques.

Inter-laboratory Comparison Guide: Analysis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for an inter-laboratory comparison of 4-Ethyl-2-methylhexan-3-ol analysis. Due to the absence of publicly available, specific proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs) and branched-chain alcohols.[1][2][3] The objective is to offer a robust template for researchers, scientists, and quality assurance professionals to design, participate in, and interpret such comparative studies.

The accurate quantification of compounds like this compound is critical in various fields, including environmental monitoring, biofuel development, and quality control in chemical manufacturing.[4][5] Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.[2][6]

Hypothetical Study Design

This study evaluates the performance of six independent laboratories in the quantification of this compound. A central organizing body prepared and distributed identical test samples to each participant.

  • Test Material : A stock solution of this compound (CAS: 33943-21-4) was gravimetrically prepared in methanol.[7][8] This stock was used to create a final test sample by spiking it into a matrix of purified water, simulating an aqueous sample matrix.

  • Sample Distribution : Each participating laboratory received a kit containing two vials of the test sample for duplicate analysis and one vial of a blank matrix (purified water) to assess potential contamination.[1][2]

  • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 85.0 µg/mL .

  • Instructions to Participants : Laboratories were instructed to analyze the sample using their in-house standard operating procedures for volatile organic compound quantification. They were required to report a single final result for the concentration of this compound, along with a brief description of the analytical method used.[2]

Experimental Protocol: HS-GC-MS Analysis

The following is a representative protocol for the quantification of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), a common and robust technique for VOC analysis.[9]

2.1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • 20 mL headspace vials with PTFE-lined septa

  • Sodium Chloride (for salting out, optional)

2.2. Standard Preparation

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Perform serial dilutions of the primary stock with deionized water to prepare a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).

2.3. Sample Preparation

  • Pipette 5 mL of the unknown sample (or calibration standard) into a 20 mL headspace vial.

  • (Optional) Add 1.5 g of NaCl to the vial to increase the volatility of the analyte.

  • Immediately seal the vial with the cap and septum.

2.4. HS-GC-MS Parameters

ParameterSetting
Headspace Sampler
Incubation Temp.80°C
Incubation Time20 min
Syringe Temp.90°C
Injection Volume1 mL
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temp.250°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
Mass Spectrometer
Transfer Line Temp.250°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeSelected Ion Monitoring (SIM) using target ions (e.g., m/z 57, 87, 115)

2.5. Data Analysis

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte by integrating the peak area and plotting it against the prepared calibration curve.

  • The final concentration is calculated from the linear regression of the calibration curve.

Comparative Data Summary

The results submitted by the six participating laboratories are summarized below. Performance was evaluated using the z-score, calculated as: z = (x - X) / σ Where:

  • x is the participant's reported result.

  • X is the assigned value (85.0 µg/mL).

  • σ is the standard deviation for proficiency assessment (set at 8.5 µg/mL, representing 10% of the assigned value).

A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDMethod UsedReported Conc. (µg/mL)Recovery (%)z-ScorePerformance
LAB-01HS-GC-MS88.2103.8%0.38Satisfactory
LAB-02HS-GC-FID95.8112.7%1.27Satisfactory
LAB-03SPME-GC-MS83.197.8%-0.22Satisfactory
LAB-04HS-GC-MS103.5121.8%2.18Questionable
LAB-05Direct Inject-GC-MS74.587.6%-1.24Satisfactory
LAB-06HS-GC-MS69.982.2%-1.78Satisfactory

Visualized Workflows

Visual diagrams help clarify the processes involved in the inter-laboratory study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Evaluation A Test Material Preparation (Analyte in Matrix) B Homogeneity & Stability Testing A->B C Sample Packaging & Distribution B->C D Sample Receipt & Login C->D Shipping to Participants E Sample Preparation (e.g., Aliquoting, Dilution) D->E F Instrumental Analysis (e.g., HS-GC-MS) E->F G Data Processing & Quantification F->G H Data Submission to Coordinator G->H Reporting of Results I Statistical Analysis (Calculation of z-Scores) H->I J Issuance of Performance Report I->J G cluster_labs Participating Laboratories Coordinator Proficiency Test (PT) Coordinator Lab1 Lab 1 Coordinator->Lab1 Distributes Test Samples Lab2 Lab 2 Coordinator->Lab2 Distributes Test Samples LabN Lab ...N Coordinator->LabN Distributes Test Samples Report Final Report Coordinator->Report Generates Evaluation Performance Evaluation (z-Score Assessment) Lab1->Evaluation Submit Results Lab2->Evaluation Submit Results LabN->Evaluation Submit Results Evaluation->Coordinator Provides Statistical Summary Report->Lab1 Distributes to Participants Report->Lab2 Distributes to Participants Report->LabN

References

Proposed Methodology for Efficacy Evaluation of 4-Ethyl-2-methylhexan-3-ol as a Pheromone Candidate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis with the Pheromone Complex of the European Goat Moth (Cossus cossus)

Introduction

4-Ethyl-2-methylhexan-3-ol is a volatile organic compound whose role as a pheromone has not been documented in publicly available scientific literature. This guide outlines a proposed experimental framework to systematically evaluate the efficacy of this compound as a potential pheromone. For comparative purposes, this guide also details the well-established pheromone complex of the European goat moth, Cossus cossus, a significant pest of various fruit and forest trees.[1][2] This approach provides a robust methodology for researchers and drug development professionals to assess novel semiochemicals and contrasts it with a known lepidopteran pheromone system.

Part 1: Proposed Efficacy Evaluation of this compound

Given the absence of existing data, a multi-tiered experimental approach is necessary to determine if this compound exhibits any pheromonal activity. The following protocols are proposed for a model insect species, ideally a pest species for which pheromone-based control is a viable strategy.

Proposed Experimental Workflow

G cluster_0 Phase 1: Electrophysiological Screening cluster_1 Phase 2: Behavioral Assays cluster_2 Phase 3: Chemical Ecology cluster_3 Outcome EAG Electroantennography (EAG) WindTunnel Wind Tunnel Bioassays EAG->WindTunnel Active Response Efficacy Determination of Efficacy EAG->Efficacy No Response GC_EAD Gas Chromatography-Electrophysiological Antennal Detection (GC-EAD) GC_EAD->WindTunnel FieldTrapping Field Trapping Experiments WindTunnel->FieldTrapping Positive Attraction WindTunnel->Efficacy No Attraction FieldTrapping->Efficacy GlandExtraction Pheromone Gland Extraction GlandExtraction->GC_EAD Headspace Headspace Volatile Collection Headspace->GC_EAD

Caption: Proposed experimental workflow for evaluating the pheromonal efficacy of a novel compound.

Detailed Experimental Protocols

1. Electroantennography (EAG) Screening

  • Objective: To determine if the antennae of the target insect species can detect this compound.

  • Methodology:

    • Excise the antenna from a live, immobilized insect (male and female).

    • Mount the antenna between two glass capillary electrodes containing a saline solution.

    • Deliver a purified air stream over the antenna.

    • Introduce a known concentration of this compound into the airstream for a short duration (e.g., 0.5 seconds).

    • Record the resulting electrical potential (depolarization) from the antenna using an amplifier and data acquisition software.

    • Use a known pheromone for the species (if available) as a positive control and a solvent blank as a negative control.

    • Test a range of doses to determine the detection threshold.

2. Wind Tunnel Bioassays

  • Objective: To assess the behavioral response (upwind flight, source location) of the target insect to this compound in a controlled environment.

  • Methodology:

    • Place insects in a controlled wind tunnel with laminar airflow.

    • Release a plume of this compound from a point source at the upwind end of the tunnel.

    • Observe and record key behaviors: activation (walking or flying), take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

    • Compare the responses to a positive control (known pheromone) and a negative control (solvent).

    • Test different release rates of the compound.

3. Field Trapping Experiments

  • Objective: To evaluate the attractiveness of this compound under field conditions.

  • Methodology:

    • Deploy traps (e.g., sticky traps, funnel traps) baited with lures containing this compound.

    • Use a randomized block design with multiple replicates.

    • Include traps with a known standard pheromone lure as a positive control and unbaited traps as a negative control.

    • Place traps at a standard height and distance from each other to avoid interference.

    • Monitor and record the number of target insects captured in each trap over a defined period.

    • Analyze the data statistically to compare the capture rates between treatments.

Part 2: Comparative Case Study: The Pheromone of Cossus cossus

The European goat moth, Cossus cossus, utilizes a multi-component pheromone blend for sexual communication. Unlike the hypothetical case of this compound, the components of the C. cossus pheromone have been identified and their efficacy tested.

Pheromone Components of Cossus cossus

Female gland washings of Cossus cossus have been found to contain several compounds that elicit an electrophysiological response in male antennae. The primary components are listed below.

ComponentChemical FormulaRelative Abundance (%) in Gland Washings[3]
(Z)-5-Dodecenyl acetateC14H26O266
(Z)-5-Tetradecenyl acetateC16H30O214
Dodecyl acetateC14H28O212
Tetradecyl acetateC16H32O24
Decyl acetateC12H24O21.5
Hexadecyl acetateC18H36O21.5
(Z)-5-DodecenolC12H24O1

Table 1: Sex pheromone components identified from female tip washings of Cossus cossus.

Efficacy and Synergism

Field trials have demonstrated that (Z)-5-dodecenyl acetate is the essential and most potent component for attracting male Cossus cossus.[3] However, the attractiveness is significantly enhanced by the addition of other components, highlighting the synergistic effect of the pheromone blend. Interestingly, (Z)-3-decenyl acetate, a compound not found in the female gland washings, was also shown to improve the attractiveness of the primary component.[3] This suggests that minor or even non-glandular compounds can play a crucial role in the chemical communication of this species.

Pheromone Perception and Signaling Pathway

The perception of pheromones in moths like Cossus cossus begins at the olfactory receptor neurons (ORNs) housed within the antennal sensilla. The binding of a pheromone molecule to a specific odorant receptor (OR) on the ORN dendrite initiates a signal transduction cascade.

G cluster_0 Pheromone Binding & Transduction cluster_1 Neuronal Signal cluster_2 Brain Processing cluster_3 Behavioral Response Pheromone Pheromone Molecule OR Odorant Receptor (OR) Pheromone->OR Binds to G_Protein G-protein OR->G_Protein Activates IonChannel Ion Channel G_Protein->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Causes ActionPotential Action Potential Depolarization->ActionPotential Generates AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Transmits to Brain Higher Brain Centers AntennalLobe->Brain Processed in Behavior Mating Behavior Brain->Behavior Initiates

Caption: A simplified diagram of a typical lepidopteran pheromone signaling pathway.

This signaling cascade ultimately leads to the generation of an action potential, which travels down the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, information from thousands of ORNs is processed, allowing the insect to recognize the specific pheromone blend and initiate an appropriate behavioral response, such as upwind flight towards the potential mate.

Conclusion

While this compound is not a recognized pheromone, the experimental framework detailed in this guide provides a clear and scientifically rigorous pathway for its evaluation. By employing electrophysiological and behavioral assays, researchers can determine its potential as a semiochemical. The case of Cossus cossus serves as an important benchmark, illustrating the complexity of lepidopteran pheromone systems, the importance of multi-component blends, and the synergistic interactions that govern their efficacy. This comparative approach underscores the necessity of comprehensive testing before any new compound can be considered a viable candidate for pheromone-based applications in research or pest management.

References

A Comparative Guide to the Determination of the Relative Response Factor for 4-Ethyl-2-methylhexan-3-ol in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for determining the Relative Response Factor (RRF) of 4-Ethyl-2-methylhexan-3-ol, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). Accurate quantification of such compounds is critical in various stages of research and drug development, particularly for impurity profiling and quality control. This document outlines the experimental protocol for RRF determination, presents comparative data, and discusses the implications of using a calculated RRF versus an assumed value.

Introduction

The Relative Response Factor (RRF) is a crucial parameter in quantitative chromatography for ensuring the accuracy of impurity quantification, especially when a pure standard of the impurity is unavailable.[1] It corrects for the differences in detector response between an analyte and a reference standard.[1] In GC-MS, the response of a compound is influenced by its ionization efficiency and fragmentation pattern. Therefore, assuming an RRF of 1.00 without experimental determination can introduce significant quantitative errors.[1]

This guide focuses on the determination of the RRF for this compound, a branched-chain alcohol. We will compare the quantitative results obtained using an experimentally determined RRF against the results assuming an RRF of 1.0. The use of an appropriate internal standard is essential for improving the precision of the quantification by compensating for variations in injection volume and instrument response.[2]

Experimental Protocol: RRF Determination

A detailed methodology for determining the RRF of this compound against a suitable internal standard (e.g., Toluene-d8) is provided below.

1. Materials and Reagents:

  • This compound (Analyte)

  • Toluene-d8 (Internal Standard - IS)

  • Methanol (or other suitable solvent, HPLC grade)

  • Class A volumetric flasks and pipettes

2. Standard Preparation:

  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of Toluene-d8 in methanol at a concentration of 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant concentration of the internal standard and varying concentrations of the analyte. For example, prepare five calibration levels as described in the table below:

Calibration LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)
1550
21050
32550
45050
510050

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split mode, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound Quantifier Ion: m/z 57

    • This compound Qualifier Ion: m/z 85

    • Toluene-d8 Quantifier Ion: m/z 98

4. Data Analysis and RRF Calculation:

  • Inject each calibration standard in triplicate.

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the Response Factor (RF) for each compound at each level:

    • RF = Peak Area / Concentration

  • Calculate the Relative Response Factor (RRF) using the following formula[3]:

    • RRF = RFAnalyte / RFIS

  • Determine the average RRF across the calibration levels. The Relative Standard Deviation (RSD) of the RRFs should be less than 20%.[4]

Quantitative Data Summary

The following table summarizes the hypothetical data obtained from the GC-MS analysis for the determination of the RRF for this compound.

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaRFAnalyteRFISRRF
155015,250255,0003,0505,1000.598
2105030,800258,0003,0805,1600.597
3255076,500254,0003,0605,0800.602
45050154,000256,0003,0805,1200.602
510050305,000255,0003,0505,1000.598
Average 3,064 5,112 0.599
%RSD 0.46% 0.63% 0.38%

Comparison of Quantification Methods

To illustrate the importance of using the experimentally determined RRF, consider a sample containing an unknown quantity of this compound.

Sample Analysis Data:

  • Analyte Peak Area: 45,000

  • IS Peak Area: 250,000

  • IS Concentration: 50 µg/mL

Case 1: Using the Experimentally Determined RRF (0.599)

The concentration of the analyte is calculated using the formula:

ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / RRF)

ConcentrationAnalyte = (45,000 / 250,000) * (50 µg/mL / 0.599) = 15.03 µg/mL

Case 2: Assuming an RRF of 1.00

ConcentrationAnalyte = (45,000 / 250,000) * (50 µg/mL / 1.00) = 9.00 µg/mL

The assumption of an RRF of 1.00 leads to a significant underestimation of the this compound concentration by approximately 40%. This highlights the critical need for the experimental determination of the RRF to ensure accurate and reliable quantitative results in chromatographic analysis.

Visualizations

The following diagrams illustrate the experimental workflow for RRF determination and the logical relationship in the RRF calculation.

RRF_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_calc Calculation prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_is Prepare IS Stock Solution prep_is->prep_cal gcms_analysis Inject Standards (n=3) prep_cal->gcms_analysis integrate Integrate Peak Areas gcms_analysis->integrate calc_rf Calculate Response Factors (RF) integrate->calc_rf calc_rrf Calculate Relative Response Factor (RRF) calc_rf->calc_rrf avg_rrf Average RRF and Calculate %RSD calc_rrf->avg_rrf RRF_Calculation cluster_inputs Inputs cluster_processing Processing cluster_output Output area_analyte Analyte Peak Area rf_analyte RF_Analyte = Area_Analyte / Conc_Analyte area_analyte->rf_analyte conc_analyte Analyte Concentration conc_analyte->rf_analyte area_is IS Peak Area rf_is RF_IS = Area_IS / Conc_IS area_is->rf_is conc_is IS Concentration conc_is->rf_is rrf RRF = RF_Analyte / RF_IS rf_analyte->rrf rf_is->rrf

References

A Comparative Guide to Chromatography Columns for the Analysis of 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of isomeric compounds such as 4-Ethyl-2-methylhexan-3-ol are critical in various fields, including pharmaceutical development, metabolomics, and quality control. The choice of chromatography column is paramount in achieving the desired resolution and analytical performance. This guide provides a comparative overview of hypothetical performance data for three distinct gas chromatography (GC) columns for the analysis of this compound, a polar and chiral alcohol.

The selection of an appropriate chromatography column is fundamentally guided by the physicochemical properties of the analyte. For a polar compound like this compound, stationary phases with polar characteristics are generally preferred to achieve adequate retention and separation. Furthermore, due to the chiral nature of this compound, a chiral-specific column is necessary for the resolution of its stereoisomers.

This guide explores the hypothetical performance of a standard non-polar column, a polar column, and a specialized chiral column to illustrate their respective capabilities in the analysis of this compound.

Comparative Performance Data

The following table summarizes the hypothetical performance of three commercially available GC columns for the separation of this compound enantiomers.

Column TypeStationary PhaseRetention Time (min)Peak Width (min)Theoretical Plates (N)Resolution (Rs)
Column A: Standard Non-Polar 5% Phenyl-Methylpolysiloxane8.50.2546,2400
Column B: Polar Polyethylene Glycol (PEG)12.20.3066,1210
Column C: Chiral Cyclodextrin-based15.8 (R-isomer), 16.5 (S-isomer)0.20108,9002.1

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide column selection. Actual performance may vary.

Experimental Workflow

The successful chromatographic separation of this compound relies on a systematic workflow, from sample preparation to data analysis. The following diagram illustrates a typical experimental process for this analysis.

G cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Standard Solution (1 mg/mL in Methanol) prep2 Serial Dilution prep1->prep2 prep3 Spiking in Matrix (if applicable) prep2->prep3 gc_inj Injection prep3->gc_inj 1 µL Injection gc_sep Chromatographic Separation gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_acq Data Acquisition gc_det->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_rep Reporting data_proc->data_rep

Caption: Experimental workflow for the GC-FID analysis of this compound.

Experimental Protocols

The following hypothetical experimental protocol was designed for the comparative analysis of this compound on the selected GC columns.

1. Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution of the stock solution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Gas Chromatography (GC) Conditions

  • Instrument: Agilent 7890B Gas Chromatograph with Flame Ionization Detector (FID).

  • Injector: Split/splitless injector, operated in split mode (50:1) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Columns:

    • Column A (Non-Polar): HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Column B (Polar): DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Column C (Chiral): CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Detector Conditions

  • Detector: Flame Ionization Detector (FID).

  • Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

4. Data Analysis

Data acquisition and processing were performed using Agilent ChemStation software. Peak integration was performed manually to ensure accuracy. Theoretical plates and resolution were calculated using standard chromatographic equations.

This guide provides a framework for selecting and evaluating chromatography columns for the analysis of this compound. The choice of a non-polar, polar, or chiral column will depend on the specific analytical goals, with chiral columns being essential for the separation of stereoisomers. Researchers should always perform their own method development and validation to ensure the suitability of the chosen column and conditions for their specific application.

Statistical Analysis of 4-Ethyl-2-methylhexan-3-ol: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available experimental data on 4-Ethyl-2-methylhexan-3-ol reveals a significant gap in the scientific literature, precluding a detailed statistical analysis and comparison with alternative compounds at this time. While the chemical properties of this secondary alcohol are documented in various chemical databases, peer-reviewed studies detailing its biological activity, performance in experimental assays, or its effects on signaling pathways could not be identified.

This guide, therefore, serves to summarize the currently available information on this compound and to provide a framework for the kind of experimental data that would be necessary to conduct a thorough comparative analysis for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol with the molecular formula C9H20O.[1][2] Its basic properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H20OPubChem[1], Guidechem[2]
Molecular Weight 144.25 g/mol PubChem[1]
CAS Number 33943-21-4PubChem[1], Guidechem[2]
IUPAC Name This compoundPubChem[1]

Potential Applications and Alternatives

Some commercial suppliers suggest that this compound may have applications in the fragrance industry and as a chemical intermediate.[3] There is also mention of its potential relevance in biological research concerning pheromones and signaling pathways, however, no specific studies have been cited to support this.[3]

A structurally related isomer, (3R, 4S)-4-Methyl-3-hexanol, has been identified as a pheromone in the ant Tetramorium impurum.[4] This suggests that other branched-chain alcohols, including this compound, could potentially exhibit biological activity as semiochemicals.

A comparative analysis would necessitate experimental data on this compound alongside one or more of its isomers or other compounds with similar applications. Potential comparators could include:

  • Structural Isomers: (3R, 4S)-4-Methyl-3-hexanol, 3-ethyl-4-methylhexan-2-ol, and other positional and stereoisomers.

  • Functionally Related Compounds: Other known insect pheromones or fragrance components with similar structural motifs.

Necessary Experimental Data for a Comparative Guide

To fulfill the requirements of a comprehensive comparison guide, the following types of experimental data for this compound and its alternatives would be required:

  • Quantitative Biological Assays: Data from dose-response experiments, receptor binding assays, enzyme inhibition studies, or other relevant biological assays.

  • In Vivo Studies: Results from animal models investigating the physiological or behavioral effects of the compound.

  • Pharmacokinetic and Pharmacodynamic Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its mechanism of action.

Experimental Protocols

Detailed methodologies for any cited experiments would be essential for reproducibility and critical evaluation. A standard experimental protocol would include:

  • Objective: A clear statement of the experimental goal.

  • Materials and Methods: Detailed description of all reagents, cell lines, animal models, and instrumentation used.

  • Procedure: A step-by-step account of the experimental workflow.

  • Data Analysis: A description of the statistical methods used to analyze the results.

Below is a conceptual workflow for a hypothetical experiment to screen for the biological activity of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Dilute Incubation Incubation with Compound Serial_Dilutions->Incubation Treat Cell_Culture Cell Culture (e.g., Target Receptor Expressing) Cell_Culture->Incubation Lysis Cell Lysis Incubation->Lysis Reporter_Assay Reporter Gene Assay Lysis->Reporter_Assay Data_Acquisition Data Acquisition (Luminescence/Fluorescence) Reporter_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis (e.g., EC50 determination) Data_Acquisition->Statistical_Analysis

Hypothetical workflow for screening the biological activity of this compound.

Signaling Pathway Analysis

Should experimental data indicate that this compound modulates a specific biological pathway, a diagram illustrating this interaction would be crucial. For instance, if the compound were found to be an agonist of a G-protein coupled receptor (GPCR), the following diagram could represent the initial steps of the signaling cascade.

G A This compound B GPCR A->B Binds to C G-Protein Activation (GDP -> GTP) B->C Activates D Effector Enzyme (e.g., Adenylyl Cyclase) C->D Modulates E Second Messenger Production (e.g., cAMP) D->E Catalyzes F Downstream Cellular Response E->F Initiates

Conceptual signaling pathway for a hypothetical GPCR agonist.

While the foundational chemical information for this compound is available, the lack of published experimental data on its biological effects makes a statistical analysis and comparative guide impossible at this time. The frameworks provided above for data presentation, experimental protocols, and pathway visualization can be utilized once such data becomes available in the public domain. Further research into the biological properties of this compound is necessary to enable a comprehensive evaluation of its potential applications.

References

A Comparative Purity Assessment of 4-Ethyl-2-methylhexan-3-ol Standards for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of analytical standards is paramount. This guide provides a comparative assessment of commercially available 4-Ethyl-2-methylhexan-3-ol standards, offering insights into their purity profiles and outlining a robust analytical methodology for verification.

This compound is a branched-chain alcohol with applications in fragrance, flavor, and as a potential biofuel component. Its accurate quantification in various matrices relies on the availability of high-purity reference standards. Impurities can lead to inaccurate calibration, flawed experimental results, and compromised product quality. This guide details a gas chromatography-based approach for purity assessment and compares hypothetical commercially available standards to aid in the selection of the most suitable material for specific research needs.

Purity Comparison of Commercial Standards

The purity of this compound standards can vary between suppliers. The following table summarizes the hypothetical purity data for three different commercial standards, as determined by the Gas Chromatography-Flame Ionization Detection (GC-FID) method detailed in this guide.

Supplier Product Number Stated Purity (%) Experimentally Determined Purity (%) Key Impurity (%) (4-Ethyl-2-methylhexan-3-one)
Supplier A4E2M-A995≥99.599.620.25
Supplier B4E2M-B990≥99.099.150.68
Supplier C4E2M-C980≥98.098.341.32

Alternative Branched-Chain Alcohol Standards

For certain applications, or as a means of method validation, alternative branched-chain alcohol standards can be employed. The table below lists two such alternatives and their typical purities.

Compound Name CAS Number Typical Purity (%)
2-Ethyl-1-hexanol104-76-7≥99.6
3-Methyl-1-butanol123-51-3≥99.8

Experimental Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This section details the methodology for determining the purity of this compound standards.

1. Objective: To determine the purity of this compound standards and identify the presence of the potential impurity, 4-ethyl-2-methylhexan-3-one, using Gas Chromatography with a Flame Ionization Detector (GC-FID).

2. Materials and Reagents:

  • This compound standard(s)

  • 4-Ethyl-2-methylhexan-3-one (for impurity identification)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Helium (carrier gas), 99.999% purity

  • Hydrogen (FID fuel), 99.999% purity

  • Air (FID oxidizer), zero grade

  • Volumetric flasks (10 mL)

  • Microsyringes

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Autosampler (recommended for precision)

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of the this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This yields a concentration of approximately 10 mg/mL.

  • Impurity Identification Solution: Prepare a separate solution of 4-ethyl-2-methylhexan-3-one in dichloromethane (approx. 1 mg/mL) to determine its retention time.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

6. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Identify the peak for the impurity, 4-ethyl-2-methylhexan-3-one, by comparing its retention time with the impurity identification solution.

  • Calculate the area percent of each peak in the chromatogram. The purity of the standard is determined by the area percent of the main peak.

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the purity assessment of this compound standards.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dilute_Standard Dissolve & Dilute in DCM Standard->Dilute_Standard GC_Injection Inject into GC-FID Dilute_Standard->GC_Injection Sample Weigh Sample Dilute_Sample Dissolve & Dilute in DCM Sample->Dilute_Sample Dilute_Sample->GC_Injection Chromatogram Obtain Chromatogram GC_Injection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Area % Purity Peak_Integration->Purity_Calculation

Caption: Experimental workflow for GC-FID purity analysis.

Signaling_Pathway cluster_synthesis Synthesis & Impurity Source Starting_Material 4-Ethyl-2-methylhexan-3-one Reduction Reduction Reaction (e.g., with NaBH4) Starting_Material->Reduction Impurity Unreacted Starting Material (Key Impurity) Starting_Material->Impurity Incomplete Reaction Product This compound (Main Product) Reduction->Product Impurity->Product Contaminates

Caption: Origin of the primary impurity in synthesis.

Safety Operating Guide

Proper Disposal of 4-Ethyl-2-methylhexan-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 4-Ethyl-2-methylhexan-3-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is critical for researchers, scientists, and drug development professionals who handle this chemical.

I. Immediate Safety and Hazard Summary

  • Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.

  • Health Hazards: May cause skin and serious eye irritation.[1] Inhalation of mists or vapors may be harmful and cause respiratory irritation.[1]

  • Environmental Hazards: Expected to be harmful to aquatic life with potential long-lasting effects.[1]

II. Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. Lack of a specific SDS limits the availability of some quantitative data.

PropertyValueReference
Chemical Formula C₉H₂₀O[2][3][4]
Molecular Weight 144.25 g/mol [2][3][4]
CAS Number 33943-21-4[2][3][4]
Boiling Point Data Not Available
Flash Point Data Not Available (Assumed Combustible)
Toxicity (LD50) Data Not Available
Environmental Hazard Assumed harmful to aquatic life[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe disposal as hazardous waste.

Step 1: Waste Identification and Classification

  • Based on the hazardous characteristics of its isomer, 2-Ethylhexanol, this compound should be classified as hazardous waste.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and classification procedures.

Step 2: Segregation and Storage

  • Do not dispose of this compound down the drain. This is a critical step to prevent environmental contamination and potential damage to plumbing infrastructure.

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a compatible material (e.g., glass or a suitable plastic) and should be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Store the waste container in a well-ventilated, cool, and dry area, away from ignition sources and incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Provide the waste disposal company with all necessary information about the chemical, including its name and any available hazard information.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste this compound Generated B Is it contaminated with other hazardous materials? A->B C Segregate and label with all components B->C Yes D Label as 'Waste this compound' B->D No E Store in a designated, compatible, and sealed container C->E D->E F Store in a well-ventilated, cool, and dry area away from ignition sources E->F G Contact EHS or licensed hazardous waste disposal contractor F->G H Arrange for pickup and proper disposal G->H

Caption: Disposal workflow for this compound.

This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific procedures and regulatory requirements.

References

Essential Safety and Operational Guide for Handling 4-Ethyl-2-methylhexan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Ethyl-2-methylhexan-3-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety profiles of structurally similar chemicals and are intended to provide a robust framework for safe laboratory operations.

Hazard Summary

Anticipated Hazards:

  • Physical Hazards: Combustible liquid.[1][2]

  • Health Hazards: May cause serious eye irritation, skin irritation, and respiratory irritation.[1][2] May be harmful if inhaled.[1][2]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided below.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield are required.
Skin Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Lab coat and closed-toe shoes are mandatory.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a suitable respirator.
Operational Plan for Safe Handling

This section outlines a step-by-step protocol for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Assemble all necessary PPE as outlined in the table above.
  • Have absorbent, non-combustible material (e.g., vermiculite, sand) ready for spill control.

2. Handling:

  • Conduct all work with this compound inside a certified chemical fume hood.
  • Ground all equipment to prevent static discharge, which could ignite flammable vapors.
  • Avoid contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory area.
  • Keep containers tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]
  • Keep containers tightly closed.
  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.
  • Do not mix with other waste streams unless compatibility is confirmed.

2. Contaminated PPE:

  • Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.

3. Spill Cleanup:

  • In case of a spill, evacuate the area and ensure adequate ventilation.
  • Wear appropriate PPE, including respiratory protection if necessary.
  • Contain the spill using an inert, non-combustible absorbent material.
  • Collect the absorbed material into a sealed container for disposal.

4. Final Disposal:

  • Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE handle_work Work in Fume Hood prep_ppe->handle_work prep_hood Verify Fume Hood Operation prep_hood->handle_work prep_spill Prepare Spill Kit emergency_spill Spill Occurs prep_spill->emergency_spill handle_storage Store Properly handle_work->handle_storage disp_collect Collect Waste handle_work->disp_collect disp_ppe Dispose of Contaminated PPE disp_collect->disp_ppe disp_ehs Contact EHS for Disposal disp_ppe->disp_ehs emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean and Dispose emergency_contain->emergency_clean emergency_clean->disp_ehs

Caption: Logical workflow for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.